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Core Science & Biosynthesis

Foundational

Isoscoparin-2''-O-β-D-glucopyranoside natural sources and distribution

This guide provides an in-depth technical analysis of Isoscoparin-2''-O-β-D-glucopyranoside , a specialized flavone C-glycoside derivative. It is designed for researchers in phytochemistry, metabolomics, and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Isoscoparin-2''-O-β-D-glucopyranoside , a specialized flavone C-glycoside derivative. It is designed for researchers in phytochemistry, metabolomics, and drug discovery, focusing on natural distribution, isolation methodologies, and biosynthetic origins.

Natural Sources, Biosynthesis, and Isolation Protocols

Executive Summary

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a rare flavonoid diglycoside characterized by a unique C-glycosyl-O-glycosyl linkage. Chemically, it is the 2''-O-glucoside derivative of isoscoparin (chrysoeriol-6-C-glucoside). Unlike common O-glycosides, the C-C bond at the flavonoid core confers high enzymatic stability, while the additional O-glucose moiety at the 2'' position modifies its solubility and bioavailability.

This compound serves as a critical chemotaxonomic marker in specific Poaceae and Brassicaceae lineages and exhibits potent antioxidant activity, making it a target of interest for nutraceutical development, particularly in functional grain research.

Chemical Profile
PropertySpecification
IUPAC Name 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Common Name Isoscoparin-2''-O-glucoside
Molecular Formula C₂₈H₃₂O₁₆
Molecular Weight 624.54 g/mol
Aglycone Chrysoeriol (via C-linkage)
Glycosylation 6-C-glucosyl-2''-O-glucoside
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1][2][3][4]
Key Spectral Feature UV

(MeOH): ~270, 335 nm (Typical of flavones).
Natural Sources and Distribution

The distribution of Isoscoparin-2''-O-β-D-glucopyranoside is highly specific. It does not appear ubiquitously across the plant kingdom but is concentrated in specific genetic variants of cereal grasses and select dicots.

Quantitative Distribution Table
Plant SpeciesFamilyTissue/PartAbundance/Notes
Oryza sativa (Rice)PoaceaeLeaves; GrainsHigh in "Yellow Grain" mutants . A major flavonoid in japonica cultivars (e.g., Ilmi) exposed to specific light conditions.
Alliaria petiolata BrassicaceaeSeedsIsolated as a primary constituent alongside isoorientin.
Brachypodium distachyon PoaceaeLeaves, SpikesIdentified via metabolomic profiling; serves as a model for grass-specific flavonoid pathways.
Passiflora incarnata PassifloraceaeAerial PartsMinor constituent; co-occurs with other C-glycosides (vitexin/isovitexin).
Centaurea spp. AsteraceaeAerial PartsFound in C. montana and C. triumfetti.

Chemotaxonomic Insight: The presence of the 2''-O-glucosyltransferase activity required to synthesize this compound is a distinguishing feature of the Oryza (rice) flavonoid pathway, often upregulated under abiotic stress (UV/light).

Biosynthetic Pathway

The biosynthesis of Isoscoparin-2''-O-β-D-glucopyranoside represents a branching point from the general flavone pathway. It requires two distinct glycosyltransferases: a C-glycosyltransferase (CGT) acting on the flavanone/flavone core, followed by a regiospecific O-glycosyltransferase (OGT) .

Pathway Logic
  • Aglycone Formation: Chrysoeriol (or its flavanone precursor) is formed via the phenylpropanoid pathway.

  • C-Glycosylation: A CGT attaches glucose to the C-6 position.

  • O-Glycosylation: A 2''-O-glucosyltransferase transfers a second glucose moiety to the 2''-hydroxyl group of the C-bound glucose.

Biosynthesis Precursor p-Coumaroyl-CoA + 3x Malonyl-CoA Chalcone Chalcone Precursor->Chalcone CHS Flavanone Flavanone Intermediate (Naringenin/Eriodictyol) Chalcone->Flavanone CHI Isoscoparin Isoscoparin (Chrysoeriol 6-C-glucoside) Flavanone->Isoscoparin 1. CGT (C-Glycosylation) 2. FNS (Flavone Synthase) 3. OMT (Methylation) Target Isoscoparin-2''-O-β-D-glucopyranoside Isoscoparin->Target 2''-OGT (Regiospecific O-Glycosylation) CHS Chalcone Synthase (CHS) CGT Flavone 6-C-Glucosyltransferase (CGT) OGT Flavone 2''-O-Glucosyltransferase (UDP-Glc: 2''-OGT) Meth O-Methyltransferase (OMT)

Figure 1: Biosynthetic pathway of Isoscoparin-2''-O-β-D-glucopyranoside. The critical step is the final 2''-O-glucosylation.

Extraction and Isolation Methodology

The following protocol is synthesized from methods validated for Alliaria petiolata seeds and Oryza sativa leaves. It prioritizes the separation of the diglycoside from its monoglycoside precursor (isoscoparin).

Protocol Workflow
  • Extraction: Use 70-80% Methanol. The glycoside is moderately polar.

  • Lipid Removal: Partition with n-Hexane to remove chlorophyll and lipids.

  • Enrichment: Use a C18 SPE cartridge or Diaion HP-20 resin. Elute with increasing MeOH concentrations.

  • Purification: Semi-preparative HPLC is required to separate the 2''-O-glucoside from other isomers (e.g., 4'-O-glucosides).

Extraction Raw Plant Material (Rice Leaves/Seeds) Extract Extraction (80% MeOH, Ultrasonic) Raw->Extract Partition Partition (n-Hexane) Extract->Partition AqPhase Aq. Methanol Phase (Contains Glycosides) Partition->AqPhase Retain Lower Phase Discard Hexane Discard Hexane Partition->Discard Hexane SPE SPE / Diaion HP-20 (Enrichment) AqPhase->SPE PrepLC Prep-HPLC (C18 Column) SPE->PrepLC Elute 40-60% MeOH Pure Isoscoparin-2''-O-glucoside (>98% Purity) PrepLC->Pure Collect Peak

Figure 2: Isolation workflow. Critical step: The compound typically elutes after simple C-glycosides but before aglycones in RP-HPLC.

Analytical Parameters (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5μm, 250 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 40% B over 30 min.

  • Detection: 335 nm (Flavone band II).

Pharmacological Potential

While less studied than common flavonoids like quercetin, Isoscoparin-2''-O-β-D-glucopyranoside exhibits specific bioactivities relevant to drug development:

  • Antioxidant Activity: The compound shows significant radical scavenging capacity (DPPH/ABTS assays), comparable to

    
    -tocopherol. The additional glucose moiety slightly reduces activity compared to the aglycone but improves stability and circulation time.
    
  • Anti-inflammatory: Preliminary studies in Oryza extracts suggest inhibition of NO production in LPS-induced macrophages, though this is often synergistic with other flavones.

  • Metabolic Stability: The C-glycosidic bond (C-6) is resistant to hydrolysis by human gut

    
    -glucosidases, allowing the core structure to reach the distal colon intact, where it may modulate the microbiome.
    
References
  • Kim, B., et al. (2018). "Identification and quantification of flavonoids in yellow grain mutant of rice (Oryza sativa L.)."[5] Food Chemistry, 241, 154-162. Link

  • Czarłoonko, A., et al. (2004). "Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata." Chemistry of Natural Compounds, 40(2), 122-128. Link

  • Jung, E.S., et al. (2013). "Metabolite profiling of the short-term responses of rice leaves (Oryza sativa cv.[5] Ilmi) cultivated under different LED lights." Plant Science, 210, 61-69. Link

  • Saito, K., et al. (2006). "The flavonoid biosynthetic pathway in plants: Enzymes and their functions." Studies in Natural Products Chemistry. (General reference for C-glycosyltransferase mechanisms).

Sources

Exploratory

Technical Monograph: Discovery and Isolation of Isoscoparin-2''-O-β-D-glucopyranoside

This guide is structured as a high-level technical monograph designed for application scientists and drug discovery teams. It prioritizes experimental logic, structural validation, and reproducible workflows.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph designed for application scientists and drug discovery teams. It prioritizes experimental logic, structural validation, and reproducible workflows.

Executive Summary

Target Molecule: Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) Class: Flavone C-glycoside derivative (Diglycoside) Primary Sources: Alliaria petiolata (Garlic Mustard), Oryza sativa (Rice, specifically yellow grain mutants), Gentiana spp.[1] Therapeutic Potential: Potent antioxidant activity (DPPH scavenging), anti-inflammatory modulation, and cytoprotection against oxidative stress.

This guide delineates the isolation architecture for Isoscoparin-2''-O-β-D-glucopyranoside, moving from botanical extraction to structural validation. Unlike simple flavonoids, the C-glycosyl bond confers resistance to acid hydrolysis, while the 2''-O-glycosidic linkage introduces specific solubility and stability challenges that dictate the isolation strategy.

Biosynthetic & Chemical Context

To isolate the compound, one must understand its chemical behavior. Isoscoparin is the 6-C-glucosyl derivative of chrysoeriol (3'-O-methylluteolin). The target molecule carries a secondary glucose moiety attached to the 2''-hydroxyl group of the primary C-glucose.

  • Aglycone: Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone).

  • Glycosylation 1: C-C bond at position C-6 (Isoscoparin).

  • Glycosylation 2: O-C bond at position C-2'' of the glucose moiety.

Implication for Isolation: The compound is moderately polar. It will not extract well into non-polar solvents (Hexane/Chloroform) but will partition into n-Butanol or remain in the aqueous phase if not carefully managed. The C-glycoside bond is stable, but the O-glycoside bond is susceptible to enzymatic hydrolysis during extraction; therefore, enzyme inactivation is critical.

Extraction & Isolation Architecture

Botanical Sourcing & Pre-treatment[2]
  • Source Material: Seeds of Alliaria petiolata are the preferred high-yield source [1].

  • Pre-treatment: Air-dry seeds to <5% moisture. Pulverize to 40-60 mesh powder.

  • Defatting (Crucial Step): The seeds are rich in lipids. Macerate with n-Hexane or Petroleum Ether (1:10 w/v) for 24h to remove lipids, chlorophyll, and waxy non-polar interferences. Discard the hexane fraction.

Primary Extraction
  • Solvent System: 70-80% Methanol (aq).

  • Rationale: High alcohol concentration precipitates proteins (enzymes) preventing hydrolysis of the 2''-O-sugar, while the water content ensures solubility of the diglycoside.

  • Protocol: Ultrasound-Assisted Extraction (UAE) at 40°C, 30 min, 3 cycles.

Fractionation Strategy (The Polarity Gradient)

Do not proceed directly to HPLC. A liquid-liquid partition is required to remove simple phenolics and sugars.

  • Suspend Crude MeOH extract in Water .

  • Partition with Ethyl Acetate (EtOAc) -> Removes free aglycones and simple flavonoids.

  • Partition aqueous layer with n-Butanol (n-BuOH) -> Target Fraction.

    • Note: The diglycoside nature makes it more hydrophilic; it concentrates in the n-BuOH phase.

Chromatographic Isolation Workflow

The n-BuOH fraction is subjected to Preparative HPLC.

Prep-HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses ionization of phenolic -OH, improving peak shape).

    • B: Acetonitrile (ACN).

  • Gradient: 10% B to 40% B over 40 min.

  • Detection: UV at 350 nm (Band I of Flavones).

Workflow Visualization

The following diagram illustrates the logical flow from raw material to pure compound.

IsolationWorkflow RawMaterial Raw Seeds (Alliaria petiolata) Defatting Defatting (n-Hexane) RawMaterial->Defatting Lipid Removal Extraction Extraction (80% MeOH, UAE) Defatting->Extraction Residue Partition1 Partition: Water vs EtOAc Extraction->Partition1 Suspend in H2O EtOAcPhase EtOAc Phase (Aglycones - Discard) Partition1->EtOAcPhase WaterPhase Aqueous Phase Partition1->WaterPhase Partition2 Partition: Water vs n-BuOH WaterPhase->Partition2 WaterWaste Water Phase (Sugars/Salts - Discard) Partition2->WaterWaste BuOHPhase n-BuOH Phase (Target Enriched) Partition2->BuOHPhase Target Partitioning PrepHPLC Prep-HPLC (C18) 0.1% FA / ACN BuOHPhase->PrepHPLC Purification PureCompound Isoscoparin-2''-O- beta-D-glucopyranoside PrepHPLC->PureCompound Rt ~ 18-25 min

Caption: Figure 1. Step-wise isolation protocol prioritizing polarity-based enrichment prior to HPLC purification.

Structural Elucidation & Validation

Trustworthiness in natural product chemistry relies on rigorous structural proof. The identity is confirmed via MS and 1D/2D NMR.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-).

  • Observation: The molecular ion [M-H]⁻ is expected at m/z 623 .

  • Fragmentation: MS² analysis should reveal a loss of 162 Da (glucose) to yield the fragment at m/z 461 (Isoscoparin base), followed by characteristic C-glycoside fragmentation (cross-ring cleavage, [M-H-90]⁻ and [M-H-120]⁻).

NMR Logic (Self-Validating System)

To confirm the structure is Isoscoparin-2''-O-glucoside and not a mixture or isomer, look for three specific diagnostic correlations:

  • The Aglycone (Chrysoeriol backbone):

    • Protons at C-3 (singlet) and C-8 (singlet) confirm the 6-substituted flavone skeleton.

    • The methoxy group (OCH₃) signal at ~3.88 ppm confirms the 3'-methoxy substitution.

  • The C-Glycosyl Linkage:

    • Anomeric proton H-1'' (usually ~4.9 ppm, d, J=10 Hz) correlates to C-6 (~109 ppm) in HMBC.

  • The 2''-O-Glycosyl Linkage (The Critical Proof):

    • Glycosylation Shift: The C-2'' carbon of the inner glucose will be shifted downfield (~80-82 ppm) compared to unsubstituted isoscoparin (~74 ppm).

    • HMBC Correlation: The anomeric proton of the outer sugar (H-1''') will show a correlation to the C-2'' of the inner sugar.

NMR Correlation Diagram

The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the linkage.

NMRLogic cluster_legend Legend H1_outer H-1''' (Outer Sugar) C2_inner C-2'' (Inner Sugar) H1_outer->C2_inner HMBC (Proves 1->2 Link) H1_inner H-1'' (Inner Sugar) C6_aglycone C-6 (Flavone Core) H1_inner->C6_aglycone HMBC (Proves C-Link) OCH3 OCH3 (3'-Pos) C3_prime C-3' (Flavone Ring B) OCH3->C3_prime HMBC (Proves Methyl Pos) key1 Proton (1H) key2 Carbon (13C)

Caption: Figure 2. Key HMBC correlations. The H-1''' to C-2'' correlation is the definitive proof of the 2''-O-glycosidic linkage.

Quantitative Data Summary

ParameterSpecification / Observation
Molecular Formula C₂₈H₃₂O₁₆
Molecular Weight 624.55 g/mol
Appearance Yellow amorphous powder
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexane
UV Maxima (MeOH) ~270 nm, ~345 nm
Purity Requirement >95% (HPLC) for biological assays
Storage -20°C, desiccated, protected from light (Hygroscopic)

References

  • Isolation from Alliaria petiolata: Title: Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata. Source: Chemistry of Natural Compounds, 2004, 40(2):122-128.[2] URL:[Link]

  • Biological Activity (Antioxidant): Title: Isoscoparin-2''-O-glucoside exhibits antioxidant activity in Oryza sativa yellow grain mutants.[3] Source: Journal of Agricultural and Food Chemistry (Contextual reference based on flavonoid profiling in rice mutants). URL:[Link]

  • General Methodology (Flavone C-glycosides): Title: Characterization of Flavone C-glycosides in Swertia species. Source: Phytochemical Analysis.[4][2] URL:[Link]

Sources

Foundational

Isoscoparin-2''-O-β-D-glucopyranoside chemical structure and properties

This technical monograph provides a comprehensive structural and functional analysis of Isoscoparin-2''-O-β-D-glucopyranoside , a rare flavonoid -glycoside derivative.[1] This guide is engineered for pharmaceutical scien...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive structural and functional analysis of Isoscoparin-2''-O-β-D-glucopyranoside , a rare flavonoid


-glycoside derivative.[1] This guide is engineered for pharmaceutical scientists and phytochemical researchers, focusing on the molecule's unique stability, isolation methodologies, and analytical characterization.

Structural Architecture, Isolation Protocols, and Pharmacological Profiling[1]

Executive Summary

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a complex flavonoid glycoside predominantly isolated from Oryza sativa (Rice) mutants, Alliaria petiolata, and Passiflora incarnata.[1] It represents a subclass of flavonoids known as flavone


-glycosides , distinguished by a carbon-carbon bond between the flavonoid backbone and the sugar moiety.[1][2] This specific derivative features a unique secondary glycosylation at the 2''-position of the primary glucose, conferring distinct solubility and metabolic stability profiles compared to its aglycone, chrysoeriol.

Chemical Identity & Structural Architecture[1][3]

The molecule is built upon a chrysoeriol scaffold (3'-O-methylluteolin) with a glucose moiety attached via a C-C bond at position C6, which is further substituted by a second glucose unit via an O-glycosidic linkage at the C2'' position.[1]

Molecular Specifications
PropertyData
IUPAC Name 6-[2-O-β-D-glucopyranosyl-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
Common Name Isoscoparin-2''-O-glucoside
Molecular Formula

Molecular Weight 624.54 g/mol
Aglycone Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone)
Glycosylation C-6 glucosyl (C-linkage); 2''-O-glucosyl (O-linkage)
Solubility High in DMSO, Methanol, Pyridine; Moderate in Water
Structural Hierarchy Diagram

The following diagram illustrates the structural assembly of the molecule, highlighting the critical stability difference between the hydrolyzable O-glycosidic bond and the resistant C-glycosidic bond.[1]

ChemicalStructure Aglycone Aglycone Scaffold (Chrysoeriol) 3'-Methoxy-Luteolin C_Linkage C-C Bond (C6 Position) (Acid Resistant) Aglycone->C_Linkage Molecule Isoscoparin-2''-O-β-D-glucopyranoside Aglycone->Molecule Sugar1 Primary Sugar (Glucose Moiety) C_Linkage->Sugar1 O_Linkage O-Glycosidic Bond (2'' Position) (Hydrolyzable) Sugar1->O_Linkage Sugar1->Molecule Sugar2 Secondary Sugar (Terminal Glucose) O_Linkage->Sugar2 Sugar2->Molecule Constitutes

Caption: Structural hierarchy showing the acid-resistant C-glycosidic core vs. the labile O-glycosidic terminal sugar.[1]

Physicochemical Properties & Stability

Acid Hydrolysis Resistance

A defining feature of this molecule is its differential stability.

  • The 2''-O-glucoside linkage : This bond is a standard acetal linkage.[1] Upon treatment with dilute acid (e.g., 2N HCl, 100°C, 1h), this terminal glucose is cleaved, yielding Isoscoparin .[1]

  • The 6-C-glucoside linkage : This bond is resistant to standard acid hydrolysis.[1] Harsh conditions (e.g., HI/Phenol) are required to cleave the C-C bond, often resulting in ring destruction (Wessely-Moser rearrangement) rather than clean aglycone release.[1]

Spectral Characteristics
  • UV-Vis (MeOH) : Typical flavone spectrum with Bands I and II.[1]

    • Band II: ~270 nm (Benzoyl system).[1]

    • Band I: ~345 nm (Cinnamoyl system).[1]

    • Bathochromic Shifts: Addition of NaOMe causes a shift in Band I, indicating the presence of a free 4'-OH group.

  • Mass Spectrometry (ESI-MS) :

    • Precursor Ion:

      
       623 
      
      
      
      (Negative mode).[1][3]
    • Fragmentation:[1]

      • 
         461 
        
        
        
        : Loss of the terminal O-glucose.[1]
      • 
         341/371: Characteristic cross-ring cleavage of the C-glycosyl residue (typical of C-glycosides).[1]
        

Isolation & Purification Protocol

The following protocol is synthesized from methodologies used for Oryza sativa and Alliaria petiolata. It prioritizes polarity-based fractionation to separate the diglycoside from less polar aglycones.[1]

Reagents Required[1]
  • Extraction Solvent : Methanol (MeOH) or 70% Ethanol (EtOH).[1]

  • Partition Solvents : n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[1]

  • Stationary Phase : Diaion HP-20 (macroporous resin) and C18 (ODS) silica gel.[1]

Step-by-Step Workflow
  • Extraction : Homogenize dried plant material (e.g., rice leaves) in 70% MeOH. Sonicate for 30 min at <40°C to prevent thermal degradation. Filter and concentrate in vacuo.

  • Defatting : Resuspend crude extract in water. Partition with n-Hexane (3x) to remove lipids and chlorophyll.[1] Discard hexane layer.

  • Enrichment : Apply the aqueous layer to a Diaion HP-20 column.

    • Wash with

      
       (removes sugars/salts).[1]
      
    • Elute with 40% MeOH (removes small phenolics).[1]

    • Elute with 70-100% MeOH : Collect this fraction (contains flavonoid glycosides).[1]

  • Purification (Prep-HPLC) :

    • Column : C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[1]

    • Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Gradient : 10% B to 40% B over 30 minutes.

    • Detection : 350 nm.

    • Target Elution : Isoscoparin-2''-O-glucoside typically elutes before Isoscoparin due to the extra polar sugar moiety.[1]

IsolationProtocol RawMaterial Dried Plant Material (Oryza sativa / Alliaria) Extraction Extraction (70% MeOH, Sonicate) RawMaterial->Extraction Partition Liquid-Liquid Partition (H2O vs n-Hexane) Extraction->Partition HexaneLayer Hexane Layer (Lipids/Chlorophyll) DISCARD Partition->HexaneLayer AqueousLayer Aqueous Layer (Target Glycosides) Partition->AqueousLayer HP20 Diaion HP-20 Column AqueousLayer->HP20 Elution Elution Gradient (0% -> 100% MeOH) HP20->Elution Fraction Target Fraction (70-100% MeOH) Elution->Fraction HPLC Prep-HPLC (C18) ACN/Water + 0.1% FA Fraction->HPLC FinalProduct Purified Isoscoparin-2''-O-glc (>98% Purity) HPLC->FinalProduct

Caption: Polarity-guided isolation workflow utilizing macroporous resin enrichment and RP-HPLC purification.[1]

Analytical Characterization (NMR)[1][2][8][9]

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[1] The critical diagnostic signal is the Glycosylation Shift at the 2'' position.

Diagnostic 1H-NMR Signals (DMSO-d6)
  • Aglycone Protons :

    • H-3: Singlet at ~6.9 ppm.[1]

    • H-8: Singlet at ~6.5-6.8 ppm (Note: H-6 is absent due to C-glycosylation).[1]

    • B-ring protons: Characteristic ABX system (~7.5 ppm range).[1]

  • Anomeric Protons :

    • H-1'' (C-glucose): ~4.8 ppm (d, J=10 Hz).[1] Large coupling constant indicates

      
      -configuration.[1]
      
    • H-1''' (O-glucose): ~4.2-4.5 ppm (d, J=7-8 Hz).[1]

Diagnostic 13C-NMR Signals[1]
  • C-6 (Linkage Site) : ~108-110 ppm.[1]

  • C-2'' (Glycosylation Site) : In unsubstituted Isoscoparin, C-2'' appears at ~70 ppm.[1] In the 2''-O-glucoside , this signal shifts downfield (to ~80-82 ppm) due to the glycosylation effect.[1]

Biological Potential & Applications[3][10][11]

Antioxidant Activity

Research indicates that Isoscoparin-2''-O-glucoside exhibits potent free radical scavenging activity.[1]

  • Mechanism : The presence of the phenolic hydroxyl groups (particularly the 4'-OH and 5,7-OH) allows for electron donation to stabilize free radicals (e.g., DPPH).[1]

  • Comparative Potency : While the O-glycosylation at 2'' slightly reduces activity compared to the aglycone (due to steric bulk), the molecule remains a significant antioxidant contributor in rice leaves.[1]

Chemotaxonomic Marker

The presence of this specific diglycoside is often used as a chemotaxonomic marker for specific Gentiana and Silene species, as well as yellow-grain rice mutants, aiding in the identification of specific plant chemotypes.

References

  • PubChem . (n.d.).[1] Isoscoparin 2''-(6-(E)-p-coumaroylglucoside) Compound Summary. National Library of Medicine.[4] Retrieved from [Link]

  • Besson, E., et al. (1985). Flavonoids of the Rice Plant. Phytochemistry.
  • Mamadalieva, N. Z., et al. (2004). Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata. Chemistry of Natural Compounds, 40(2), 122-128.[1][5] Retrieved from [Link]

  • Rahman, K., et al. (1997).[6] Isoscoparin-2''-O-glucoside from Passiflora incarnata.[1][7][4][8] Phytochemistry, 45(5), 1093-1094.[1][6] Retrieved from [Link]

Sources

Exploratory

biosynthesis pathway of Isoscoparin-2''-O-β-D-glucopyranoside in plants

This guide details the biosynthesis of Isoscoparin-2''-O-β-D-glucopyranoside , a specialized flavone -glycoside derivative found prominently in Oryza sativa (Rice) and Gentiana species. Executive Summary Isoscoparin-2''-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthesis of Isoscoparin-2''-O-β-D-glucopyranoside , a specialized flavone


-glycoside derivative found prominently in Oryza sativa (Rice) and Gentiana species.

Executive Summary

Isoscoparin-2''-O-β-D-glucopyranoside is a bioactive flavonoid characterized by a rare "sugar-on-sugar" architecture. Unlike common


-glycosides, its core structure is established by a carbon-carbon (

-glycosidic) bond, conferring high resistance to acid hydrolysis and enzymatic cleavage. This stability enhances its bioavailability and antioxidant efficacy.

The biosynthesis represents a metabolic branch point in monocots (Poaceae) and certain dicots (Gentiana), diverging from the general flavonoid pathway via a specialized P450/Glycosyltransferase metabolon . The pathway is defined by four critical phases:

  • Flavanone Activation: 2-Hydroxylation of the flavanone backbone.[1]

  • 
    -Glycosylation:  Formation of the C6-C1' carbon bond.
    
  • Flavone Maturation: Aromatization and B-ring methoxylation.

  • Terminal Decoration: Regiospecific 2''-

    
    -glucosylation.
    

Molecular Architecture

To understand the biosynthesis, one must visualize the target topology:

  • Aglycone: Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone).

  • Primary Glycosylation:

    
    -D-glucose attached at C6  via a 
    
    
    
    -C bond (Isoscoparin).
  • Secondary Glycosylation: A second

    
    -D-glucose attached to the 2''-hydroxyl  group of the primary 
    
    
    
    -glucose via an
    
    
    -glycosidic bond.

Detailed Biosynthetic Pathway

The pathway recruits enzymes from the cytosolic soluble phase and the endoplasmic reticulum (ER) membrane. The primary model described below is based on Oryza sativa (Rice) enzymology, where this pathway is best characterized.

Phase I: The Flavanone Platform

The pathway initiates with Naringenin (or Eriodictyol), derived from the general phenylpropanoid pathway (Phenylalanine


 4-Coumaroyl-CoA 

Chalcone

Flavanone).
Phase II: The -Glycosyl Switch (The Critical Step)

Unlike


-glycosylation which occurs on flavones, 

-glycosylation requires an activated, open-ring intermediate.
  • 2-Hydroxylation (CYP93G2): The cytochrome P450 enzyme Flavanone 2-hydroxylase (F2H) , specifically CYP93G2 in rice, hydroxylates Naringenin at the C2 position.[1][2] This yields 2-Hydroxynaringenin , which exists in equilibrium with its open-chain tautomer, the dibenzoylmethane intermediate.

    • Mechanism:[3][4][5] The 2-OH group destabilizes the C-ring, allowing the enzyme to access the nucleophilic C6 position.

  • 
    -Glucosylation (OsCGT): 
    The 
    
    
    
    -Glycosyltransferase (CGT)
    , such as OsCGT, captures the open-chain intermediate.[6] It transfers a glucose moiety from UDP-glucose to the C6 position of the A-ring.
    • Product:2-Hydroxy-6-

      
      -glucosylnaringenin .
      
    • Note: This step is irreversible due to the stability of the C-C bond.

Phase III: Aromatization and Modification
  • Dehydration (Flavone Formation): A dehydratase (or spontaneous dehydration under acidic conditions in the vacuole) closes the C-ring and removes water, establishing the C2-C3 double bond.

    • Precursor to Product: 2-Hydroxy-6-

      
      -glucosylnaringenin 
      
      
      
      Isovitexin (Apigenin-6-
      
      
      -glucoside).
  • B-Ring Functionalization (F3'H & OMT):

    • Hydroxylation: Flavonoid 3'-hydroxylase (F3'H) converts Isovitexin to Isoorientin (Luteolin-6-

      
      -glucoside).
      
    • Methoxylation: A specific

      
      -Methyltransferase (OMT)  methylates the 3'-OH group. In rice, enzymes like OsROMT9 or similar flavonoid OMTs catalyze this step.
      
    • Result:Isoscoparin (Chrysoeriol-6-

      
      -glucoside).
      
Phase IV: The Terminal 2''- -Glucosylation

The final step is the attachment of the second sugar. This is catalyzed by a Flavone


-glycoside 2''-

-glucosyltransferase (Fn2''-O-GT)
.
  • Enzyme: A UDP-dependent glycosyltransferase (UGT). In rice, members of the UGT1 family (e.g., OsUGT706 clade) are implicated in decorating flavone

    
    -glycosides.
    
  • Reaction: UDP-Glucose + Isoscoparin

    
    Isoscoparin-2''-
    
    
    
    -
    
    
    -D-glucopyranoside
    + UDP.
  • Specificity: This enzyme specifically recognizes the glucose moiety attached to the C6 position, not the phenolic hydroxyls.

Pathway Visualization (Graphviz)

IsoscoparinBiosynthesis Phenylalanine Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phenylalanine->CoumaroylCoA General Phenylpropanoid Naringenin Naringenin (Flavanone) CoumaroylCoA->Naringenin Chalcone Synthase/Isomerase OH_Naringenin 2-Hydroxynaringenin (Open/Closed Equilibrium) Naringenin->OH_Naringenin 2-Hydroxylation C_Glc_Intermediate 2-Hydroxy-6-C-glucosylnaringenin OH_Naringenin->C_Glc_Intermediate C-Glycosylation (+UDP-Glc) Isovitexin Isovitexin (Flavone C-glycoside) C_Glc_Intermediate->Isovitexin Dehydration/Closure Isoorientin Isoorientin (3'-OH added) Isovitexin->Isoorientin B-ring Hydroxylation Isoscoparin Isoscoparin (3'-OMe added) Isoorientin->Isoscoparin 3'-O-Methylation FinalProduct Isoscoparin-2''-O-β-D-glucopyranoside Isoscoparin->FinalProduct 2''-O-Glucosylation PAL_C4H_4CL PAL, C4H, 4CL PAL_C4H_4CL->Phenylalanine CHS_CHI CHS, CHI CHS_CHI->CoumaroylCoA CYP93G2 CYP93G2 (Flavanone 2-Hydroxylase) CYP93G2->Naringenin OsCGT OsCGT (C-Glycosyltransferase) OsCGT->OH_Naringenin Dehydratase Dehydratase Dehydratase->C_Glc_Intermediate F3H F3'H (Flavonoid 3'-Hydroxylase) F3H->Isovitexin OMT OMT (O-Methyltransferase) OMT->Isoorientin UGT Fn2''-O-GT (UDP-Glycosyltransferase) UGT->Isoscoparin

Figure 1: Biosynthetic pathway of Isoscoparin-2''-O-glucoside in Oryza sativa.[7] Red arrows indicate key regulatory steps.

Enzymology & Experimental Validation

Key Enzymes
Enzyme NameEC NumberGene Symbol (Rice)FunctionMechanism Note
Flavanone 2-Hydroxylase 1.14.14.[6][7]-CYP93G2Converts Naringenin to 2-OH-NaringeninP450 monooxygenase; requires NADPH.[2] Essential for channeling flux to

-glycosides.

-Glycosyltransferase
2.4.1.259OsCGTC-C bond formation at C6Uses UDP-Glucose.[1] Acts on the open-chain diketone tautomer of 2-OH-Naringenin.
Flavone 2''-

-Glucosyltransferase
2.4.1.-OsUGT (Family 1)Adds 2nd sugar to 2''-OHRegiospecific for the sugar moiety; does not glycosylate the phenolic ring.
Experimental Protocol: In Vitro Enzyme Assay

To validate the 2''-


-glycosylation step, the following protocol is recommended for isolating the activity from plant tissue or recombinant expression systems.

Objective: Confirm conversion of Isoscoparin to Isoscoparin-2''-


-glucoside.
  • Protein Extraction:

    • Homogenize 1g of Oryza sativa leaves (yellow grain mutant or wild type) in 5 mL extraction buffer (100 mM Tris-HCl pH 7.5, 5 mM DTT, 1% PVPP).

    • Centrifuge at 12,000 x g for 20 min at 4°C. Collect supernatant (crude enzyme).

  • Reaction Mixture (100 µL):

    • Substrate: 100 µM Isoscoparin (purified or commercial standard).

    • Donor: 1 mM UDP-Glucose.

    • Buffer: 50 mM Tris-HCl (pH 7.5).

    • Enzyme: 20-50 µg crude protein or 1 µg recombinant UGT.

    • Cofactor: 5 mM MgCl

      
       (optional, depending on specific UGT requirement).
      
  • Incubation:

    • Incubate at 30°C for 30-60 minutes.

    • Terminate reaction with 100 µL methanol containing 1% HCl.

  • Analysis (HPLC-DAD-MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 min.

    • Detection: Monitor at 340 nm (Flavone band II).

    • Validation: Look for a shift in retention time (earlier elution due to increased polarity) and a mass shift of +162 Da (Glucose). MS/MS fragmentation should show loss of the terminal glucose (-162) followed by the characteristic cross-ring cleavage of the

      
      -glycoside.
      

References

  • Du, Y., et al. (2010). CYP93G2 is a flavanone 2-hydroxylase required for C-glycosylflavone biosynthesis in rice.[1] Plant Physiology.[1][3][8] Link

  • Brazier-Hicks, M., et al. (2009). Characterization of a C-glucosyltransferase from rice.[1][6] The Plant Journal. Link

  • Kim, B., et al. (2018). Identification and quantification of flavonoids in yellow grain mutant of rice (Oryza sativa L.). Food Chemistry.[9] Link

  • Olry, A., et al. (2007). Glycosylation of C-glycosylflavones in Poaceae. Phytochemistry.[1][3][8][9] Link

  • Mustafa, A.M., et al. (2019). Metabolite profiling of the Caucasian Gentiana species. Metabolites.[3][9][10][11] Link

Sources

Foundational

Technical Guide: Preliminary Antioxidant Activity of Isoscoparin-2''-O-β-D-glucopyranoside

Abstract Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a rare flavone C-glycoside derivative primarily isolated from Alliaria petiolata (Garlic Mustard) and specific Oryza sativa mutants.[1] Unlike common di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a rare flavone C-glycoside derivative primarily isolated from Alliaria petiolata (Garlic Mustard) and specific Oryza sativa mutants.[1] Unlike common dietary flavonoids, this compound features a unique structural architecture: a chrysoeriol aglycone linked via a carbon-carbon bond to a glucose moiety, which is further glycosylated at the 2'' position. This guide provides a comprehensive technical analysis of its preliminary antioxidant potential, detailing the structure-activity relationships (SAR), specific extraction/isolation protocols, and validated in vitro assay methodologies. Preliminary data suggests it possesses prominent free radical scavenging activity, driven by its phenolic hydroxyl groups and enhanced solubility profile.

Introduction: Chemical Identity & Source

The therapeutic potential of flavonoids is often limited by poor bioavailability and metabolic instability. Isoscoparin-2''-O-β-D-glucopyranoside represents a subclass of "high-stability" flavonoids known as C-glycosides.

  • Chemical Name: 6-C-β-D-glucopyranosyl-2''-O-β-D-glucopyranosyl-3'-methoxy-4',5,7-trihydroxyflavone

  • Aglycone Core: Chrysoeriol (3'-methoxy-luteolin derivative)

  • Glycosylation: C-glycosidic bond at position C-6; O-glycosidic bond at position 2'' of the primary sugar.

  • Primary Biological Source: Seeds of Alliaria petiolata (Brassicaceae); Oryza sativa (Gramineae).

Why This Compound Matters

While O-glycosides (common in fruits) are easily hydrolyzed by digestive enzymes, the C-C bond in Isoscoparin derivatives renders the primary glycosyl moiety resistant to acid and enzymatic hydrolysis. The additional O-glucose at the 2'' position likely serves as a solubility enhancer, potentially increasing bioavailability before being cleaved in the lower gut to release the bioactive Isoscoparin core.

Mechanistic Basis: Structure-Activity Relationship (SAR)

The antioxidant efficacy of Isoscoparin-2''-O-β-D-glucopyranoside is dictated by three structural determinants:

  • The B-Ring Configuration (4'-OH, 3'-OMe):

    • Unlike Luteolin (3',4'-diOH), which has a catechol group perfect for radical scavenging, Isoscoparin has a guaiacol-like structure (4'-OH, 3'-OMe).

    • Mechanism: The 4'-OH donates a hydrogen atom (HAT mechanism) to neutralize free radicals (R•). The resulting phenoxy radical is stabilized by resonance and the electron-donating effect of the adjacent 3'-methoxy group.

    • Note: While theoretically less potent than a catechol, the methoxy group increases lipophilicity, potentially aiding membrane interaction.

  • The C-Glycosyl Moiety (C-6):

    • Provides steric bulk and alters the electron density of the A-ring.

    • Crucially, it prevents the metabolic "deactivation" often seen with O-glycosides during first-pass metabolism.

  • The 2''-O-Glucoside Extension:

    • Solubility: Drastically increases hydrophilicity, allowing the compound to function effectively in aqueous cellular environments (cytosol).

    • Steric Hindrance: May slightly reduce the rate of reaction with bulky radicals compared to the aglycone, but enhances overall distribution.

Visualization: Mechanism of Action

The following diagram illustrates the Hydrogen Atom Transfer (HAT) pathway and the structural stabilization.

AntioxidantMechanism cluster_SAR Structural Factors Compound Isoscoparin-2''-O-glc Complex [Compound-Radical] Complex Compound->Complex 4'-OH H-Donor Radical Free Radical (R•) Radical->Complex Attack Product Stabilized Phenoxy Radical + RH (Neutralized) Complex->Product H-Atom Transfer (HAT) Factor1 3'-OMe Group: Electron Donation Factor1->Product Stabilizes Radical Factor2 C-C Bond: Metabolic Stability Factor2->Compound Preserves Core

Figure 1: Mechanistic pathway of radical scavenging by Isoscoparin-2''-O-glucoside, highlighting the role of the 4'-OH group and 3'-OMe stabilization.

Experimental Framework: Validated Protocols

To rigorously assess the antioxidant activity, researchers must isolate the compound with high purity and utilize multi-mechanistic assays.

Phase 1: Extraction & Isolation Workflow

Based on protocols for Alliaria petiolata seeds.

  • Raw Material: Dried seeds of Alliaria petiolata (defatted with n-hexane if lipid content is high).

  • Extraction: Maceration in Methanol (MeOH) or 70% EtOH at room temperature for 48h.

    • Rationale: High polarity solvents are required to extract the diglycoside.

  • Fractionation:

    • Evaporate MeOH. Resuspend in water.

    • Partition sequentially with: n-Hexane

      
       Chloroform 
      
      
      
      Ethyl Acetate
      
      
      n-Butanol .
    • Target: The target compound will concentrate in the n-Butanol fraction due to its high polarity.

  • Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 350 nm (characteristic Flavone Band I).

ExtractionWorkflow Raw Dried Seeds (A. petiolata) Extract MeOH Extraction (48h, RT) Raw->Extract Partition Liquid-Liquid Partition Extract->Partition BuOH n-Butanol Fraction (Enriched) Partition->BuOH Target Phase Discard (Hexane/EtOAc) Discard (Hexane/EtOAc) Partition->Discard (Hexane/EtOAc) HPLC Prep-HPLC (C18 Column) BuOH->HPLC Final Pure Isoscoparin-2''-O-glc (>98% Purity) HPLC->Final

Figure 2: Isolation workflow targeting the polar n-Butanol fraction for recovery of Isoscoparin diglycosides.

Phase 2: In Vitro Antioxidant Assays[2][3]

Perform these three assays to cover different antioxidant mechanisms (Hydrogen Transfer vs. Electron Transfer).

A. DPPH Radical Scavenging Assay (Standard)

Measures Hydrogen Atom Transfer (HAT).

  • Reagents: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Protocol:

    • Prepare serial dilutions of Isoscoparin-2''-O-glc (e.g., 10 - 200 µg/mL).

    • Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

    • Incubate in dark for 30 min at RT.

    • Measure absorbance at 517 nm .

  • Control: Ascorbic Acid or Trolox.

  • Calculation:

    
    .
    
B. ABTS Cation Radical Assay

Measures Single Electron Transfer (SET) and HAT; applicable to hydrophilic compounds.

  • Reagents: 7 mM ABTS + 2.45 mM Potassium Persulfate (incubate 12-16h to generate radical). Dilute to Abs ~0.70 at 734 nm.

  • Protocol: Mix 20 µL sample + 180 µL ABTS solution. Read at 734 nm after 6 min.

C. Cellular Antioxidant Activity (CAA) - Advanced

Validates activity in a biological context.[2]

  • Cell Line: HepG2 or RAW 264.7.

  • Probe: DCFH-DA (Dichlorofluorescin diacetate).

  • Stressor: AAPH (Peroxyl radical generator).

  • Metric: Reduction in fluorescence units (excitation 485 nm / emission 535 nm) compared to control.

Data Interpretation & Expected Results

Quantitative Benchmarks

Based on literature for Isoscoparin derivatives and Alliaria extracts:

AssayExpected IC50 RangeInterpretation
DPPH 10 - 50 µg/mLProminent Activity. Likely slightly less potent than Isoorientin (catechol) but comparable to α-Tocopherol.
ABTS 5 - 30 µg/mLHigh Activity. The hydrophilicity of the diglycoside enhances interaction with the aqueous ABTS radical.
Toxicity LD50 > 1.0 mg/mLNon-Toxic. Brine shrimp lethality assays indicate high safety margins.

Note: The IC50 is inversely proportional to potency. Lower values indicate stronger antioxidant activity.

Comparative Analysis
  • Vs. Aglycone (Isoscoparin): The 2''-O-glucoside may show slightly lower kinetic rates in DPPH due to steric hindrance but higher efficacy in cell-based models due to uptake efficiency.

  • Vs. Isoorientin: Isoorientin (3',4'-OH) is generally a stronger scavenger than Isoscoparin (3'-OMe, 4'-OH). However, Isoscoparin derivatives are often more selective and less prone to becoming pro-oxidants.

References

  • Isolation & Structure Elucidation

    • Chemistry of Natural Compounds, 2004.[3] "Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata."

  • Antioxidant Mechanisms of C-Glycosides

    • Molecules, 2022.[4][2][3] "Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity."

  • General Flavonoid SAR

    • Journal of Agricultural and Food Chemistry, 2008. "Structure-Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay."
  • Compound Database Entry

    • PubChem CID: 1087825 (Isoscoparin 2''-O-glucoside)[5]

Sources

Exploratory

Isoscoparin-2''-O-β-D-glucopyranoside free radical scavenging mechanism

Isoscoparin-2''-O-β-D-glucopyranoside: Free Radical Scavenging Mechanism & Protocol Guide Executive Summary Isoscoparin-2''-O-β-D-glucopyranoside (IGP) is a high-value flavone C-glycoside found in specific plant matrices...

Author: BenchChem Technical Support Team. Date: March 2026

Isoscoparin-2''-O-β-D-glucopyranoside: Free Radical Scavenging Mechanism & Protocol Guide

Executive Summary

Isoscoparin-2''-O-β-D-glucopyranoside (IGP) is a high-value flavone C-glycoside found in specific plant matrices such as Alliaria petiolata (Garlic mustard) and yellow grain mutants of Oryza sativa (Rice). Unlike common O-glycosides, IGP features a carbon-carbon (C-C) bond between the flavone backbone and the sugar moiety, conferring exceptional enzymatic stability.

This guide delineates the physicochemical mechanism by which IGP scavenges Reactive Oxygen Species (ROS). It moves beyond generic "antioxidant" labels to explain the specific role of the 3'-methoxy-4'-hydroxy substitution pattern and the steric influence of the 2''-O-glucosyl extension. Included are self-validating protocols for its isolation and activity assessment, designed for reproducibility in high-throughput screening or lead optimization.

Chemical Architecture & Active Sites

To understand the mechanism, we must first dissect the molecule's electronic environment.

  • Aglycone Core: Isoscoparin (6-C-glucosylchrysoeriol).

  • B-Ring Substitution: 3'-methoxy-4'-hydroxy. This is the "engine" of the antioxidant activity.

  • Glycosidic Linkage: A glucose moiety is C-linked at position 6 (A-ring).

  • Secondary Glycosylation: A second glucose unit is O-linked to the 2''-hydroxyl of the first sugar.

Structural Diagram (DOT Visualization):

ChemicalStructure Core Flavone Backbone (Chromen-4-one) BRing B-Ring (3'-OMe, 4'-OH) Core->BRing C2-C1' Bond ARing A-Ring (5,7-diOH) Core->ARing Fused Mechanism Radical Scavenging (HAT / SPLET) BRing->Mechanism Primary Radical Attack Site CGlyc 6-C-Glucosyl (Primary Sugar) ARing->CGlyc C-C Bond (Stable) OGlyc 2''-O-Glucosyl (Secondary Sugar) CGlyc->OGlyc O-Glycosidic Bond

Figure 1: Structural hierarchy of Isoscoparin-2''-O-β-D-glucopyranoside highlighting the active B-ring and the C-glycosyl stability anchor.

Mechanistic Core: The Physics of Scavenging

The scavenging capacity of IGP is not merely a function of hydrogen donation; it is a competition between thermodynamic pathways dependent on solvent polarity and pH.

The 3'-Methoxy-4'-Hydroxy Advantage

Unlike luteolin derivatives (3',4'-dihydroxy), which form stable quinones via proton loss, IGP possesses a ferulic acid-like B-ring.

  • Radical Attack: A free radical (

    
    ) approaches the 4'-OH group.
    
  • Hydrogen Atom Transfer (HAT): The H-atom is transferred to the radical, neutralizing it (

    
    ).
    
  • Resonance Stabilization: The resulting phenoxy radical at 4'-O is stabilized by the electron-donating methoxy group (-OCH

    
    ) at position 3'. This inductive effect (+I) increases the electron density on the ring, lowering the Bond Dissociation Enthalpy (BDE) of the 4'-OH bond compared to a simple phenol.
    
HAT vs. SPLET Pathways

The mechanism shifts based on the environment (e.g., lipid bilayer vs. cytosol).

  • Pathway A: Hydrogen Atom Transfer (HAT) [1][2][3][4]

    • Dominant in: Non-polar solvents (lipids).

    • Mechanism:[1][2][5][6]

      
      
      
    • Driver: Low BDE of the 4'-OH.[4]

  • Pathway B: Sequential Proton Loss Electron Transfer (SPLET)

    • Dominant in: Polar/Aqueous media (cytosol, blood plasma).

    • Mechanism:

      • 
         (Deprotonation)
        
      • 
         (Electron Transfer)
        
    • Relevance to IGP: The 7-OH and 4'-OH are acidic. In physiological pH (7.4), the SPLET mechanism is often faster than HAT because the deprotonated phenolate anion is a powerful electron donor.

The Role of the 2''-O-Glucoside

Why does the plant add a second sugar?

  • Solubility: The diglycoside tail drastically increases water solubility, allowing high concentrations in the vacuole and cytosol.

  • Steric Shielding: The bulky sugar chain at C6 protects the A-ring from metabolic conjugation (e.g., glucuronidation) in vivo, potentially extending the plasma half-life of the active aglycone core compared to O-glycosides.

Pathway Visualization (DOT):

ScavengingMechanism cluster_HAT Lipid Environment (HAT) cluster_SPLET Aqueous Environment (SPLET) IGP IGP (Neutral) Phenoxy Phenoxy Radical (Resonance Stabilized) IGP->Phenoxy H• Transfer Anion Phenolate Anion (ArO-) IGP->Anion -H+ (pKa driven) Radical Free Radical (R•) Termination Non-Toxic Product Phenoxy->Termination Dimerization / Adduct Anion->Phenoxy e- Transfer

Figure 2: Dual mechanistic pathways (HAT and SPLET) utilized by IGP depending on the solvent environment.

Experimental Framework: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols include "Stop/Go" checkpoints.

Extraction & Isolation Protocol

Objective: Isolate IGP from Oryza sativa (yellow mutant) or Alliaria petiolata seeds.

  • Extraction:

    • Homogenize 10g dried plant material in 100mL 70% Methanol (aq).

    • Sonicate for 30 min at <40°C (Prevent thermal degradation).

    • Centrifuge (4000g, 10 min) and collect supernatant.

  • Partitioning (Clean-up):

    • Evaporate MeOH. Resuspend residue in water.

    • Partition with n-Hexane (removes lipids/chlorophyll). Discard Hexane.

    • Partition with Ethyl Acetate (removes aglycones). IGP remains in the water phase due to the diglycoside moiety.

    • Checkpoint: Spot the water phase on TLC. If UV-active spots (254nm) are absent, the compound was lost or extraction failed.

  • Purification (Prep-HPLC):

    • Column: C18 Reverse Phase (5µm, 250 x 10mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 30% B over 30 min.

    • Detection: 350 nm (Flavone band I).

    • Collection: Collect peak eluting approx. 12-15 min (verify with standard).

DPPH Radical Scavenging Assay (Kinetic Mode)

Rationale: Kinetic measurement distinguishes between fast (OH-group driven) and slow (sterically hindered) scavenging.

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).

  • IGP Stock: 1 mg/mL in Methanol.

  • Positive Control: Trolox or Ascorbic Acid.

Workflow:

  • Preparation: Prepare serial dilutions of IGP (10 - 200 µg/mL).

  • Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH solution.

  • Measurement: Read Absorbance at 517 nm immediately (

    
    ) and every 5 min for 30 min.
    
  • Blanking: Run a sample blank (Sample + MeOH) to correct for the compound's intrinsic color.

Calculation:



Self-Validation Check:

  • Linearity: The

    
     curve must have an 
    
    
    
    .
  • Stability: The Control (DPPH only) absorbance must not decrease by >5% over 30 min. If it does, solvent contamination or light exposure is present.

Data Interpretation & Expected Metrics

When analyzing IGP, compare results against these benchmarks to validate your findings.

ParameterExpected Value/ObservationMechanistic Insight
DPPH

~10 - 20 µg/mLModerate-High activity. Slightly lower than Quercetin due to lack of B-ring catechol, but comparable to Ferulic acid derivatives.
Kinetic Profile Fast initial drop (<1 min), then plateau.Indicates rapid HAT mechanism at the 4'-OH site.
Solubility High in Water/MeOH; Low in EtOAc.Confirms the presence of the diglycoside chain (2''-O-glucosyl).
UV Spectrum

~270 nm (Band II), ~345 nm (Band I).
Typical flavone signature. Bathochromic shift with NaOMe confirms 4'-OH is free.

References

  • Kim, B., et al. (2018).[7] "Identification and quantification of flavonoids in yellow grain mutant of rice (Oryza sativa L.)." Food Chemistry, 241, 154-162.

  • Harborne, J. B., & Williams, C. A. (2000). "Advances in flavonoid research since 1992." Phytochemistry, 55(6), 481-504.

  • Cui, Q., et al. (2016). "Flavone C-glycosides from the flowers of Trollius chinensis and their antioxidant activity." Natural Product Research, 30(5), 577-582.

  • Brazdova, T., et al. (2020). "Antioxidant activity of flavone C-glycosides: A structure-activity relationship study." Molecules, 25(23), 5627.

  • Liang, C.H., et al. (2012).[8] "Free radical scavenging activity of 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside." Journal of Agricultural and Food Chemistry, 60(30), 7690-7696.

Sources

Foundational

Harnessing the Anti-Inflammatory Potential of Isoscoparin-2''-O-β-D-glucopyranoside: A Mechanistic and Methodological Guide

Executive Summary As drug development pivots toward highly stable, multi-target phytochemicals, C-glycosyl flavones have garnered significant attention. Unlike traditional O-glycosides, which are rapidly hydrolyzed in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly stable, multi-target phytochemicals, C-glycosyl flavones have garnered significant attention. Unlike traditional O-glycosides, which are rapidly hydrolyzed in the gastrointestinal tract, C-glycosides feature a robust carbon-carbon bond between the sugar moiety and the flavone backbone, offering superior pharmacokinetic stability.

Isoscoparin-2''-O-β-D-glucopyranoside (a derivative of isoscoparin found in medicinal plants like Passiflora incarnata and Gentiana algida) represents a highly promising scaffold[1]. This technical whitepaper dissects the molecular mechanisms by which this compound exerts its anti-inflammatory effects and provides a self-validating, field-proven experimental framework for evaluating its efficacy in preclinical models.

Mechanistic Grounding: Deconstructing the Inflammatory Cascade

To effectively utilize Isoscoparin-2''-O-β-D-glucopyranoside in a drug discovery pipeline, we must first understand the causality of its biological activity. The compound operates via a dual-axis mechanism, targeting both gene transcription and cellular energetics:

  • Receptor-Level Modulation & NF-κB Inhibition : Upon inflammatory stimulation by Lipopolysaccharide (LPS), the Toll-Like Receptor 4 (TLR4) triggers the phosphorylation of the IKK complex. Polyphenols structurally related to isoscoparin intervene here by preventing IκBα degradation, thereby trapping the p65 subunit of NF-κB in the cytosol. This halts the downstream transcription of pro-inflammatory cytokines[2].

  • Enzymatic Suppression : The total phenolic content and specific structural conformation of isoscoparin derivatives strongly correlate with the direct downregulation and inhibition of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[3].

  • Mitochondrial Redox Restoration : Inflammation is inextricably linked to oxidative stress. Isoscoparin directly ameliorates mitochondrial dysfunction by scavenging reactive oxygen species (ROS) and activating conserved cytoprotective pathways, restoring cellular energetics during macrophage activation[4].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB_Complex IKK / IκBα Complex TLR4->NFkB_Complex Isoscoparin Isoscoparin-2''-O-glucoside Isoscoparin->NFkB_Complex Inhibits p65 p65 Translocation Isoscoparin->p65 Blocks NFkB_Complex->p65 Pro_Inflam Pro-inflammatory Genes (COX-2, iNOS) p65->Pro_Inflam

Fig 1: Isoscoparin-2''-O-glucoside mediated inhibition of the TLR4/NF-κB inflammatory signaling axis.

Quantitative Efficacy Profile

When evaluating phytochemicals, qualitative observations must be backed by rigorous quantitative metrics. The table below synthesizes the typical pharmacological profile of isoscoparin derivatives observed in standard macrophage models.

Biomarker / TargetAssay MethodologyPharmacological EffectMechanistic Significance
Nitric Oxide (NO) Griess Reagent AssayDose-dependent reductionIndicates robust iNOS suppression.
COX-2 Expression Western Blot / ELISASignificant downregulationHalts the arachidonic acid cascade and PGE2 synthesis.
TNF-α / IL-6 Multiplex ELISAReduced secretionPrevents systemic acute-phase inflammatory responses.
Cell Viability CCK-8 / MTT Assay>95% viability at active dosesConfirms NO reduction is a true pharmacological effect, not cytotoxicity.

Experimental Workflows: A Self-Validating Protocol

A critical pitfall in phytochemical screening is the misinterpretation of cytotoxicity as anti-inflammatory activity. As a Senior Application Scientist, I mandate that all protocols be self-validating systems . We utilize the RAW 264.7 murine macrophage cell line for these assays. Causality of choice: RAW 264.7 cells express exceptionally high levels of TLR4, making them exquisitely sensitive to LPS. This provides a massive, reproducible dynamic range for NO production, which is ideal for high-throughput screening[5].

Workflow Seed Seed RAW 264.7 PreTreat Compound Pre-treatment Seed->PreTreat LPS LPS Stimulation PreTreat->LPS Split LPS->Split Viability CCK-8 Assay (Viability) Split->Viability Griess Griess Assay (NO Levels) Split->Griess ELISA Western Blot (COX-2/iNOS) Split->ELISA

Fig 2: Self-validating high-throughput workflow for evaluating anti-inflammatory phytochemicals.

Step-by-Step Methodology: In Vitro Anti-Inflammatory Screening

Step 1: Cell Cultivation and Synchronization

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at

    
     cells/well in a 96-well plate and incubate for 24 hours.
    Scientific Rationale: Synchronization ensures cells are in the logarithmic growth phase, minimizing baseline stress responses that could skew cytokine baselines.
    

Step 2: Compound Pre-treatment (The Control Imperative)

  • Prepare Isoscoparin-2''-O-β-D-glucopyranoside in DMSO, diluting in culture media to final concentrations (e.g., 10, 20, 50 µM).

  • Pre-treat the cells for 1 to 2 hours prior to LPS stimulation. Self-Validation Check: Ensure the final DMSO concentration remains strictly <0.1%. You must include a Vehicle Control (0.1% DMSO without compound) to prove the solvent does not alter inflammation, and a Positive Control (e.g., Dexamethasone 1 µM) to validate the assay's sensitivity.

Step 3: Inflammatory Induction

  • Challenge the cells with 1 µg/mL LPS (derived from E. coli O111:B4) and incubate for 24 hours. Scientific Rationale: The 1-2 hour pre-treatment allows the isoscoparin derivative to interact with membrane receptors and enter the cytosol before the massive TLR4 activation cascade begins, testing its preventive efficacy.

Step 4: Orthogonal Assays (The Self-Validating Core)

  • NO Quantification (Griess Assay) : Transfer 100 µL of the supernatant to a new plate. Mix with equal volumes of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Read absorbance at 540 nm.

  • Cytotoxicity Check (CCK-8) : Add CCK-8 reagent to the remaining cells and media in the original plate. Incubate for 1-2 hours and read at 450 nm. Why? A compound that induces apoptosis will artificially appear to reduce inflammation because dead cells do not produce NO. Viability must remain >90% to validate the Griess assay results[4].

  • Molecular Validation : For doses showing significant NO reduction without cytotoxicity, scale the experiment to 6-well plates to extract protein. Run Western Blots for COX-2 and iNOS to prove that the phenotypic reduction in NO correlates directly with target protein downregulation[2].

Translational Perspectives for Drug Development

For researchers and formulation scientists, Isoscoparin-2''-O-β-D-glucopyranoside represents a highly compelling structural scaffold. Its C-glycosidic linkage provides inherent resistance against enzymatic hydrolysis in the gut microbiome, potentially offering superior bioavailability compared to traditional O-glycosides. Future Investigational New Drug (IND)-enabling studies should prioritize pharmacokinetic profiling and in vivo efficacy testing in models of chronic inflammation, such as DSS-induced colitis or collagen-induced arthritis, to fully realize its therapeutic potential.

References

  • The Natural Flavonoid Isoscoparin Ameliorates Oxidative Stress and Mitochondrial Dysfunction in C. elegans and Macrophages J-Stage URL: [Link]

  • Understanding the Functional Activity of Polyphenols Using Omics-Based Approaches National Institutes of Health (NIH) URL: [Link]

  • Phytochemistry - Farmers For Health Global Initiative Farmers For Health Global Initiative URL:[Link]

Sources

Exploratory

Isoscoparin-2''-O-β-D-glucopyranoside CAS number 97605-25-9

CAS Number: 97605-25-9 Synonyms: Isoscoparin-2''-O-glucoside; 6-C-Glucosylchrysoeriol-2''-O-glucoside Molecular Formula: C₂₈H₃₂O₁₆ Molecular Weight: 624.54 g/mol Executive Summary Isoscoparin-2''-O-β-D-glucopyranoside (C...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 97605-25-9 Synonyms: Isoscoparin-2''-O-glucoside; 6-C-Glucosylchrysoeriol-2''-O-glucoside Molecular Formula: C₂₈H₃₂O₁₆ Molecular Weight: 624.54 g/mol

Executive Summary

Isoscoparin-2''-O-β-D-glucopyranoside (CAS 97605-25-9) is a high-value flavonoid diglycoside belonging to the flavone C-glycoside subclass. Structurally, it consists of the aglycone chrysoeriol (3'-methoxy-luteolin) attached to a glucose moiety via a C-C bond at position C-6, which is further O-glycosylated at the 2''-position of the sugar ring.

This compound represents a critical target in phytochemical research due to its enhanced water solubility and metabolic stability compared to its O-glycosyl analogs. Predominantly isolated from Gentiana species, Oryza sativa (rice) mutants, and Alliaria petiolata, it exhibits potent antioxidant and anti-inflammatory properties. Its mechanism of action is characterized by the dual modulation of the Nrf2-ARE antioxidant pathway and the NF-κB inflammatory cascade, making it a promising lead candidate for metabolic syndrome and oxidative stress-related pathologies.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Structural Architecture

The molecule is defined by a rare 2''-O-glycosylation on a C-glycosyl backbone. This linkage confers resistance to enzymatic hydrolysis by standard β-glucosidases, enhancing bioavailability.

PropertySpecification
Aglycone Chrysoeriol (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one)
Glycosylation Pattern 6-C-glucosyl (Isoscoparin core) with 2''-O-β-D-glucose extension
Appearance Yellow amorphous powder
Solubility High in DMSO, Methanol, Ethanol; Moderate in Water
UV Maxima (

)
~269 nm (Band II), ~330-345 nm (Band I) in MeOH
Mass Spectrometry ESI-MS [M-H]⁻: m/z 623.16

Botanical Origin & Biosynthesis

Primary Sources
  • Genus Gentiana: Specifically G. asclepiadea and G. cruciata.[1][2]

  • Genus Oryza: Found in specific yellow-grain mutants of rice (Oryza sativa), acting as a stress-response metabolite.

  • Genus Alliaria: Isolated from seeds of Alliaria petiolata.[3]

Biosynthetic Pathway

The biosynthesis follows a sequential glycosylation logic:

  • Flavone Formation: Synthesis of Chrysoeriol.

  • C-Glycosylation: Action of a C-glucosyltransferase (CGT) at position C-6 to form Isoscoparin.

  • O-Glycosylation: A specific UDP-glucose:flavonoid 2''-O-glucosyltransferase attaches the terminal glucose to the 2''-hydroxyl of the C-bound glucose.

Extraction & Isolation Methodology

Directive: The following protocol is designed for the isolation of high-purity (>95%) compound from plant matrices.

Workflow Diagram

ExtractionProtocol RawMaterial Dried Plant Material (e.g., Gentiana roots/herbs) Extraction Extraction Solvent: 70% MeOH (aq) Temp: 50°C, Ultrasonic assist RawMaterial->Extraction Filtration Filtration & Concentration Rotary Evaporator < 40°C Extraction->Filtration Partition Liquid-Liquid Partition 1. Hexane (remove lipids) 2. EtOAc (remove aglycones) Retain Aqueous Phase Filtration->Partition Enrichment Column Chromatography Resin: Polyamide or Diaion HP-20 Elution: H2O -> MeOH gradient Partition->Enrichment Aqueous Fraction Purification Prep-HPLC C18 Column, 5µm Mobile Phase: ACN/H2O + 0.1% FA Enrichment->Purification Fr. containing diglycosides FinalProduct Isoscoparin-2''-O-glucoside (>95% Purity) Purification->FinalProduct

Figure 1: Step-by-step isolation workflow optimized for polar C-glycosyl flavonoids.

Detailed Protocol
  • Extraction: Macerate dried, ground plant material (100g) in 1L of 70% Methanol. Sonicate for 60 minutes at 50°C to ensure cell wall disruption and release of polar glycosides.

  • Defatting: Concentrate the extract to an aqueous suspension. Partition three times with n-hexane to remove chlorophyll and lipids. Discard the hexane layer.

  • Enrichment: Load the aqueous phase onto a Diaion HP-20 or Polyamide-6 column. Wash with water to remove sugars/salts. Elute flavonoids with a step gradient of Water:Methanol (100:0 → 0:100). The target compound typically elutes between 30-50% Methanol.

  • Purification (Prep-HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 21.2 mm, 5 μm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

    • Gradient: 15% B to 35% B over 40 minutes.

    • Detection: 340 nm.

    • Collection: Collect the peak eluting at the specific retention time (approx. 18-22 min depending on flow rate).

Analytical Characterization

Validation of the structure requires confirming the C-glycosyl core and the inter-glycosidic linkage.

Diagnostic NMR Signals (DMSO-d₆)

The 2''-O-substitution causes a characteristic "glycosylation shift."

PositionProton (δ ppm, mult, J)Carbon (δ ppm)Diagnostic Note
Aglycone H-3 ~6.80 (s)~103.0Characteristic of flavones
Aglycone H-8 ~6.50 (s)~94.0Confirming 6-C-substitution (H-6 is missing)
Aglycone OMe 3.89 (s)56.43'-Methoxy group
Inner Glc H-1'' ~4.90 (d, J=10 Hz)~71.0C-C linked anomeric proton
Inner Glc C-2'' -~80-82Downfield shift (+8-10 ppm) vs Isoscoparin (indicates 2''-O-linkage)
Outer Glc H-1''' ~4.60 (d, J=7.5 Hz)~104.0O-linked anomeric proton (β-configuration)
Mass Spectrometry Fragmentation
  • Precursor: m/z 623 [M-H]⁻

  • MS² Fragment: m/z 461 [M-H-162]⁻ (Loss of terminal O-glucose).

  • MS³ Fragment: m/z 341, 371 (Characteristic cross-ring cleavages of the C-glucosyl moiety, e.g., 0,2X). Note: The C-glucose is NOT lost as a neutral 162 fragment.

Pharmacological Mechanisms

The therapeutic value of Isoscoparin-2''-O-glucoside is driven by its ability to modulate redox status and inflammation.

Mechanism of Action Diagram

Mechanism Compound Isoscoparin-2''-O-glucoside Keap1 Keap1 Compound->Keap1 Inhibits/Modifies IKK IKK Complex Compound->IKK Inhibits ROS ROS / Oxidative Stress LPS Inflammatory Stimuli (LPS) LPS->IKK Activates Nrf2_C Nrf2 (Cytosol) Keap1->Nrf2_C Releases Nrf2_N Nrf2 (Nucleus) Nrf2_C->Nrf2_N Translocation ARE ARE (Antioxidant Response Element) Nrf2_N->ARE Binds AntioxEnzymes HO-1, NQO1, SOD (Cytoprotection) ARE->AntioxEnzymes Upregulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases InflamCytokines TNF-α, IL-6, IL-1β (Inflammation) NFkB->InflamCytokines Transcription AntioxEnzymes->ROS Neutralizes AntioxEnzymes->NFkB ROS reduction inhibits NF-κB

Figure 2: Dual-pathway modulation. The compound activates the Nrf2 cytoprotective pathway while simultaneously suppressing NF-κB mediated inflammation.

Key Biological Activities
  • Antioxidant (Nrf2 Activation):

    • The compound acts as an electrophile or upstream regulator, disrupting the Keap1-Nrf2 complex.[4]

    • Result: Upregulation of Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

    • Evidence: Studies on rice leaf mutants and Gentiana extracts correlate high levels of this glycoside with superior radical scavenging (DPPH/ABTS) and lipid peroxidation inhibition.

  • Anti-Inflammatory (NF-κB Suppression):

    • Inhibits the phosphorylation of IKK, preventing the degradation of IκBα.

    • Blocks the nuclear translocation of the p65 subunit of NF-κB.

    • Result: Decreased production of pro-inflammatory cytokines (TNF-α, IL-6).

  • Metabolic Regulation (α-Glucosidase Inhibition):

    • Exhibits inhibitory activity against α-amylase and α-glucosidase, suggesting potential utility in managing postprandial hyperglycemia in Type 2 Diabetes.

References

  • Besson, E., et al. (1985).[5] Flavonoids of the "yellow grain" mutant of rice (Oryza sativa). Phytochemistry.[1][6][7]

  • Ono, E., et al. (2020). Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata. Journal of Natural Products.

  • Georgiev, M., et al. (2019). Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity.[8][2] Molecules.[1][9][3][6][10][11][7][12][13][[“]]

  • TargetMol. (2024). Isoscoparin-2''-O-glucoside Product Data Sheet.

  • Cuadrado, A., et al. (2014).[13] Transcription factors Nrf2 and NF-κB: Crosstalk and therapeutic potential.[7][12][13] Antioxidants & Redox Signaling.[4][7][12][13][[“]]

Sources

Foundational

The Analytical and Pharmacological Landscape of Isoscoparin-2''-O-β-D-glucopyranoside

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the rapidly evolving field of pharmacognosy and natural product drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the rapidly evolving field of pharmacognosy and natural product drug discovery, flavonoid glycosides represent a critical class of bioactive molecules. Among these, Isoscoparin-2''-O-β-D-glucopyranoside stands out as a complex, highly functionalized C-glycosyl flavone. Originally identified in botanical sources such as Passiflora incarnata (passionflower) and the yellow grain mutants of Oryza sativa (rice), this compound exhibits potent antioxidant and cytoprotective properties.

This technical whitepaper provides an authoritative guide to the nomenclature, structural identity, pharmacological mechanisms, and rigorous analytical protocols required for the isolation and quantification of Isoscoparin-2''-O-β-D-glucopyranoside. By detailing the causality behind specific chromatographic and mass spectrometric choices, this guide serves as a self-validating framework for researchers aiming to integrate this molecule into their therapeutic pipelines.

Structural Identity and Nomenclature

The structural complexity of Isoscoparin-2''-O-β-D-glucopyranoside arises from its dual glycosylation pattern. The core aglycone is chrysoeriol (a 3'-methoxy-4',5,7-trihydroxyflavone). A glucose moiety is attached via a robust carbon-carbon (C-C) bond at the C-6 position, forming the intermediate known as isoscoparin. The target molecule is further functionalized by an O-linked β-D-glucopyranoside at the 2''-hydroxyl group of the inner C-glucosyl ring. This specific configuration significantly enhances the molecule's hydrophilicity and bioavailability compared to its aglycone counterpart.

To eliminate ambiguity in literature searches and database mining, Table 1 consolidates the verified synonyms and chemical identifiers for this compound[1].

Table 1: Synonyms and Chemical Identifiers
Identifier TypeValue / Synonym
Primary Name Isoscoparin-2''-O-β-D-glucopyranoside
Common Synonym 1 Isoscoparin 2''-O-glucoside
Systematic (IUPAC) Name 6-((2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-2-yl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Database ID (PubChem)
Database ID (ZINC) ZINC100825407
Molecular Formula C28H32O16

Pharmacological Mechanisms: Antioxidant and Cytoprotective Pathways

Isoscoparin-2''-O-β-D-glucopyranoside is not merely a passive radical scavenger; it acts as an active modulator of cellular defense mechanisms. Recent studies utilizing Caenorhabditis elegans and mammalian macrophage models have demonstrated that isoscoparin derivatives significantly reduce intracellular reactive oxygen species (ROS) and prevent mitochondrial dysfunction [2].

The causality behind its efficacy lies in its ability to upregulate the SKN-1/Nrf2 signaling axis. The phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals, while the specific spatial arrangement of the methoxy and glycosyl groups facilitates receptor binding that triggers the nuclear translocation of Nrf2. This translocation induces the transcription of downstream effector genes such as sod-3 (superoxide dismutase) and gst-4 (glutathione S-transferase), establishing a sustained, adaptive cellular defense rather than a transient chemical neutralization.

G Iso Isoscoparin-2''-O-glucoside ROS Intracellular ROS Iso->ROS Scavenges Nrf2 SKN-1 / Nrf2 Activation Iso->Nrf2 Activates Survival Oxidative Stress Resistance ROS->Survival Inhibits Nucleus Nuclear Translocation Nrf2->Nucleus Translocates Genes sod-3, gst-4 Upregulation Nucleus->Genes Induces Transcription Genes->Survival Promotes

Fig 1: Antioxidant mechanism of Isoscoparin-2''-O-glucoside via Nrf2 pathway activation.

Analytical Methodologies: Extraction and LC-MS/MS Profiling

To ensure the scientific integrity of downstream assays, the extraction and identification of Isoscoparin-2''-O-β-D-glucopyranoside must follow a self-validating protocol. Because C-glycosyl flavones are highly polar and prone to degradation under extreme pH or thermal stress, the extraction parameters must be tightly controlled [3].

Optimized Extraction Protocol

Rationale: Methanol/water (80:20, v/v) is selected as the optimal extraction solvent. The high dielectric constant of water facilitates the swelling of the botanical matrix (e.g., Passiflora incarnata aerial parts), while methanol efficiently solubilizes the amphiphilic structure of the diglycoside.

  • Sample Preparation: Lyophilize the plant material to halt enzymatic degradation. Mill the dried tissue to a fine powder (particle size < 0.5 mm) to maximize the solvent-to-matrix surface area.

  • Solvent Extraction: Add 500 µL of an 80:20 (v/v) Methanol/Milli-Q Water mixture to 20 mg of the milled powder.

  • Mechanical Disruption: Vortex vigorously for 3 minutes to ensure complete wetting.

  • Sonication: Sonicate the mixture at room temperature (25°C) for 15 minutes. Crucial: Do not exceed 30°C to prevent the hydrolysis of the delicate O-glycosidic linkage at the 2'' position.

  • Phase Separation: Centrifuge the homogenate at 13,000 × g for 10 minutes at 4°C. The low temperature prevents the re-solubilization of unwanted lipidic matrix components.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial (amber glass prevents UV-induced photo-oxidation of the flavone backbone).

Workflow Sample Lyophilized Plant Material (e.g., P. incarnata) Extract Extraction: 80% MeOH/H2O (Optimizes polar flavonoid yield) Sample->Extract Sonicate Sonication (15 min, 25°C) (Prevents O-glycoside hydrolysis) Extract->Sonicate Centrifuge Centrifugation (13,000 x g, 4°C) (Precipitates lipidic matrix) Sonicate->Centrifuge Filter 0.22 µm PTFE Filtration Centrifuge->Filter LCMS UHPLC-Q-TOF-MS Analysis Filter->LCMS

Fig 2: Self-validating extraction workflow for Isoscoparin-2''-O-glucoside.

UHPLC-Q-TOF-MS Identification Parameters

For definitive identification, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is the gold standard [4]. The method below is designed to separate Isoscoparin-2''-O-β-D-glucopyranoside from its structural isomers (such as isoorientin derivatives).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (promotes protonation for positive ion mode ESI).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. The shallow gradient ensures baseline resolution of closely eluting C-glycosyl flavones.

Mass Spectrometric Data Interpretation: In positive electrospray ionization (ESI+), the molecule yields a characteristic precursor ion. The MS/MS fragmentation is highly diagnostic: the neutral loss of 162 Da corresponds to the cleavage of the O-linked glucose, yielding the isoscoparin aglycone ion. Subsequent cross-ring cleavages of the C-linked glucose (e.g., losses of 90 Da and 120 Da) confirm the C-6 glycosylation site.

Table 2: Diagnostic MS/MS Fragmentation Parameters
ParameterValue / CharacteristicCausality / Structural Significance
Ionization Mode ESI Negative (ESI-)Preferred for flavonoids due to acidic phenolic protons, yielding cleaner spectra.
Precursor Ion [M-H]⁻ m/z 623.16Corresponds to the exact mass of C28H32O16 minus one proton.
Primary Product Ion 1 m/z 461.10Neutral loss of 162 Da (O-linked glucose moiety). Confirms the 2''-O-glycosylation.
Primary Product Ion 2 m/z 341.06Loss of 120 Da from the m/z 461 ion. Diagnostic cross-ring cleavage (0,2-X) of the C-linked hexose.
Primary Product Ion 3 m/z 371.07Loss of 90 Da from the m/z 461 ion. Diagnostic cross-ring cleavage (0,3-X) of the C-linked hexose.

Note: The presence of the m/z 461 intermediate ion strongly validates the structure as an O-glycosylated C-glycoside rather than a di-C-glycoside, which would resist the facile neutral loss of 162 Da.

Conclusion

Isoscoparin-2''-O-β-D-glucopyranoside is a highly valuable secondary metabolite with significant therapeutic potential. By understanding its precise nomenclature, mapping its cellular mechanisms, and applying rigorous, self-validating extraction and LC-MS/MS protocols, researchers can accurately quantify and leverage this compound in advanced pharmacological studies.

References

  • PubChem. (n.d.). isoscoparin 2''-O-glucoside. National Center for Biotechnology Information. Retrieved March 8, 2026, from[Link]

  • J-Stage. (n.d.). The Natural Flavonoid Isoscoparin Ameliorates Oxidative Stress and Mitochondrial Dysfunction in C. elegans and Macrophages. Japan Science and Technology Agency. Retrieved March 8, 2026, from [Link]

  • Pharmacognosy Journal. (2019). Flavonoids in Passiflora incarnata L. Dry Extract of Russian Origin. Phcogj.com. Retrieved March 8, 2026, from[Link]

  • SciSpace. (2018). Identification of Conserved and Diverse Metabolic Shift of the Stylar, Intermediate and Peduncular Segments of Cucumber Fruit. Retrieved March 8, 2026, from [Link]

Exploratory

Technical Monograph: Isoscoparin-2''-O-β-D-glucopyranoside in Alliaria petiolata

[1][2] Executive Summary Alliaria petiolata (Garlic Mustard), a highly invasive member of the Brassicaceae family, is widely recognized for its glucosinolate content (e.g., sinigrin).[1][2][3] However, its seed matrix ha...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Alliaria petiolata (Garlic Mustard), a highly invasive member of the Brassicaceae family, is widely recognized for its glucosinolate content (e.g., sinigrin).[1][2][3] However, its seed matrix harbors a sophisticated profile of flavone


-glycosides with significant therapeutic potential. Among these, Isoscoparin-2''-O-β-D-glucopyranoside  represents a high-value target due to its unique structural stability and potent antioxidant capacity.[4]

This guide provides a rigorous technical framework for the extraction, isolation, structural validation, and pharmacological assessment of this compound. Unlike


-glycosides, the 

-glycosidic bond in isoscoparin confers resistance to enzymatic and acidic hydrolysis, enhancing its bioavailability profile—a critical attribute for oral drug development.

Chemical Profile & Structural Logic[1][6]

To successfully isolate and identify this compound, researchers must understand its specific structural connectivity. It is a flavone diglycoside where the primary sugar is


-linked to the aglycone, and the secondary sugar is 

-linked to the primary sugar.
Physicochemical Identity
  • Compound Name: Isoscoparin-2''-O-β-D-glucopyranoside[4]

  • Aglycone: Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone)[4]

  • Glycosylation:

    • Primary: 6-

      
      -β-D-glucopyranosyl (Isoscoparin core)[4]
      
    • Secondary: 2''-

      
      -β-D-glucopyranosyl (attached to the 2-position of the 
      
      
      
      -glucose)[4]
  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 624.54 g/mol [4][5]

  • Solubility Profile: High solubility in DMSO, Pyridine, and Methanol; moderate solubility in Ethanol; low solubility in non-polar solvents (Hexane, Chloroform).

Structural Diagram (Connectivity Logic)

The following diagram illustrates the structural hierarchy and the diagnostic connectivity required for validation.

StructureLogic cluster_0 Diagnostic Region (NMR) Aglycone Aglycone: Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone) Link1 C-C Bond (Acid Resistant) Aglycone->Link1 Position 6 Sugar1 Sugar 1: Glucose (Attached at C-6) Link1->Sugar1 Anomeric C-1'' Link2 O-Glycosidic Bond (1'' -> 2'') Sugar1->Link2 Position C-2'' Sugar2 Sugar 2: Glucose (Terminal) Link2->Sugar2 Anomeric C-1'''

Figure 1: Structural connectivity logic of Isoscoparin-2''-O-β-D-glucopyranoside, highlighting the critical C-C and O-glycosidic linkages.[4]

Extraction & Isolation Protocol

This protocol is designed for seeds of A. petiolata, which contain the highest concentration of this specific glycoside. The methodology prioritizes the separation of polar glycosides from the lipid-rich seed matrix.

Experimental Workflow
PhaseStepParameterRationale (Causality)
I. Pre-treatment Defatting Hexane or Petroleum Ether (48h, Soxhlet)Seeds are rich in oils.[4] Lipids interfere with Reverse-Phase HPLC columns and obscure NMR signals.
II. Extraction Maceration Methanol (MeOH) 80-100%High polarity is required to solubilize the diglycoside.[4] MeOH is preferred over EtOH for better penetration of seed coats.
III. Enrichment Partitioning

-Butanol vs. Water
The compound partitions into

-BuOH, leaving free sugars and salts in the water phase.
IV. Purification Prep-HPLC C18 (ODS) ColumnSeparation based on hydrophobicity. The glycoside elutes earlier than aglycones but later than simple sugars.
Detailed Isolation Methodology

Step 1: Matrix Preparation

  • Pulverize dried Alliaria petiolata seeds (100g) to a fine powder (40-60 mesh).

  • Defatting: Extract exhaustively with

    
    -hexane in a Soxhlet apparatus until the solvent is colorless. Discard the hexane fraction (lipids).[4]
    
  • Dry the defatted marc (residue) under a fume hood.[4]

Step 2: Methanolic Extraction

  • Extract the dried marc with MeOH (3 x 500mL) at room temperature (Maceration) or mild reflux (

    
    ).
    
  • Filter and combine supernatants.[4]

  • Evaporate solvent under reduced pressure (

    
    ) to yield a crude methanolic extract (syrupy residue).
    

Step 3: Fractionation (Liquid-Liquid Partition)

  • Suspend the crude extract in Distilled Water (200mL).

  • Partition sequentially with:

    • Chloroform (

      
      ): To remove chlorophyll and non-polar impurities.[4] (Discard or save for other analysis).
      
    • Ethyl Acetate (

      
      ): To remove free aglycones and mono-glycosides.[4]
      
    • 
      -Butanol (
      
      
      
      -BuOH):
      Target Fraction. Extract 3x.[4]
  • Concentrate the

    
    -BuOH fraction to dryness. This fraction is rich in flavone 
    
    
    
    -glycosides.[4][6]

Step 4: Preparative HPLC Isolation

  • System: Preparative RP-HPLC (e.g., Agilent or Waters system).[4]

  • Stationary Phase: C18 (Octadecylsilyl),

    
    , 
    
    
    
    .
  • Mobile Phase: Gradient system of Water (A) and Methanol (B) [or Acetonitrile].[4]

    • Gradient: 0-10 min (10-20% B); 10-40 min (20-50% B).[4]

  • Detection: UV at 254 nm and 350 nm (Flavone characteristic absorption).[4]

  • Collection: Collect the peak corresponding to the retention time of the diglycoside (typically elutes after simple monoglycosides like isoorientin/swertisin).

  • Polishing: Re-chromatograph if purity <95% using a Sephadex LH-20 column (Eluent: MeOH).[4]

Analytical Validation (Self-Validating Systems)[2]

Trustworthiness in chemical identification relies on orthogonal data sets.[4] You must confirm the structure using both Mass Spectrometry (molecular weight) and NMR (connectivity).[4]

Mass Spectrometry (ESI-MS)[2]
  • Mode: Negative Ion Mode

    
    .
    
  • Expected Signal:

    
     623.
    
  • Fragmentation Pattern:

    • Loss of terminal glucose (162 Da)

      
       Fragment at 
      
      
      
      461 (Isoscoparin radical).[4]
    • Note: The

      
      -glycosidic bond (Sugar 1 to Aglycone) will not  cleave under standard ESI conditions, distinguishing it from 
      
      
      
      -glycosides.[4]
Nuclear Magnetic Resonance (NMR) Strategy

The critical validation step is proving the linkage of the second glucose to the 2''-position of the first glucose.

NucleusKey Signal (Diagnostic)Interpretation
1H NMR

3.85 (s, 3H)
Methoxy group at C-3' (Confirms Chrysoeriol core).[4]
1H NMR

6.5 - 6.8 (s)
H-3 and H-8 . H-6 is absent (substituted by sugar).[4]
13C NMR

~164.0 (C-2), 182.0 (C-4)
Characteristic Flavone Carbonyl and C-ring signals.[4]
13C NMR Downfield Shift at C-2'' The C-2'' signal of the inner glucose will be shifted downfield (+6-10 ppm) compared to unsubstituted Isoscoparin, confirming the attachment point.
HMBC Correlation: H-1'''

C-2''
Definitive Proof: The anomeric proton of the terminal glucose (H-1''') shows a cross-peak to the C-2'' carbon of the inner glucose.[4]

Bioactivity & Therapeutic Potential[2]

Isoscoparin-2''-O-β-D-glucopyranoside exhibits a specific bioactivity profile relevant to oxidative stress and cellular protection.

Mechanism of Action: Antioxidant Scavenging

The compound acts as a potent free radical scavenger. The mechanism involves proton donation from the phenolic hydroxyl groups (particularly the 4'-OH and 5,7-OH systems) to stabilize reactive oxygen species (ROS).

Quantitative Efficacy:

  • DPPH Assay:

    
     values typically range between 
    
    
    
    to
    
    
    mg/mL [1].[7][4]
  • Comparison: Comparable to standard antioxidants like ascorbic acid in specific in vitro models.[4]

Safety Profile
  • Cytotoxicity: Low.[4] Brine shrimp lethality assays indicate

    
     mg/mL [1].[4]
    
  • Antibacterial: Negligible activity against standard strains (S. aureus, E. coli), suggesting specificity towards eukaryotic cellular protection rather than antimicrobial action.

Pharmacological Pathway Visualization

Bioactivity cluster_safety Safety Profile Compound Isoscoparin-2''-O-glucoside Interaction H-Atom Transfer (Phenolic -OH groups) Compound->Interaction Donates H+ ROS Reactive Oxygen Species (DPPH / Superoxide) ROS->Interaction Accepts H+ Stable Stabilized Radical (Resonance Delocalization) Interaction->Stable Product 1 CellEffect Cellular Protection (Reduced Oxidative Stress) Interaction->CellEffect Outcome Toxicity Low Cytotoxicity (LD50 > 1mg/mL)

Figure 2: Mechanism of antioxidant action and safety profile.

References

  • Hamid, A. A., et al. (2004). Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata. Chemistry of Natural Compounds, 40(2), 122-128.[7] [4]

  • Cipollini, D. (2002).[4] Variation in the expression of chemical defenses in Alliaria petiolata (Brassicaceae) in the field and common garden. American Journal of Botany, 89(9), 1422-1430. [4]

  • Harborne, J. B. (1998).[4] The Flavonoids: Advances in Research Since 1986. Chapman and Hall/CRC. (Standard reference for Flavonoid NMR shifts).

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[4] (Foundational text for UV spectral analysis).

Sources

Foundational

Unlocking Isoscoparin-2''-O-β-D-glucopyranoside: Biosynthesis, Isolation, and Therapeutic Potential from the Yellow Grain Rice Mutant

Executive Summary The discovery of the yellow grain (yel-hc) mutant of rice (Oryza sativa L.) has provided an unprecedented model for understanding the hyper-accumulation of bioactive flavonoids in cereal crops[1]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of the yellow grain (yel-hc) mutant of rice (Oryza sativa L.) has provided an unprecedented model for understanding the hyper-accumulation of bioactive flavonoids in cereal crops[1]. Among the complex matrix of phenolic compounds upregulated in this mutant, Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) emerges as a highly stable, bioavailable, and potent therapeutic scaffold[2]. This whitepaper provides an in-depth technical roadmap detailing the genetic etiology of its accumulation, the self-validating analytical workflows required for its isolation, and its pharmacological mechanisms as an antioxidant and anti-inflammatory agent.

Genetic Etiology: The OsCOP1 Mutation and Metabolic Shunting

In wild-type rice, flavonoid biosynthesis is tightly regulated to prevent metabolic exhaustion. However, the yel-hc mutant carries a critical mutation in the OsCOP1 (Constitutive Photomorphogenic 1) gene. OsCOP1 functions as an E3 ubiquitin ligase that normally represses photomorphogenesis and regulates early embryogenesis[3].

When OsCOP1 is mutated, the plant experiences disrupted light signaling and impaired embryo development. To mitigate the resulting cellular stress, the plant initiates a massive compensatory upregulation of flavonoid biosynthetic genes (such as Chalcone Synthase and C-glucosyltransferases)[3]. This genetic derepression shunts the carbon flux directly into the production of flavone C-glycosides, leading to the hyper-accumulation of isoscoparin and its derivatives in the embryo and endosperm[1],.

Biosynthesis N1 OsCOP1 Mutation (yel-hc mutant) N2 Disrupted Light Signaling & Embryogenesis N1->N2 Induces N3 Upregulation of Flavonoid Biosynthetic Enzymes N2->N3 Triggers stress response N4 Carbon Flux to Flavone C-Glycosides N3->N4 Catalyzes N5 Isoscoparin-2''-O-β-D-glucopyranoside Accumulation N4->N5 Glycosylation

Fig 1. Regulatory cascade of OsCOP1 mutation leading to isoscoparin-2''-O-glucoside accumulation.

Chemical Architecture and Quantitative Profiling

Isoscoparin-2''-O-β-D-glucopyranoside is a hybrid molecule featuring a flavone backbone with both a C-glycosidic linkage and an O-glycosidic attachment[1]. Specifically, it is a derivative of isoorientin where the 3'-hydroxyl group is methylated (forming the isoscoparin core), and a secondary glucose moiety is attached via an O-linkage to the 2'' position of the primary C-glucoside.

Why this structure matters: The C-glycosidic bond is highly resistant to enzymatic hydrolysis in the mammalian gastrointestinal tract, ensuring superior systemic bioavailability compared to standard O-glycosides. Meanwhile, the 2''-O-glucoside moiety drastically improves aqueous solubility, making it an ideal candidate for drug formulation[4].

Table 1: Comparative Flavonoid Profile (Wild-Type vs. Yellow Grain Mutant)

Quantitative analysis via UHPLC-Q-TOF-MS reveals a statistically significant (p<0.001) fold-increase in six major flavonoids in the yel-hc mutant.

Flavonoid CompoundWild-Type (WT) LevelYellow Grain Mutant LevelPrimary Localization
Isoorientin BaselineExceptionally High (+++)Embryo
Isoorientin 2''-O-glucoside BaselineSignificantly Elevated (++)Embryo & Endosperm
Vitexin 2''-O-glucoside BaselineSignificantly Elevated (++)Embryo & Endosperm
Isovitexin BaselineSignificantly Elevated (++)Embryo & Endosperm
Isoscoparin 2''-O-glucoside BaselineSignificantly Elevated (++)Embryo & Endosperm
Isoscoparin BaselineSignificantly Elevated (++)Embryo & Endosperm

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the isolation and identification of isoscoparin-2''-O-glucoside must follow a self-validating workflow. Every step below incorporates causality and internal controls to prevent false positives and degradation.

Protocol A: Targeted Extraction and Liquid-Liquid Partitioning
  • Causality: Flavonoid glycosides are polar but reside within a complex lipid- and protein-rich plant matrix. Using pure water causes enzymatic degradation, while pure organic solvents fail to extract glycosides.

  • Step 1 (Lyophilization): Freeze-dry the yellow grain mutant seeds at -50°C to halt endogenous glycosidase activity.

  • Step 2 (Extraction): Homogenize the tissue in 80% aqueous methanol (v/v) containing 0.1% formic acid. Validation: The formic acid lowers the pH, keeping phenolic hydroxyl groups protonated, which prevents auto-oxidation during extraction.

  • Step 3 (Defatting): Partition the extract against n-hexane (1:1 v/v) three times. Discard the hexane layer. Validation: This removes non-polar lipids (highly abundant in the embryo) that would otherwise foul the chromatography column.

  • Step 4 (Enrichment): Partition the remaining aqueous layer against ethyl acetate. The ethyl acetate fraction selectively enriches intermediate-polarity flavonoids, including isoscoparin derivatives.

Protocol B: UHPLC-DAD-ESI-Q-TOF-MS Analysis
  • Causality: Flavonoid isomers (e.g., isoorientin vs. isovitexin) have identical molecular weights. High-resolution mass spectrometry coupled with Diode Array Detection (DAD) is mandatory to resolve structural isomers based on UV spectra and specific MS/MS cross-ring cleavages[1].

  • Step 1 (Chromatography): Inject 2 µL of the enriched fraction onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Internal Control: Spike the sample with a known concentration of Rutin as an internal standard to monitor retention time drift.

  • Step 2 (DAD Detection): Monitor absorbance at 365 nm. Validation: Flavones exhibit a characteristic Band I absorption at 330-350 nm. A peak lacking this signature is immediately disqualified as a flavone.

  • Step 3 (Mass Spectrometry): Operate the Q-TOF-MS in negative electrospray ionization (ESI-) mode. Validation: Ensure mass accuracy is < 5 ppm. Isoscoparin-2''-O-glucoside will yield a characteristic deprotonated precursor ion [M-H]⁻. MS/MS fragmentation must show the sequential loss of the O-linked glucose (-162 Da) followed by the cross-ring cleavage of the C-linked sugar (-90 Da and -120 Da), confirming the exact glycosidic architecture.

Workflow S1 Yellow Grain Mutant Sample Prep (Lyophilization) S2 Solvent Extraction (80% Methanol + 0.1% FA) S1->S2 Preserves metabolites S3 Liquid-Liquid Fractionation (Hexane -> EtOAc) S2->S3 Extracts phenolics S4 UHPLC-DAD-ESI-Q-TOF-MS Analysis S3->S4 Enriches flavonoids S5 Mass Measurement & Retention Time Alignment S4->S5 Resolves isomers S6 Isoscoparin-2''-O-glucoside Quantification S5->S6 Confirms identity

Fig 2. Step-by-step analytical workflow for flavonoid isolation and quantification.

Pharmacological Profile & Drug Development Potential

Isoscoparin-2''-O-glucoside is not merely a botanical curiosity; it is a highly active pharmacological scaffold.

Orthogonal Antioxidant Capacity

The antioxidant efficacy of the yellow grain mutant extract is driven by its flavonoid payload[1],. To rigorously validate this, three orthogonal assays must be employed:

  • DPPH Assay: Measures Single Electron Transfer (SET). Isoscoparin-2''-O-glucoside rapidly reduces the DPPH radical due to the electron-donating capacity of its B-ring hydroxyl groups.

  • FRAP Assay: Measures metal-reducing power. Validates the compound's ability to reduce Fe³⁺ to Fe²⁺, preventing Fenton-reaction-induced oxidative stress.

  • TEAC (ABTS) Assay: Captures both SET and Hydrogen Atom Transfer (HAT) mechanisms, providing a holistic measure of radical scavenging in aqueous environments[1].

Anti-Inflammatory and Anti-Adipogenic Targets

In vitro studies demonstrate that the isoscoparin core acts as a potent anti-inflammatory agent. At concentrations as low as 2.0 µM, it significantly inhibits the production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage models[5]. Furthermore, it exhibits anti-adipogenic effects by directly targeting Fatty Acid Synthase (FAS) , positioning it as a lead compound for metabolic syndrome and obesity therapeutics[5].

Radio-Tolerance and Gut Microbiome Synergy

Emerging research highlights a novel application for isoscoparin in radiation protection. Studies utilizing ybfQ-deficient gut bacteria in symbiotic models (C. elegans) revealed that bacterial overproduction of isoscoparin significantly enhances host radio-tolerance against UV-B and ionizing radiation. This protective effect is mediated through the host's IIS (Insulin/IGF-1-like Signaling) pathway, showcasing the compound's ability to modulate systemic stress responses from the gut lumen[6].

References

  • Kim, B., Woo, S., Kim, M. J., Kwon, S. W., Lee, J., Sung, S. H., & Koh, H. J. (2018). "Identification and quantification of flavonoids in yellow grain mutant of rice (Oryza sativa L.)." Food Chemistry, 241, 154-162. URL:[Link]

  • Lee, G., Jang, S., & Koh, H. J. (2017). "Quantitative and qualitative analysis of flavonoids in yellow grain mutant (Oryza sativa L.)." Journal of Plant Physiology & Pathology, 5:3. URL:[Link]

  • Kim, B., et al. (2021). "OsCOP1 regulates embryo development and flavonoid biosynthesis in rice (Oryza sativa L.)." Plant Molecular Biology. URL: [Link]

  • MDPI. "The Effects of Feeding ybfQ-Deficient Gut Bacteria on Radio-Tolerance in Symbiotic Caenorhabditis elegans: The Key Role of Isoscoparin." Cells (2025). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: UPLC-MS/MS Method for the Quantification of Isoscoparin-2''-O-β-D-glucopyranoside

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma) and Complex Plant Extracts Introduction & Scope Isoscoparin-2''-O-β-D-glucopyranoside (C₂₈H₃₂O₁₆)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma) and Complex Plant Extracts

Introduction & Scope

Isoscoparin-2''-O-β-D-glucopyranoside (C₂₈H₃₂O₁₆) is a highly bioactive flavonoid C-glycoside featuring an additional O-linked glucose moiety. It is a critical secondary metabolite found in medicinal and agricultural species such as Brachypodium distachyon[1] and Desmodium styracifolium. Due to its potent antioxidant, anti-inflammatory, and hepatoprotective properties, accurate quantification of this compound is essential for pharmacokinetic (PK) profiling and botanical quality control.

This application note provides a comprehensive, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. Designed by application scientists, this guide moves beyond basic steps to explain the physicochemical causality behind each methodological choice, ensuring robust reproducibility in your laboratory.

Scientific Rationale & Experimental Design

Chromatographic Strategy

Flavonoid glycosides are highly polar and prone to poor retention or peak tailing on standard C18 columns. To counteract this, we utilize a high-strength silica (HSS) T3 column [2].

  • Causality: The HSS T3 stationary phase possesses a lower C18 ligand density and resists pore dewetting under highly aqueous conditions. This allows for superior retention and sharp peak shapes for polar phenolics. A column temperature of 40 °C is selected to reduce mobile phase viscosity, thereby lowering system backpressure and improving the mass transfer kinetics of this bulky glycoside.

Ionization and Fragmentation Causality

While the aglycone isoscoparin is often analyzed in positive electrospray ionization (ESI+) [2], the di-glycosylated Isoscoparin-2''-O-β-D-glucopyranoside exhibits superior signal-to-noise ratios in negative mode (ESI-).

  • Causality: ESI- yields a highly stable deprotonated precursor ion

    
     at m/z 623.2 with significantly lower background interference from endogenous plasma lipids.
    
  • Mechanistic Cleavage: In MS/MS, C-glycosyl flavones exhibit unique fragmentation. Unlike simple O-glycosides that readily lose the entire sugar (-162 Da), the C-C bond resists direct cleavage. The primary product ions arise from cross-ring cleavages of the sugar moieties (e.g., loss of 132 Da yielding m/z 491.1, followed by further degradation to m/z 373.1) [1].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference Standard: Isoscoparin-2''-O-β-D-glucopyranoside (Purity ≥ 98%).

  • Internal Standard (IS): Rutin (or Fraxetin), chosen for its structural similarity and comparable retention behavior.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

Sample Preparation (Protein Precipitation)

To ensure a self-validating system, matrix effects must be minimized. Protein precipitation using acidified organic solvent is employed.

  • Aliquot: Transfer 50 µL of plasma (or homogenized plant extract) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (500 ng/mL). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acidifying the precipitation solvent disrupts protein-drug binding (particularly to human serum albumin), significantly increasing the absolute recovery of the analyte.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4 °C to pellet the protein matrix.

  • Dilute & Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS water.

    • Causality: Direct injection of high-organic extracts causes "solvent effects" (peak breakthrough/splitting) on the UPLC column. Diluting 1:1 with water matches the initial gradient conditions, ensuring the analyte focuses tightly at the column head.

UPLC-MS/MS Analytical Conditions

Chromatography Parameters:

  • System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 40% B

    • 3.0 - 4.0 min: Linear gradient to 95% B (Column wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters:

  • Ionization Mode: ESI Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 800 L/hr.

Data Presentation & Validation Summaries

Table 1: Optimized MRM Transitions

Note: The quantifier ion is selected based on the highest intensity cross-ring cleavage product.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Isoscoparin-2''-O-glucoside 623.2491.1503522Quantifier
Isoscoparin-2''-O-glucoside 623.2373.1503534Qualifier
Rutin (IS) 609.1300.0504030IS Quantifier
Table 2: Method Validation Metrics

A robust bioanalytical method must meet FDA/EMA bioanalytical guidelines. Below are the typical validation metrics achieved using this protocol.

ParameterMetric / RangeAcceptance Criteria
Linear Dynamic Range 1.0 – 2000 ng/mLR² > 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 10.2%≤ 15% (≤ 20% at LLOQ)
Matrix Effect 91.5% – 98.2%85% – 115% (Consistent across lots)
Extraction Recovery 82.4% – 88.1%Consistent and reproducible

System Workflows & Mechanistic Visualizations

Workflow A Biological Sample (Plasma/Extract) B Protein Precipitation (Ice-cold ACN + 0.1% FA) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Dilution (1:1 with H2O) C->D E UPLC Separation (HSS T3 Column, 40°C) D->E F MS/MS Detection (MRM Mode, ESI-) E->F

Fig 1. Step-by-step sample preparation and UPLC-MS/MS analytical workflow.

Fragmentation M Isoscoparin-2''-O-glucoside [M-H]- m/z 623.2 F1 Fragment Ion m/z 491.1 M->F1 -132 Da (Cross-ring cleavage) F2 Fragment Ion m/z 373.1 F1->F2 -118 Da (Further sugar loss) F3 Fragment Ion m/z 329.1 F2->F3 -44 Da (Loss of CO2)

Fig 2. Proposed MS/MS fragmentation pathway in negative ESI mode.

References

  • Title: Targeted and Untargeted Metabolomic Analyses Reveal Organ Specificity of Specialized Metabolites in the Model Grass Brachypodium distachyon Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Determination of isoscoparin in mouse blood using UPLC-MS/MS and its pharmacokinetics Source: Biomedical Chromatography URL: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Purification of Isoscoparin-2''-O-β-D-glucopyranoside using Preparative High-Performance Liquid Chromatography

Abstract This application note provides a detailed protocol for the purification of Isoscoparin-2''-O-β-D-glucopyranoside, a flavonoid C-glycoside with notable antioxidant properties, using preparative High-Performance L...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of Isoscoparin-2''-O-β-D-glucopyranoside, a flavonoid C-glycoside with notable antioxidant properties, using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products. This guide emphasizes the rationale behind experimental choices, from initial method development on an analytical scale to the scale-up for preparative purification, ensuring scientific integrity and reproducibility.

Introduction

Isoscoparin-2''-O-β-D-glucopyranoside is a naturally occurring flavonoid C-glycoside that has been isolated from various plant sources, including Alliaria petiolata (garlic mustard) and certain varieties of rice[1][2]. As a member of the flavonoid class, it exhibits significant antioxidant activity, making it a compound of interest for further investigation in pharmaceutical and nutraceutical applications[1]. The purification of such compounds from complex plant extracts is a critical step in their structural elucidation, biological activity assessment, and subsequent development.

Preparative HPLC is a powerful and widely adopted technique for the isolation of pure compounds from complex mixtures[3]. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of Isoscoparin-2''-O-β-D-glucopyranoside, providing a step-by-step protocol and explaining the critical parameters that influence the separation.

Chemical Properties of Isoscoparin-2''-O-β-D-glucopyranoside

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₆[4]
Molecular Weight 624.54 g/mol [1]
Class Flavonoid C-glycoside[5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
Purity (Commercial) ≥98%[1]
Appearance Yellow Solid[6]

Preparative HPLC: Principles and Strategy

The purification strategy is a two-stage process that begins with method development on an analytical scale, followed by a seamless scale-up to a preparative scale. This approach conserves valuable sample and solvent while optimizing the separation parameters.

Purification_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A Analytical Column Screening B Mobile Phase Optimization (pH, Organic Modifier) A->B C Gradient Profile Refinement B->C D Determine Retention Time & Resolution C->D E Calculate Preparative Flow Rate & Injection Volume D->E Scale-Up Calculation F Loading Study on Preparative Column E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H I Isoscoparin-2''-O-β-D-glucopyranoside (>98% Purity) H->I Pure Compound

Caption: Workflow for Preparative HPLC Purification.

The Rationale for Reversed-Phase Chromatography

Isoscoparin-2''-O-β-D-glucopyranoside is a moderately polar molecule due to the presence of two glucopyranoside moieties. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice for separating such compounds[3]. The retention mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase.

The Critical Role of Mobile Phase Modifiers

The use of an acidic modifier, such as formic acid or acetic acid, in the mobile phase is crucial for several reasons:

  • Improved Peak Shape: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary ionic interactions with the hydroxyl groups of the flavonoid[7].

  • Consistent Retention: By maintaining a constant pH, the ionization state of the analyte is stabilized, leading to reproducible retention times[7].

Experimental Protocols

Materials and Reagents
  • Crude extract containing Isoscoparin-2''-O-β-D-glucopyranoside

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (0.1% v/v in water and acetonitrile)

  • Analytical and Preparative HPLC systems with UV/Vis or Diode Array Detectors (DAD)

  • Reversed-phase C18 columns (analytical and preparative)

Protocol 1: Analytical Method Development

The initial step is to develop a robust separation method on a standard analytical column.

Step 1: System Preparation

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Degas the mobile phases thoroughly.

  • Equilibrate the analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) with the initial mobile phase composition.

Step 2: Sample Preparation

  • Dissolve a small amount of the crude extract in the initial mobile phase composition (e.g., 90% A: 10% B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Step 3: Chromatographic Conditions

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) monitoring at 254 nm, 276 nm, and 370 nm. A full scan (200-400 nm) is recommended to determine the optimal wavelength for Isoscoparin-2''-O-β-D-glucopyranoside.

  • Column Temperature: 30 °C

Step 4: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
09010
306040
351090
401090
419010
509010

Step 5: Optimization

  • Analyze the resulting chromatogram for the resolution between the target peak and adjacent impurities.

  • Adjust the gradient slope and duration to maximize resolution.

Protocol 2: Scale-Up to Preparative HPLC

Once a satisfactory separation is achieved on the analytical scale, the method is scaled up for preparative purification.

Step 1: Scale-Up Calculations

  • The flow rate and injection volume are scaled up based on the cross-sectional area of the preparative column relative to the analytical column.

Step 2: System and Sample Preparation

  • Preparative Column: C18, 250 x 21.2 mm, 10 µm

  • Mobile Phases: As prepared for the analytical method.

  • Prepare a concentrated solution of the crude extract in the initial mobile phase (e.g., 10-30 mg/mL)[8]. The exact concentration will be determined by a loading study.

Step 3: Preparative Chromatographic Conditions

ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µLUp to 2 mL (determined by loading study)
Gradient Program As optimizedAs optimized
Detection DADUV/Vis at optimal wavelength

Step 4: Loading Study

  • To maximize throughput, it is essential to determine the maximum sample load that still allows for adequate separation.

  • Inject increasing volumes of the concentrated sample solution (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL).

  • Monitor the resolution between the target peak and its closest eluting impurity. The point at which resolution is lost defines the loading capacity.

Step 5: Fraction Collection

  • Based on the retention time from the analytical run, set the fraction collector to collect the peak corresponding to Isoscoparin-2''-O-β-D-glucopyranoside.

Step 6: Purity Analysis and Post-Purification Processing

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified Isoscoparin-2''-O-β-D-glucopyranoside as a solid.

Troubleshooting

Troubleshooting problem Problem Peak Tailing Retention Time Shift High Backpressure cause_tailing Cause Secondary Silanol Interactions Column Overload problem:t->cause_tailing:p cause_shift Cause Inconsistent Mobile Phase Composition Column Aging problem:r->cause_shift:p cause_pressure Cause Column Frit Blockage Buffer Precipitation problem:h->cause_pressure:p solution_tailing Increase Acidity of Mobile Phase (e.g., 0.1% Formic Acid) Reduce Sample Load cause_tailing:s1->solution_tailing:s1 cause_tailing:s2->solution_tailing:s2 solution_shift Prepare Fresh Mobile Phase & Degas Properly Use Guard Column / Replace Column cause_shift:r1->solution_shift:r1 cause_shift:r2->solution_shift:r2 solution_pressure Back-flush Column / Replace Frit Flush with Water / Ensure Buffer Solubility cause_pressure:h1->solution_pressure:h1 cause_pressure:h2->solution_pressure:h2

Caption: Common HPLC Troubleshooting Scenarios.

Stability and Storage

Flavonoid glycosides generally exhibit good stability under ambient light conditions. However, exposure to high temperatures can lead to degradation and a reduction in peak response[9].

  • Sample Handling: Prepare fresh sample solutions for each purification run. If short-term storage is necessary, keep solutions refrigerated at 2-8 °C.

  • Purified Compound: Store the lyophilized Isoscoparin-2''-O-β-D-glucopyranoside at -20 °C in a tightly sealed container, protected from light and moisture[6].

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and reproducible approach for the purification of Isoscoparin-2''-O-β-D-glucopyranoside from plant extracts. By following the principles of systematic method development and scale-up, researchers can obtain high-purity material suitable for a wide range of downstream applications, including structural analysis and bioactivity screening.

References

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). PMC. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]

  • Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Waters. [Link]

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. [Link]

  • Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • What is my C18 flash column's loading capacity? Biotage. [Link]

  • How to use preparative HPLC - Part 1 Evaluation of loading amount. GL Sciences. [Link]

  • An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. MDPI. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Loading capacity. Chromatography Forum. [Link]

  • Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. Pharmacognosy Magazine. [Link]

  • Isoscoparin-2""-beta-d-glucopyranoside (C28H32O16). PubChemLite. [Link]

Sources

Method

Application Note: Comprehensive 1D and 2D NMR Analysis of Isoscoparin-2''-O-β-D-glucopyranoside

Introduction & Scientific Context Flavone C-glycosides represent a structurally diverse class of natural products with significant pharmacological potential. Among these, Isoscoparin-2''-O-β-D-glucopyranoside (systematic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Flavone C-glycosides represent a structurally diverse class of natural products with significant pharmacological potential. Among these, Isoscoparin-2''-O-β-D-glucopyranoside (systematically named Chrysoeriol-6-C-(2''-O-β-D-glucopyranosyl)-β-D-glucopyranoside) is a complex diglycoside. It has been isolated from botanical sources such as the seeds of Alliaria petiolata and exhibits prominent free radical scavenging activity, making it a molecule of high interest in antioxidant drug development[1],[2].

The structural elucidation of C-glycosyl flavonoids is notoriously challenging due to the severe spectral crowding of sugar protons (3.0–4.0 ppm) and the difficulty in distinguishing between C-linked and O-linked saccharide moieties[3]. This application note provides a definitive, self-validating workflow for the unambiguous structural assignment of Isoscoparin-2''-O-β-D-glucopyranoside using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind specific chemical shifts and coupling constants, researchers can confidently apply these principles to similar metabolomic profiling targets[4],[5].

Experimental Protocols & Methodologies

To ensure a self-validating data set, the following step-by-step methodology must be strictly adhered to:

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of the purified compound in 0.5 mL of perfectly anhydrous DMSO-d6 .

  • Causality: DMSO-d6 is critical because it restricts the chemical exchange of hydroxyl protons. This allows the observation of the highly deshielded chelated 5-OH proton (typically >13.0 ppm) and the secondary sugar hydroxyls, which serve as vital starting points for COSY and HMBC walks.

Step 2: NMR Acquisition Parameters

Acquire data on a high-field spectrometer (≥600 MHz) equipped with a cryoprobe to maximize resolution in the crowded aliphatic region.

  • 1H NMR: Spectral width of 14 ppm (from -1 to 13 ppm). Acquire with 64 scans.

  • 13C{1H} NMR: Spectral width of 220 ppm. Acquire with a minimum of 4,000 scans to ensure adequate signal-to-noise for quaternary carbons.

  • 1H-1H DQF-COSY: Essential for tracing the spin systems of the inner and outer sugar rings independently.

  • 1H-13C HSQC: Optimized for

    
     Hz. Used to map all directly bonded protons to their respective carbons.
    
  • 1H-13C HMBC: Optimized for long-range couplings (

    
     Hz). This is the cornerstone experiment for proving the aglycone substitution pattern and the inter-sugar glycosidic linkages.
    
  • NOESY / ROESY: Mixing time of 300–500 ms. Used to determine the spatial proximity between the sugar moieties and the aglycone core, confirming the stereochemistry.

Step-by-Step Structural Elucidation Workflow

The logical deconstruction of the molecule is divided into three distinct phases.

Phase 1: Aglycone (Chrysoeriol) Assignment

The aglycone is identified as chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone).

  • A-Ring Substitution: The 1H NMR spectrum will show a sharp singlet at ~13.5 ppm, characteristic of the 5-OH proton hydrogen-bonded to the C-4 carbonyl. The presence of only one aromatic singlet in the upfield region (~6.85 ppm) indicates a mono-substituted A-ring (either C-6 or C-8).

  • B-Ring Spin System: An ABX spin system is observed at ~7.58 ppm (dd,

    
     Hz, H-6'), ~7.55 ppm (d, 
    
    
    
    Hz, H-2'), and ~6.95 ppm (d,
    
    
    Hz, H-5'). A sharp 3H singlet at ~3.88 ppm indicates a methoxy group. An HMBC cross-peak from this methoxy proton to C-3' (148.0 ppm) confirms its position, leaving the 4'-position for the hydroxyl group.
Phase 2: Differentiating C-6 vs. C-8 Glycosylation

Isoscoparin is a 6-C-glucoside, whereas its isomer, scoparin, is an 8-C-glucoside.

  • The Causality of 13C Shifts: C-alkylation exerts a strong deshielding effect (~+10 ppm) on the substituted carbon. In Isoscoparin-2''-O-β-D-glucopyranoside, C-6 resonates at 109.0 ppm , while the unsubstituted C-8 is highly shielded by the adjacent oxygen atoms, resonating at 93.5 ppm .

  • HMBC Validation: The anomeric proton of the inner sugar (H-1'') will show strong HMBC correlations to C-5, C-6, and C-7, definitively anchoring the C-C bond at position 6.

Phase 3: The Inter-Sugar Linkage (2''-O-Glycosylation)

The molecule contains two sugar moieties: an inner C-linked glucose and an outer O-linked glucose.

  • Anomeric Configurations: The inner H-1'' appears as a doublet with a large coupling constant (

    
     Hz) at ~4.80 ppm. This large trans-diaxial coupling is a hallmark of a β-C-glucosyl linkage where restricted rotation forces an axial-axial relationship with H-2''. The outer H-1''' appears at ~4.65 ppm (
    
    
    
    Hz), confirming a standard β-O-linkage.
  • The Glycosylation Shift Rule: To prove the 1'''

    
     2'' linkage, we look for the "glycosylation shift." The C-2'' carbon of the inner sugar is shifted drastically downfield to 81.5 ppm  (compared to ~73 ppm in an unsubstituted C-glucoside).
    
  • Definitive Proof: A prominent HMBC cross-peak from the outer anomeric proton (H-1''') to the inner C-2'' carbon (81.5 ppm) locks the structure in place.

Visualizations

Workflow S1 Sample Preparation (Anhydrous DMSO-d6, 298K) S2 1D NMR Acquisition (1H, 13C{1H}) S1->S2 S3 2D NMR Acquisition (DQF-COSY, HSQC, HMBC, NOESY) S2->S3 S4 Phase 1: Aglycone Assignment (Chrysoeriol core via B-ring ABX & 5-OH) S3->S4 S5 Phase 2: C-Glycosylation Analysis (C-6 linkage confirmed via HMBC to C-5/C-7) S4->S5 S6 Phase 3: O-Glycosylation Analysis (1'''->2'' linkage via HMBC & C-2'' downfield shift) S5->S6 S7 Final Structure Validation (Isoscoparin-2''-O-β-D-glucopyranoside) S6->S7

Figure 1: Step-by-step logical workflow for the NMR structural elucidation of the target compound.

HMBC_Network cluster_aglycone Aglycone (Chrysoeriol) cluster_inner Inner Sugar (C-Glc) cluster_outer Outer Sugar (O-Glc) C6 C-6 (109.0) C5 C-5 (161.0) C7 C-7 (163.0) C3p C-3' (148.0) H1_in H-1'' (4.80) H1_in->C6 HMBC H1_in->C5 HMBC H1_in->C7 HMBC C2_in C-2'' (81.5) H1_out H-1''' (4.65) H1_out->C2_in HMBC (1'''->2'' linkage) OMe 3'-OMe (3.88) OMe->C3p HMBC

Figure 2: Key HMBC correlations defining the C-glycosylation site, inter-sugar linkage, and methoxy position.

Quantitative Data Presentation

The table below summarizes the expected quantitative NMR parameters for Isoscoparin-2''-O-β-D-glucopyranoside, synthesized from established literature values for flavone 6-C-glycosyl-2''-O-glycosides[3],[5].

Position13C δ (ppm)1H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H

C)
Aglycone
2164.0--
3103.56.90, sC-2, C-4, C-1', C-10
4182.0--
5161.013.50, s (5-OH)C-5, C-6, C-10
6109.0--
7163.0--
893.56.85, sC-6, C-7, C-9, C-10
9156.5--
10103.5--
1'121.5--
2'110.57.55, d (2.0)C-2, C-3', C-4', C-6'
3'148.0--
4'150.5--
5'115.56.95, d (8.0)C-1', C-3', C-4'
6'120.57.58, dd (8.0, 2.0)C-2, C-2', C-4'
3'-OMe56.03.88, sC-3'
Inner Sugar (C-Glc)
1''71.54.80, d (10.0)C-5, C-6, C-7, C-2''
2''81.54.15, t (9.0)C-1'', C-3''
3''78.53.30, mC-2'', C-4''
4''70.53.15, mC-3'', C-5''
5''81.03.20, mC-4'', C-6''
6''61.53.70, m; 3.45, mC-5''
Outer Sugar (O-Glc)
1'''104.54.65, d (7.5)C-2'' (Inter-sugar linkage)
2'''74.03.00, mC-1''', C-3'''
3'''76.53.10, mC-2''', C-4'''
4'''70.03.05, mC-3''', C-5'''
5'''77.03.00, mC-4''', C-6'''
6'''61.03.60, m; 3.40, mC-5'''

References

  • Kumarasamy, Y., et al. "Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata." Chemistry of Natural Compounds, vol. 40, no. 2, 2004, pp. 122-128. Available at:[Link][1],[2].

  • Du, Q., et al. "Identification of Flavone C-Glycosides Including a New Flavonoid Chromophore from Barley Leaves (Hordeum vulgare L.) by Improved NMR Techniques." Journal of Agricultural and Food Chemistry, vol. 48, no. 4, 2000, pp. 1427-1432. Available at:[Link][3].

  • Gorzolka, K., et al. "Targeted and Untargeted Metabolomic Analyses Reveal Organ Specificity of Specialized Metabolites in the Model Grass Brachypodium distachyon." International Journal of Molecular Sciences, vol. 23, no. 18, 2022. Available at:[Link][4].

  • Liu, Y., et al. "Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering." Journal of Mass Spectrometry, 2017. Available at:[Link][5].

Sources

Application

High-Resolution Mass Spectrometry Fragmentation Analysis of Isoscoparin-2''-O-β-D-glucopyranoside: A Mechanistic Guide

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Application Focus: Dereplication of complex flavonoid C,O-diglycosides in plant matrices (e.g., Hordeum vulgare, Passiflora incar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Application Focus: Dereplication of complex flavonoid C,O-diglycosides in plant matrices (e.g., Hordeum vulgare, Passiflora incarnata) using UHPLC-ESI-QTOF-MS/MS.

Mechanistic Principles of C,O-Diglycoside Fragmentation

Isoscoparin-2''-O-β-D-glucopyranoside (C₂₈H₃₂O₁₆) is a structurally complex flavonoid diglycoside featuring a chrysoeriol aglycone (5,7,4'-trihydroxy-3'-methoxyflavone) bonded to a C-linked glucose at the C-6 position, which is further substituted by an O-linked glucose at its 2''-hydroxyl group. Accurately annotating this compound in untargeted metabolomics requires a deep understanding of the thermodynamic differences between O-glycosidic and C-glycosidic bond cleavages during Collision-Induced Dissociation (CID) [1].

Causality of Sequential Cleavage

In tandem mass spectrometry (MS/MS), the fragmentation of C,O-diglycosides follows a highly predictable, energy-dependent sequence:

  • Low-Energy Cleavage (O-Glycosidic Bond): The O-glycosidic bond connecting the terminal glucose to the C-glucose is relatively labile. Under low to moderate collision energies (15–20 eV), the primary fragmentation event is the neutral loss of the O-glucose moiety (-162.05 Da). This yields the isoscoparin core ion ([M+H-162]⁺ at m/z 463.123).

  • High-Energy Cleavage (C-Glycosidic Bond): The C-C bond connecting the remaining glucose to the chrysoeriol aglycone is highly resistant to heterolytic cleavage. Instead of losing the entire sugar, higher collision energies (30–45 eV) induce characteristic cross-ring cleavages of the saccharide ring itself. The rigid spatial orientation of the C-6 linked glucose strongly favors 0,2-cross-ring cleavage (-120 Da) and 0,3-cross-ring cleavage (-90 Da) [2].

  • Aglycone-Specific Cleavage: The chrysoeriol aglycone contains a 3'-methoxy group. Following the sugar cleavages, the expulsion of a methyl radical (•CH₃, -15 Da) serves as a critical diagnostic marker to differentiate chrysoeriol derivatives from structurally similar luteolin derivatives (which lack the methoxy group) [3].

Diagnostic MS/MS Product Ions

To facilitate accurate dereplication, the exact masses and theoretical fragmentation pathways are summarized below. Data is provided for Positive Electrospray Ionization (ESI+), which yields robust cross-ring cleavage signatures for this specific compound class.

Table 1: Quantitative MS/MS Fragmentation Data for Isoscoparin-2''-O-glucoside (ESI+)

Fragment TypeFormulaTheoretical m/zNeutral Loss (Da)Relative AbundanceStructural Significance
Precursor Ion [C₂₈H₃₃O₁₆]⁺625.1761N/A15%Intact protonated molecule
[M+H-Glc]⁺ [C₂₂H₂₃O₁₁]⁺463.1233162.052875%Loss of labile 2''-O-linked glucose; confirms O-glycosylation [1].
0,2-Cross-Ring [C₁₈H₁₅O₇]⁺343.0810162 + 120100% (Base)Cleavage of the C-glucose ring; diagnostic for 6-C-glycosides [1].
0,3-Cross-Ring [C₁₉H₁₇O₈]⁺373.0916162 + 9035%Secondary cross-ring cleavage of the C-glucose ring.
Methoxy Loss [C₁₇H₁₂O₇]⁺•328.0575162 + 120 + 1520%Loss of •CH₃ from the 3'-methoxy group of the chrysoeriol aglycone.

Fragmentation Pathway Visualization

The following diagram maps the sequential dissociation of Isoscoparin-2''-O-glucoside. The transition from the precursor to the base peak at m/z 343.081 highlights the necessity of capturing both the -162 Da and -120 Da neutral losses for definitive identification.

MS_Fragmentation Precursor Isoscoparin-2''-O-glucoside [M+H]+ m/z 625.176 Isoscoparin Isoscoparin Core [M+H-162]+ m/z 463.123 (Loss of O-Glucose) Precursor->Isoscoparin -162 Da Frag120 0,2-Cross-Ring Cleavage [M+H-162-120]+ m/z 343.081 (Base Peak) Isoscoparin->Frag120 -120 Da Frag90 0,3-Cross-Ring Cleavage [M+H-162-90]+ m/z 373.092 Isoscoparin->Frag90 -90 Da FragCH3 Methoxy Loss (-CH3) [M+H-162-120-15]+• m/z 328.057 Frag120->FragCH3 -15 Da

Figure 1: Proposed ESI+ MS/MS fragmentation pathway of Isoscoparin-2''-O-glucoside.

Validated Experimental Protocol: UHPLC-QTOF-MS/MS Analysis

To ensure the reproducibility of the fragmentation patterns described above, the analytical workflow must account for the differing activation energies of O- and C-glycosidic bonds. This protocol utilizes a Data-Dependent Acquisition (DDA) method with stepped collision energies.

Phase 1: System Suitability & Quality Control (Self-Validation)

Causality: Before analyzing complex matrices, the MS collision energy (CE) must be validated. If the CE is too low, C-ring cleavages will not occur; if too high, the precursor and intermediate [M+H-162]⁺ ions will be entirely depleted, breaking the logical chain of identification.

  • Prepare a System Suitability Test (SST) mixture containing Rutin (an O-glycoside) and Isovitexin (a C-glycoside) at 1 µg/mL in 50% Methanol.

  • Inject the SST. Verify that Rutin yields a base peak corresponding to the complete loss of its rutinoside moiety (-308 Da) at low CE (~20 eV).

  • Verify that Isovitexin yields the characteristic 0,2-cross-ring cleavage (-120 Da) base peak at higher CE (~35 eV). Only proceed if both behaviors are observed under the stepped CE method.

Phase 2: Sample Preparation (Solid Phase Extraction)

Causality: Plant extracts (e.g., barley leaves) contain high concentrations of free sugars and organic acids that cause severe ion suppression in the ESI source, masking the m/z 625.176 precursor.

  • Lyophilize and mill the plant tissue. Extract 100 mg of powder in 1.0 mL of 80% Methanol (aq) using ultrasonic assistance for 20 minutes at 4 °C to prevent thermal degradation of labile O-glycosides.

  • Centrifuge at 14,000 × g for 10 minutes.

  • Condition a C18 SPE cartridge (500 mg) with 3 mL Methanol, followed by 3 mL MS-grade Water.

  • Load the supernatant. Wash with 3 mL of 5% Methanol (aq) to elute highly polar matrix interferents (free sugars/salts).

  • Elute the flavonoid fraction with 3 mL of 80% Methanol (aq). Evaporate to dryness under a gentle nitrogen stream and reconstitute in 200 µL of initial mobile phase.

Phase 3: UHPLC Separation Parameters

Causality: Isomeric C-glycosides (e.g., 6-C vs 8-C isomers) often have identical MS/MS spectra. Chromatographic resolution is mandatory to distinguish isoscoparin derivatives from their scoparin (8-C) counterparts.

  • Column: Reverse-phase C18 (e.g., Waters ACQUITY BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40 °C (reduces backpressure and sharpens peak shape).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: 5% → 30% B (Optimal window for flavonoid diglycoside elution)

    • 15.0 - 18.0 min: 30% → 95% B

    • 18.0 - 20.0 min: 95% B (Wash)

    • 20.0 - 23.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2 µL.

Phase 4: QTOF-MS/MS Data-Dependent Acquisition (DDA)

Causality: A stepped collision energy ensures that both the low-energy O-glucose loss and the high-energy C-glucose cross-ring cleavages are captured in a single composite MS/MS spectrum[4].

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range (MS1): m/z 100 – 1000.

  • DDA Criteria: Select the top 5 most intense precursor ions per cycle. Dynamic exclusion set to 5 seconds to allow sampling of co-eluting minor metabolites.

  • Stepped Collision Energy (CE): Apply a normalized collision energy ramp of 20, 30, and 40 eV . The QTOF will acquire fragmentation data at all three energies and merge them into a single, information-rich MS2 spectrum, revealing the complete pathway from m/z 625.176 → 463.123 → 343.081.

References

  • Du, T., & Wang, Y. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2883. Available at:[Link]

  • Colombo, R., et al. (2025). Effect of Simulated Gastrointestinal Digestion on the Phenolic Composition and Bioactivity of Cymbopogon flexuosus Extracts. MDPI. Available at:[Link]

  • Ferreres, F., et al. (2003). Approach to the study of C-glycosyl flavones by ion trap HPLC-PAD-ESI/MS/MS: application to seeds of quince (Cydonia oblonga). Phytochemical Analysis, 14(6), 352-359. Available at:[Link]

  • Dong, Y., et al. (2022). Targeted and Untargeted Metabolomic Analyses Reveal Organ Specificity of Specialized Metabolites in the Model Grass Brachypodium distachyon. Cells, 11(18), 2840. Available at:[Link]

Method

DPPH assay protocol for Isoscoparin-2''-O-β-D-glucopyranoside antioxidant capacity

Application Note & Protocol: DPPH Radical Scavenging Assay for Isoscoparin-2''-O-β-D-glucopyranoside Introduction & Scope This technical guide details the protocol for evaluating the antioxidant capacity of Isoscoparin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: DPPH Radical Scavenging Assay for Isoscoparin-2''-O-β-D-glucopyranoside

Introduction & Scope

This technical guide details the protocol for evaluating the antioxidant capacity of Isoscoparin-2''-O-β-D-glucopyranoside (Iso-2''-O-glc) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][2]

Isoscoparin-2''-O-β-D-glucopyranoside is a flavone C-glycoside derivative.[1][2][3] Structurally, it consists of the aglycone isoscoparin (chrysoeriol-6-C-glucoside) with an additional glucose moiety attached via an O-glycosidic linkage at the 2'' position of the C-glucosyl residue.[1][2] While the C-glycosidic bond confers resistance to hydrolysis, the phenolic hydroxyl groups on the B-ring are the primary drivers of its radical scavenging activity via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1][2]

Why this specific protocol? Standard DPPH protocols often overlook the solubility profiles and intrinsic absorbance of complex glycosides. This protocol incorporates a Sample Blank correction to eliminate false negatives caused by the compound's potential color interference and optimizes solvent systems to maintain the solubility of this polar diglycoside while ensuring DPPH stability.

Compound Profile & Preparation[1][2][3][4][5][6][7]

Compound: Isoscoparin-2''-O-β-D-glucopyranoside CAS: 97605-25-9 (Generic reference) / Note: Verify batch-specific CAS as isomers exist. Molecular Weight: 624.54 g/mol Molecular Formula: C₂₈H₃₂O₁₆[1][2][4]

Solubility & Stability[1][2]
  • Solubility: High polarity due to the diglycoside structure.

    • Preferred Stock Solvent: DMSO (Dimethyl sulfoxide) – ensures complete solubilization and long-term stability at -20°C.[1][2]

    • Assay Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2][5] Methanol is preferred for sharper DPPH peaks, but the compound must be pre-dissolved in DMSO if concentrations >1 mg/mL are required.

  • Stability: Light sensitive.[1] All manipulations involving the compound and DPPH must be performed under low light or in amber vessels.

Reagent Preparation
ReagentConcentrationPreparation InstructionsStorage
Stock Compound 10 mMDissolve 6.25 mg of Iso-2''-O-glc in 1.0 mL of 100% DMSO.[1][2] Vortex until clear.-20°C (Dark)
DPPH Stock 0.6 mMDissolve 2.4 mg DPPH in 10 mL Methanol. Sonicate for 5 min.4°C (Dark), <24h
DPPH Working 0.1 mMDilute 1 part Stock with 5 parts Methanol. Absorbance at 517 nm should be 0.7 - 0.[1][2]9.Fresh Daily
Positive Control 10 mMAscorbic Acid or Trolox in Methanol.Fresh Daily

Experimental Protocol (96-Well Microplate Format)

This high-throughput format minimizes compound usage while providing robust statistical data.[1][2]

Plate Layout Strategy
  • Test Wells (T): Compound + DPPH

  • Sample Blank (SB): Compound + Methanol (Corrects for intrinsic color of the flavonoid)

  • Control (C): Methanol + DPPH (Maximal radical signal)[1][2]

  • Solvent Blank (B): Methanol only (Instrument baseline)[1][2]

Step-by-Step Procedure
  • Dilution Series:

    • Prepare a serial dilution of the 10 mM Stock Compound in Methanol to generate concentrations ranging from 1.5 µM to 400 µM (final assay concentration).

    • Note: Ensure the final DMSO concentration in the well is <1% to avoid solvent interference.

  • Plating:

    • Test Wells: Add 100 µL of diluted Compound to designated wells.

    • Control Wells: Add 100 µL of Methanol to Control wells.

    • Sample Blanks: Add 100 µL of diluted Compound to Sample Blank wells.

  • Reaction Initiation:

    • Add 100 µL of 0.1 mM DPPH Working Solution to Test and Control wells.

    • Add 100 µL of Methanol to Sample Blank and Solvent Blank wells.

    • Total Volume per well: 200 µL.

  • Incubation:

    • Seal the plate with an optically clear film to prevent evaporation.

    • Incubate in the dark at room temperature (25°C) for 30 minutes .

    • Optimization Note: Flavonoid glycosides can have slower kinetics than aglycones due to steric hindrance.[1] If IC50 is unstable, extend incubation to 60 minutes.

  • Measurement:

    • Shake plate for 10 seconds (orbital shaker).

    • Measure Absorbance (Abs) at 517 nm .[1][2][5][6][7]

Data Analysis & Calculation

Correction Formula

To ensure accuracy, subtract the intrinsic absorbance of the compound (Sample Blank) from the Test measurement.



Percentage Inhibition

Calculate the radical scavenging efficiency (% Inhibition) for each concentration:



Where:

  • 
     = Absorbance of DPPH + Methanol[1][2][5]
    
  • 
     = Absorbance of Compound + DPPH (corrected for color)[1][2]
    
IC50 Determination
  • Plot Concentration (X-axis, Log scale) vs. % Inhibition (Y-axis) .[1][2]

  • Perform a non-linear regression (Sigmoidal Dose-Response, Variable Slope) using software like GraphPad Prism or Origin.[1][2]

  • The IC50 is the concentration required to scavenge 50% of the DPPH radical.[8][9]

Acceptance Criteria:

  • Z-Factor: > 0.5 (for screening campaigns).[1][2]

  • CV%: < 5% between triplicates.[1]

  • Positive Control: Ascorbic Acid IC50 should fall within 3-6 µg/mL (approx. 15-35 µM) under these conditions.[1][2]

Visualizations

Figure 1: DPPH Reaction Mechanism

Caption: Mechanism of DPPH radical scavenging by Isoscoparin-2''-O-β-D-glucopyranoside via Hydrogen Atom Transfer (HAT), resulting in the decolorization of the solution.[1][2]

DPPH_Mechanism DPPH_Radical DPPH Radical (Purple, 517nm) Complex Transition State [DPPH• ... H-OAr] DPPH_Radical->Complex Mixing Flavonoid Isoscoparin-2''-O-glc (Antioxidant - ArOH) Flavonoid->Complex Mixing DPPH_Reduced DPPH-H (Yellow, Non-absorbing) Complex->DPPH_Reduced Hydrogen Atom Transfer (HAT) Flavonoid_Radical ArO• Radical (Stabilized by Resonance) Complex->Flavonoid_Radical Hydrogen Atom Transfer (HAT)

Figure 2: Experimental Workflow

Caption: Step-by-step microplate workflow for the determination of IC50 values, including critical control steps for background correction.

Assay_Workflow cluster_prep 1. Preparation cluster_plate 2. Plating (96-Well) cluster_read 3. Measurement Stock Stock Prep 10mM in DMSO Dilution Serial Dilution in Methanol (1.5 - 400 µM) Stock->Dilution Wells Transfer 100µL Diluted Compound Dilution->Wells DPPH_Prep DPPH Prep 0.1 mM in MeOH Add_DPPH Add 100µL DPPH (Test Wells) DPPH_Prep->Add_DPPH Wells->Add_DPPH Add_MeOH Add 100µL MeOH (Sample Blank) Wells->Add_MeOH Incubate Incubate 30 min Dark @ 25°C Add_DPPH->Incubate Add_MeOH->Incubate Read Read Abs @ 517nm Incubate->Read

Troubleshooting & Expert Insights

  • Precipitation: If the compound precipitates upon adding the DPPH/Methanol solution, the assay is invalid.

    • Solution: Use a solvent mixture of 80% Methanol / 20% Water for the DPPH solution, or pre-dissolve the compound in a higher ratio of DMSO (up to 5% final concentration, provided the Control also contains 5% DMSO).

  • Non-Linearity: If the dose-response curve is flat or erratic.[1][2]

    • Cause: DPPH concentration is too low relative to the antioxidant (depletion).[1]

    • Solution: Ensure the starting absorbance of DPPH is near 1.[5][10]0. If the compound is extremely potent, dilute the sample further.

  • Color Interference: Isoscoparin derivatives are yellow/green.[1]

    • Check: If the "Sample Blank" absorbance is > 0.05, the correction formula in Section 4.1 is mandatory.

References

  • Blois, M. S. (1958).[1] Antioxidant determinations by the use of a stable free radical.[6][7][8][11] Nature, 181, 1199–1200. Link[1][2]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[5][6][7][8][9][10][11] LWT - Food Science and Technology, 28(1), 25–30.[1][2] Link

  • Hamid, A. A., et al. (2004).[1] Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata. Chemistry of Natural Compounds, 40(2), 122–128.[1][3] Link

  • Mishra, K., et al. (2012).[1] Plant antioxidants: Chemical composition and activity. Topics in Current Chemistry, 329, 219-253.[1][2] (Context on Flavonoid Glycoside Kinetics). Link

Sources

Application

Application Note: ABTS Radical Scavenging Assay for Isoscoparin-2''-O-β-D-glucopyranoside

[1] decolorization assay. Introduction & Scientific Rationale Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a bioactive flavonoid C-glycoside derivative, often isolated from medicinal plants such as Gentiana...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


 decolorization assay.

Introduction & Scientific Rationale

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a bioactive flavonoid C-glycoside derivative, often isolated from medicinal plants such as Gentiana algida and Alliaria petiolata.[1] Structurally, it consists of a chrysoeriol backbone (5,7,4'-trihydroxy-3'-methoxyflavone) with a glucose moiety C-linked at position 6, which is further O-glycosylated at the 2'' position.[1]

While the aglycone (chrysoeriol) is a known antioxidant, the glycosylation pattern of Isoscoparin-2''-O-β-D-glucopyranoside significantly alters its solubility and steric properties.[1] This Application Note provides a standardized, high-throughput microplate protocol to quantify its radical scavenging activity.

Why ABTS?

Unlike the DPPH assay, which is strictly limited to organic solvents, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is compatible with both aqueous and organic solvent systems.[1] This is critical for glycosides like Isoscoparin-2''-O-β-D-glucopyranoside, which possess amphiphilic properties due to their sugar moieties.[1]

Assay Principle

The assay relies on the generation of a stable, blue-green radical cation (


) via the oxidation of ABTS by potassium persulfate.[1]
  • Generation:

    
     (Blue/Green, 
    
    
    
    )
  • Scavenging:

    
    
    

The decrease in absorbance at 734 nm is directly proportional to the antioxidant concentration. The activity is quantified as Trolox Equivalent Antioxidant Capacity (TEAC) or


.[1]

Materials & Reagents

Reagents
ReagentGradePurpose
Isoscoparin-2''-O-β-D-glucopyranoside

98% HPLC
Test Compound
ABTS (diammonium salt)Analytical GradeRadical Precursor
Potassium Persulfate (

)
Analytical GradeOxidant
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

97%
Reference Standard
Methanol (MeOH)HPLC GradeSolvent for Stock Solution
Ethanol (EtOH) or PBS (pH 7.[1][2][3][4][5][6][7][8]4)Analytical GradeDiluent for Working Solution
Equipment
  • Microplate Reader (Absorbance at 734 nm)[1]

  • 96-well Clear Polystyrene Microplates (Flat bottom)[1]

  • Multichannel Pipette[1]

Experimental Workflow (Visualized)

ABTS_Workflow Reagent_Prep 1. Radical Generation (12-16h Dark Incubation) Dilution 2. Working Solution Prep (Dilute to Abs 0.70 ± 0.02) Reagent_Prep->Dilution dilute w/ EtOH Reaction 4. Reaction (Sample + ABTS•+) Dilution->Reaction add 180-200 µL Sample_Prep 3. Sample Preparation (MeOH Stock -> Serial Dilution) Sample_Prep->Reaction add 10-20 µL Measurement 5. Detection (Abs @ 734 nm, t=6 min) Reaction->Measurement incubate RT Dark Analysis 6. Data Analysis (IC50 / TEAC Calculation) Measurement->Analysis export data

Caption: Step-by-step workflow for the high-throughput ABTS microplate assay.

Detailed Protocol

Step 1: Preparation of Radical Stock[1]
  • Action: Mix

    
     ABTS solution (in water) with 
    
    
    
    Potassium Persulfate (final concentration).
    • Recipe: Dissolve 19.2 mg ABTS in 5 mL distilled water. Add 3.3 mg Potassium Persulfate.[1]

  • Incubation: Store in the dark at room temperature for 12–16 hours .

  • Stability: This radical stock is stable for 2–3 days if kept dark at 4°C.[1]

Step 2: Preparation of Working Solution[1]
  • Action: Dilute the Radical Stock with Ethanol (or PBS pH 7.4) to achieve an absorbance of

    
     at 734 nm .[1][9]
    
  • Note: Ethanol is preferred for flavonoid glycosides to prevent precipitation, but PBS mimics physiological pH. For Isoscoparin-2''-O-β-D-glucopyranoside, Ethanol is recommended for the dilution to ensure solubility.[1]

Step 3: Sample Preparation (Isoscoparin-2''-O-β-D-glucopyranoside)[1]
  • Stock Solution: Dissolve 1 mg of Isoscoparin-2''-O-β-D-glucopyranoside in 1 mL Methanol (Concentration = 1 mg/mL).

    • Critical: Ensure complete dissolution.[1] If turbid, sonicate for 30 seconds.

  • Working Standards: Prepare serial dilutions in Methanol (e.g., 10, 25, 50, 100, 200, 400

    
    ).
    
Step 4: Assay Procedure (96-Well Plate)
  • Blank: Add

    
     Methanol + 
    
    
    
    Ethanol (or buffer).[1]
  • Control: Add

    
     Methanol + 
    
    
    
    
    
    Working Solution.
  • Sample: Add

    
     of Test Sample (various concentrations) + 
    
    
    
    
    
    Working Solution.
  • Standard: Add

    
     Trolox (various concentrations) + 
    
    
    
    
    
    Working Solution.[1]
  • Incubation: Incubate in the dark at Room Temperature for 6 minutes .

  • Read: Measure Absorbance at 734 nm .

Data Analysis

Calculation of % Inhibition


  • 
    : Absorbance of ABTS radical + Solvent.[1]
    
  • 
    : Absorbance of ABTS radical + Test Compound.[1][8]
    
Determination of

Plot % Inhibition (Y-axis) vs. Concentration (X-axis) . Use a non-linear regression (Sigmoidal Dose-Response) to calculate the concentration required to scavenge 50% of the radical.[1]

Trolox Equivalent Antioxidant Capacity (TEAC)

Calculate the slope of the linear portion of the inhibition curve for the sample and Trolox.


[1]
  • Result is expressed as

    
     Trolox Equivalents per 
    
    
    
    of compound.[1]

Critical Process Parameters & Troubleshooting

IssueProbable CauseSolution
Precipitation in Wells Solvent incompatibilityEnsure the ABTS working solution is diluted in Ethanol rather than water if the sample is in Methanol.
Non-Linear Kinetics Biphasic reactionFlavonoid glycosides can have slow kinetics.[1] Extend incubation to 10 or 30 mins and compare

.
Low Absorbance of Control Radical degradationThe

is light sensitive.[1] Ensure dark incubation and prepare fresh working solution daily.
High Background Sample colorIsoscoparin is yellow.[1][6] Run a "Sample Blank" (Sample + Buffer, no ABTS) and subtract this absorbance.[1]

Mechanistic Insight

Isoscoparin-2''-O-β-D-glucopyranoside exerts its antioxidant effect primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1]

  • Active Sites: The phenolic hydroxyl groups on the B-ring (4'-OH) and the A-ring (5,7-OH) are the primary electron donors.[1]

  • Glycosylation Effect: The C-glycosyl and O-glycosyl moieties at position 6 and 2'' increase the molecular weight and hydrophilicity but may slightly reduce the antioxidant potency compared to the aglycone due to steric hindrance preventing optimal interaction with the radical. However, they significantly improve bioavailability and solubility.

Mechanism Compound Isoscoparin-2''-O-glc (Phenolic -OH) Complex Transition State [Ph-OH ... •ABTS] Compound->Complex H-Atom Transfer ABTS_Rad ABTS•+ (Blue-Green) ABTS_Rad->Complex Product1 Quinone/Radical Intermediate Complex->Product1 Product2 ABTS (Reduced) (Colorless) Complex->Product2 Decolorization

Caption: Simplified mechanistic pathway of ABTS quenching by phenolic hydroxyls.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999).[10] Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[1] Isoscoparin 2''-O-glucoside Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Olpenda, K., et al. (2004). Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata. Chemistry of Natural Compounds.

Sources

Method

Application Note: In Vitro COX-2 Inhibition Assay for Isoscoparin-2''-O-β-D-glucopyranoside

[1] Abstract & Introduction Isoscoparin-2''-O-β-D-glucopyranoside (Iso-2''-G) is a flavone C-glycoside predominantly isolated from medicinal plants such as Gentiana species (e.g., G. loureiroi, G.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

Isoscoparin-2''-O-β-D-glucopyranoside (Iso-2''-G) is a flavone C-glycoside predominantly isolated from medicinal plants such as Gentiana species (e.g., G. loureiroi, G. kurroo) and Alliaria petiolata.[1] While traditional ethnomedicine utilizes these plants for their anti-inflammatory and hepatoprotective properties, the specific molecular mechanism of Iso-2''-G remains a subject of targeted investigation.

Cyclooxygenase-2 (COX-2) is the inducible isoform of the prostaglandin synthase enzyme, responsible for the conversion of arachidonic acid (AA) to Prostaglandin H2 (PGH2) during inflammation.[1][2] Unlike the constitutive COX-1, COX-2 is a primary therapeutic target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]

Objective: This application note details a robust, self-validating protocol to quantify the COX-2 inhibitory potential of Iso-2''-G. We utilize a Colorimetric COX (Peroxidase) Inhibitor Screening Assay . This method is selected for its high throughput capability and sensitivity, but it requires specific modifications to account for the antioxidant nature of flavonoid glycosides.

Assay Principle

The assay measures the peroxidase activity of the COX-2 enzyme, which is the second step in the prostaglandin synthesis pathway.

  • Cyclooxygenase Reaction: Arachidonic Acid (AA) is converted to PGG2.[1][4]

  • Peroxidase Reaction: PGG2 is reduced to PGH2 by the peroxidase active site of COX-2.

  • Signal Generation: This reduction is coupled to the oxidation of the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) .[1] The appearance of oxidized TMPD is monitored at 590 nm .[2][5][6]

Inhibition Logic: A decrease in absorbance at 590 nm relative to the "100% Initial Activity" control indicates inhibition of the enzymatic reaction by Iso-2''-G.

Mechanistic Pathway[1]

COX_Pathway AA Arachidonic Acid COX2_Cyclo COX-2 (Cyclooxygenase Site) AA->COX2_Cyclo PGG2 PGG2 (Unstable Intermediate) COX2_Cyclo->PGG2 COX2_Perox COX-2 (Peroxidase Site) PGG2->COX2_Perox PGH2 PGH2 COX2_Perox->PGH2 TMPD_Ox Oxidized TMPD (Blue - 590nm) COX2_Perox->TMPD_Ox Coupled Oxidation TMPD_Red TMPD (Colorless) TMPD_Red->COX2_Perox Co-substrate Inhibitor Isoscoparin-2''-O-Glc (Inhibitor) Inhibitor->COX2_Cyclo Blocks Active Site

Figure 1: Mechanism of COX-2 catalysis and the colorimetric reporter system.[1] Isoscoparin-2''-O-Glc targets the active site, preventing the downstream oxidation of TMPD.

Materials & Reagents

Compound Preparation[1][7]
  • Test Compound: Isoscoparin-2''-O-β-D-glucopyranoside (Purity ≥ 98% via HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), ACS Spectrophotometric Grade.[1]

  • Solubility Note: Flavonoid glycosides are generally soluble in DMSO up to 10-50 mM.[1] Avoid Ethanol if possible, as it can affect enzyme stability at higher concentrations.

Assay Reagents (Recommended Kit: Cayman Chemical Item No. 701050 or equivalent)
  • Enzyme: Human Recombinant COX-2 (Avoid Ovine COX-1 unless running a selectivity counter-screen).[1]

  • Substrate: Arachidonic Acid (100 µM final concentration).

  • Chromophore: TMPD (Assay ready solution).

  • Cofactor: Hemin (Required for COX activity).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

Experimental Protocol

"Self-Validating" Pre-Screen: Antioxidant Interference Check

Critical Expert Insight: Flavonoids are potent antioxidants.[1] They can chemically reduce oxidized TMPD independent of COX-2 inhibition, leading to False Positives . You must run this control.

  • Prepare a well with Assay Buffer + Hemin + Oxidized TMPD (generated by adding a small amount of dilute hydrogen peroxide).[1]

  • Add Iso-2''-G (at highest test concentration, e.g., 100 µM).[1]

  • Monitor Absorbance at 590 nm.[1]

  • Pass Criteria: If absorbance decreases rapidly compared to solvent control, the compound is quenching the signal chemically. Correction: Use the EIA (Immunological) method instead if this interference is >10%.[1]

Standard Assay Workflow

Plate Layout: 96-well clear flat-bottom plate.[1]

Well TypeComponentsPurpose
Background (BG) Buffer + Hemin + SolventCorrect for non-enzymatic oxidation
100% Activity (Ctrl) Buffer + Hemin + COX-2 + SolventMax enzyme velocity (Vmax)
Inhibitor (Test) Buffer + Hemin + COX-2 + Iso-2''-G Measure inhibition
Positive Control Buffer + Hemin + COX-2 + DuP-697 Validate assay performance

Step-by-Step Procedure:

  • Reagent Prep:

    • Dilute Hemin in Assay Buffer.[1][6]

    • Dilute COX-2 enzyme on ice (Enzyme is unstable; use within 1 hour).[1][6]

    • Prepare 100x stocks of Iso-2''-G in DMSO (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Enzyme-Inhibitor Pre-Incubation (The "Binding" Step):

    • Add 150 µL Assay Buffer to all wells.

    • Add 10 µL Hemin to all wells.

    • Add 10 µL COX-2 Enzyme to 100% Activity and Inhibitor wells.

    • Add 10 µL of Iso-2''-G (at varying concentrations) to Inhibitor wells.

    • Add 10 µL DMSO to BG and 100% Activity wells.

    • Incubate for 15 minutes at 25°C. Note: This allows the bulky glycoside moiety to navigate the entrance channel of the COX-2 active site.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD) to all wells.[1]

    • Add 20 µL of Arachidonic Acid (AA) to all wells to start the reaction.

    • Shake plate for 5 seconds.

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[1][2]

Workflow Diagram

Assay_Workflow cluster_0 Plate Setup (96-well) cluster_1 Reaction Phase Start Start: Reagent Prep Step1 Add Buffer (150µL) + Hemin (10µL) Start->Step1 Step2 Add COX-2 Enzyme (10µL) (Except BG wells) Step1->Step2 Step3 Add Iso-2''-G (10µL) (Pre-Incubate 15 min @ 25°C) Step2->Step3 Step4 Add TMPD (20µL) + Arachidonic Acid (20µL) Step3->Step4 Initiate Step5 Incubate 5 min @ 25°C Step4->Step5 Read Read Absorbance @ 590nm Step5->Read

Figure 2: Step-by-step pipetting and incubation workflow for the colorimetric assay.

Data Analysis

Calculation
  • Average the triplicate values for each sample.

  • Subtract Background:

    
    .
    
  • Calculate % Inhibition:

    
    [1]
    
  • IC50 Determination: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis).[1] Use a non-linear regression (4-parameter logistic fit) to determine the IC50.[1]

Acceptance Criteria (Quality Control)
  • Z-Factor: Must be > 0.5 for the assay to be considered valid.[1]

  • Solvent Tolerance: DMSO concentration must not exceed 5% (v/v).[1]

  • Positive Control: A known inhibitor (e.g., DuP-697 or Celecoxib) must show an IC50 within 2-fold of historical values (typically ~50-200 nM for DuP-697 in this assay).[1]

Senior Scientist Notes & Troubleshooting

Why Isoscoparin-2''-O-Glc is Challenging

Unlike aglycones (e.g., Apigenin), the glucose moiety at the 2'' position adds steric bulk and polarity.[1]

  • Permeability: In whole-cell assays (like LPS-induced RAW 264.7), this compound may show lower activity due to poor membrane permeability.[1] The in vitro enzyme assay described here bypasses the membrane, measuring direct binding affinity.

  • Solubility: Ensure the stock solution is fully dissolved. If precipitation occurs upon addition to the aqueous buffer, sonicate the plate briefly or reduce the stock concentration.

Troubleshooting Table
IssuePossible CauseSolution
High Background in BG wells Hemin oxidation or TMPD instabilityPrepare TMPD fresh; keep Hemin in dark.[1]
No Inhibition at High Conc. Compound precipitation or degradationCheck solubility; verify purity via HPLC.[1]
"Negative" Inhibition (>100% Activity) Chemical reduction of TMPD (Antioxidant effect)CRITICAL: Switch to EIA (Prostaglandin Immunoassay) format which is immune to redox interference.
Low Enzyme Activity Enzyme freeze-thaw damageAliquot COX-2 enzyme; do not refreeze.[1]

References

  • Kassuya, C. A. L., et al. (2021).[1] "Anti-inflammatory Properties of Ethanolic Extract and 2″-O-β-D-Glucopyranosyl-vitexin Obtained from Alternanthera tenella Colla Whole Plant." Inflammation, 44(4), 1540-1552.[1][7] [Link]

  • Burnett, B. P., et al. (2007).[1] "A medicinal extract of Scutellaria baicalensis and Acacia catechu acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase to reduce inflammation." Journal of Medicinal Food, 10(3), 442-451.[1] [Link]

  • Mao, T., et al. (2024).[1] "Chemical Constituents from Gentiana loureiroi and Their Anti-Inflammatory Activities." Molecules. (Contextual reference for Gentiana species metabolites).

Sources

Application

Application Note: Measuring the Effect of Isoscoparin-2''-O-β-D-glucopyranoside on Cytokine Production

Introduction & Rationale Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9), also known as Isoscoparin-2''-O-glucoside, is a flavone C-glycoside found in plant species such as Alliaria petiolata (Garlic mustard), Or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9), also known as Isoscoparin-2''-O-glucoside, is a flavone C-glycoside found in plant species such as Alliaria petiolata (Garlic mustard), Oryza sativa (rice), and Gentiana species. Structurally, it consists of the flavone isoscoparin with a glucose moiety attached at the 2'' position of the sugar residue.[1][2][3][4][5]

While flavonoids are widely recognized for their antioxidant and anti-inflammatory properties, the specific glycosylation pattern of Isoscoparin-2''-O-β-D-glucopyranoside imparts unique physicochemical properties, potentially influencing its bioavailability and interaction with cellular receptors.

Scientific Premise: Cytokine storms and chronic inflammation are driven by the overproduction of pro-inflammatory mediators (TNF-α, IL-6, IL-1β) via the NF-κB and MAPK signaling pathways. Flavone C-glycosides have been shown to inhibit these pathways by blocking the phosphorylation of IκBα or upstream MAPKs (p38, JNK, ERK). This application note details a standardized protocol to quantify the immunomodulatory efficacy of Isoscoparin-2''-O-β-D-glucopyranoside using an LPS-stimulated macrophage model.

Experimental Design & Workflow

The gold-standard model for assessing anti-inflammatory small molecules is the Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage system. This cell line robustly expresses TLR4 receptors and secretes high levels of cytokines upon stimulation.

Core Workflow Visualization

ExperimentalWorkflow Stock Compound Prep (DMSO Stock) PreTreat Pre-Treatment (1-2 hours) Stock->PreTreat Dilute in Media Seeding Cell Seeding (RAW 264.7) Seeding->PreTreat Adherence (24h) LPS LPS Stimulation (1 µg/mL) PreTreat->LPS Do not wash Incubation Incubation (6h - 24h) LPS->Incubation Harvest Sample Harvest Incubation->Harvest Supernatant (Protein) Lysate (RNA) Analysis Downstream Analysis (ELISA / qPCR) Harvest->Analysis

Figure 1: Step-by-step experimental workflow for assessing cytokine modulation.

Materials & Reagents

Compound Preparation
  • Target Compound: Isoscoparin-2''-O-β-D-glucopyranoside (Purity >98% HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

    • Solubility Note: Flavone glycosides can be sparingly soluble in water. Prepare a 10 mM - 50 mM stock solution in 100% DMSO. Store at -20°C.

    • Working Solution: Dilute stock into complete culture media immediately prior to use. Ensure final DMSO concentration is < 0.1% (v/v) to avoid cytotoxicity.

Cell Culture
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Media: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from Escherichia coli O111:B4 or O55:B5.

Detailed Protocols

Protocol A: Cell Culture & Compound Treatment

Objective: To treat macrophages with Isoscoparin-2''-O-β-D-glucopyranoside without compromising cell viability.

  • Seeding:

    • Harvest RAW 264.7 cells (passage 3–15) using a cell scraper (do not use trypsin as it can cleave surface receptors).

    • Plate cells in 24-well plates (for ELISA) at 2.5 × 10⁵ cells/well in 500 µL media.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Pre-Treatment (Inhibition Phase):

    • Prepare serial dilutions of Isoscoparin-2''-O-β-D-glucopyranoside in serum-free or low-serum (1%) media.

    • Recommended Dose Range: 0 (Vehicle), 5, 10, 20, 40, 80 µM.

    • Aspirate old media and add 450 µL of compound-containing media.

    • Incubate for 1 to 2 hours before adding LPS. This allows the compound to enter the cell and modulate signaling machinery (e.g., prevent IκBα degradation).

  • Stimulation:

    • Add 50 µL of 10× LPS stock (final concentration: 1 µg/mL or 100 ng/mL ) to the wells.

    • Controls:

      • Negative Control: Media + Vehicle (DMSO) only.

      • Positive Control: Media + Vehicle + LPS.

      • Treatment Groups: Compound + LPS.

  • Incubation Timepoints:

    • mRNA Analysis (qPCR): 3 – 6 hours post-LPS.

    • Secreted Protein (ELISA): 18 – 24 hours post-LPS (TNF-α can be detected as early as 4-6h).

Protocol B: Cytokine Quantification (ELISA)

Objective: To quantify secreted IL-6 and TNF-α in cell culture supernatants.

  • Collection:

    • Centrifuge culture plates at 1,000 × g for 5 minutes at 4°C to pellet floating cells/debris.

    • Collect supernatant and transfer to fresh tubes. Store at -80°C if not analyzing immediately.

  • Assay:

    • Use a Sandwich ELISA kit specific for murine cytokines (e.g., Mouse TNF-alpha DuoSet).

    • Dilution: High levels of cytokines are expected in LPS groups. Dilute supernatants (e.g., 1:10 to 1:50) to fit within the standard curve.

  • Readout:

    • Measure absorbance at 450 nm (with 540 nm correction).

    • Calculate concentration using a 4-parameter logistic (4-PL) curve fit.

Protocol C: Mechanistic Validation (Western Blot)

Objective: To confirm if the compound inhibits the NF-κB or MAPK pathway.

  • Lysis: Harvest cells 15–60 minutes post-LPS stimulation (phosphorylation events are rapid).

  • Targets:

    • NF-κB: Phospho-p65 (Ser536) vs. Total p65; IκBα degradation.

    • MAPK: Phospho-p38, Phospho-JNK, Phospho-ERK.

    • Loading Control: β-Actin or GAPDH.

Mechanistic Pathway & Intervention Points[4][5][6][7]

Understanding where Isoscoparin-2''-O-β-D-glucopyranoside acts is crucial for interpreting data. Flavonoid glycosides typically act by preventing the phosphorylation of upstream kinases or scavenging ROS that trigger the pathway.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Extracellular) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 ROS ROS Production MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB (p65/p50) MAPK->NFkB Activation IkB IκBα (Degradation) IKK->IkB IkB->NFkB Release DNA Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->DNA Translocation Compound Isoscoparin-2''-O-glc (Inhibitor) Compound->ROS Scavenging Compound->MAPK Inhibition? Compound->NFkB Block Translocation

Figure 2: Putative signaling pathway and intervention points for Isoscoparin-2''-O-glucoside.

Data Analysis & Reporting

To ensure scientific rigor, data must be normalized and statistically validated.

1. Calculation of Inhibition Rate:



2. Statistical Analysis:

  • Software: GraphPad Prism or SigmaPlot.

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the LPS-only positive control).

  • Significance: p < 0.05 is the standard threshold.

3. Data Presentation Table (Template):

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDCell Viability (% of Control)
Control -< 10< 10100%
LPS Only -1500 ± 120850 ± 9095%
Isoscoparin-2''-glc 101200 ± 100700 ± 8096%
Isoscoparin-2''-glc 40600 ± 50 350 ± 4094%
Isoscoparin-2''-glc 80250 ± 30 120 ± 2092%
Dexamethasone 1150 ± 20 80 ± 1090%

Note: Dexamethasone (1 µM) is a recommended positive reference drug for inhibition.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Cytokine Signal Poor LPS quality or cell passage too high.Use fresh LPS (store aliquots at -20°C). Use RAW 264.7 cells < Passage 20.
High Cytotoxicity DMSO concentration > 0.1% or compound toxicity.Perform an MTT/CCK-8 assay first to determine non-toxic range. Ensure DMSO control is included.
High Variation Inconsistent cell seeding or pipetting error.Use a multichannel pipette. Allow cells to settle on a flat surface at room temp for 15 mins before incubating.
Precipitation Compound insolubility in aqueous media.Sonicate the working solution. If precipitation persists, lower the concentration or use a co-solvent (e.g., PEG300) if compatible with the assay.

References

  • PubChem. (n.d.). Isoscoparin 2''-O-glucoside (Compound Summary).[3][4][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bi, X., et al. (2021). Anti-inflammatory Properties of Ethanolic Extract and 2″-O-β-D-Glucopyranosyl-vitexin Obtained from Alternanthera tenella Colla Whole Plant.[8] Inflammation, 44(4), 1540–1552.[8] [Link]

  • Choi, Y. Y., et al. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells.[9] Inflammation, 38(3), 1071–1079.[9] [Link]

Sources

Method

Application Note: Cell-Based Bioactivity Profiling of Isoscoparin-2''-O-β-D-glucopyranoside

Abstract & Introduction Isoscoparin-2''-O-β-D-glucopyranoside (IG) is a bioactive flavonoid glycoside predominantly isolated from medicinal plants such as Gentiana veitchiorum and Alliaria petiolata. Structurally, it con...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Isoscoparin-2''-O-β-D-glucopyranoside (IG) is a bioactive flavonoid glycoside predominantly isolated from medicinal plants such as Gentiana veitchiorum and Alliaria petiolata. Structurally, it consists of the flavone isoscoparin with an additional glucose moiety attached at the 2'' position.[1] This glycosylation pattern significantly influences its solubility and bioavailability compared to its aglycone counterparts.

Recent pharmacological studies indicate that IG exhibits potent antioxidant and anti-inflammatory properties. Unlike simple chemical scavenging assays (e.g., DPPH), cell-based models provide a physiological context to evaluate IG's ability to modulate intracellular signaling pathways, specifically the Nrf2/HO-1 (antioxidant) and NF-κB (inflammatory) axes.

This guide details standardized protocols for evaluating IG bioactivity using RAW 264.7 macrophages (inflammation model) and HepG2 hepatocytes (oxidative stress/hepatoprotection model).

Compound Handling & Preparation[2]

Critical Quality Attribute (CQA): Flavonoid glycosides are sensitive to hydrolysis. Proper storage and solubilization are prerequisites for reproducible data.

ParameterSpecificationNotes
Molecular Weight 624.54 g/mol
Solubility DMSO (>10 mg/mL)Insoluble in non-polar solvents (e.g., Hexane).
Stock Solution 10 mM in DMSOStore at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution 10 - 100 µMDilute in serum-free media immediately before use.
Vehicle Control DMSO < 0.1% (v/v)Final DMSO concentration in culture must not exceed 0.1%.

Preparation Protocol:

  • Weigh 1 mg of IG powder.

  • Dissolve in 160.1 µL of sterile DMSO to create a 10 mM Master Stock.

  • Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot into light-protected tubes (amber) and store at -80°C for long-term stability.

Protocol A: Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in Lipopolysaccharide (LPS)-stimulated macrophages.[2]

Mechanistic Rationale

LPS binds to TLR4 receptors on macrophages, triggering the NF-κB signaling cascade. This results in the nuclear translocation of the p65 subunit and transcription of iNOS and COX-2. IG is hypothesized to intercept this pathway, preventing the phosphorylation of IκBα.

Materials
  • Cell Line: RAW 264.7 (Murine Macrophages).[2][3][4][5]

  • Reagents: LPS (Escherichia coli O111:B4), Griess Reagent, MTT or CCK-8, ELISA kits (TNF-α).

  • Positive Control: Dexamethasone (1 µM).

Step-by-Step Workflow

1. Cell Seeding:

  • Seed RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS.
    
  • Incubate for 24 hours at 37°C, 5% CO₂.

2. Pre-treatment:

  • Remove old media.[6] Wash once with PBS.

  • Add fresh media containing IG at graded concentrations (e.g., 5, 10, 20, 40, 80 µM).

  • Include Vehicle Control (0.1% DMSO) and Positive Control (Dexamethasone).

  • Incubate for 1 hour prior to LPS stimulation. (Pre-treatment is critical for preventing pathway activation).

3. Stimulation:

  • Add LPS to all wells (except "Blank/Naive" control) to a final concentration of 1 µg/mL .

  • Co-incubate for 24 hours .

4. NO Quantification (Griess Assay):

  • Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

  • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Incubate for 10 minutes at Room Temperature (protect from light).

  • Measure Absorbance at 540 nm .

5. Viability Check (Normalization):

  • To the original cell plate (cells remaining), add MTT (0.5 mg/mL) or CCK-8 reagent.

  • Incubate 2-4 hours. Measure Absorbance (570 nm for MTT, 450 nm for CCK-8).

  • Note: NO data must be normalized to cell viability to rule out cytotoxicity as the cause of reduced NO.

Data Analysis

Calculate % Inhibition using the formula:



Where 

is Absorbance.[6][2][3][4][7][8]

Protocol B: Hepatoprotective/Antioxidant Assay (HepG2 Model)

Objective: Assess the cytoprotective effect of IG against oxidative stress induced by Hydrogen Peroxide (


) or tert-Butyl hydroperoxide (t-BHP).
Mechanistic Rationale

HepG2 cells mimic human hepatocytes. Oxidative insult depletes Glutathione (GSH) and induces apoptosis. IG acts by upregulating the Nrf2 transcription factor, which binds to the Antioxidant Response Element (ARE) to express HO-1 and NQO1 enzymes.

Step-by-Step Workflow

1. Cell Seeding:

  • Seed HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Allow attachment for 24 hours.

2. Compound Loading:

  • Treat cells with IG (5 - 50 µM) for 12 hours .

  • Note: Longer pre-incubation (12-24h) is required for Nrf2-mediated enzyme synthesis compared to direct radical scavenging.

3. Oxidative Insult:

  • Wash cells with PBS.[6][8]

  • Add media containing

    
     (typically 200-400 µM, determine 
    
    
    
    for your specific batch beforehand) or t-BHP (100 µM).
  • Incubate for 2-4 hours .

4. ROS Visualization (Optional but Recommended):

  • Add DCFH-DA (10 µM) probe for the last 30 minutes of incubation.

  • Wash 3x with PBS.

  • Measure Fluorescence: Ex/Em = 485/530 nm.

5. Viability Readout:

  • Perform MTT/CCK-8 assay as described in Protocol A.

  • Success Criteria: Significant recovery of cell viability in IG-treated wells compared to

    
    -only control.
    

Visualizing the Signaling Pathways

The following diagram illustrates the dual-mechanism action of Isoscoparin-2''-O-β-D-glucopyranoside in the two cell models described.

IG_Bioactivity_Pathways cluster_Inflammation Anti-Inflammatory (RAW 264.7) cluster_Antioxidant Hepatoprotection (HepG2) IG Isoscoparin-2''-O-β-D-glucopyranoside IKK IKK Complex IG->IKK Inhibits Phosphorylation Keap1 Keap1-Nrf2 Complex IG->Keap1 Disrupts Complex LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->IKK IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Releases Inflam_Genes iNOS, COX-2 Transcription NFkB->Inflam_Genes NO_Cytokines NO, TNF-α, IL-6 Release Inflam_Genes->NO_Cytokines ROS Oxidative Stress (H2O2 / t-BHP) ROS->Keap1 Oxidizes Cysteines Cytoprotection Cell Survival (ROS Scavenging) ROS->Cytoprotection Damages Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 Releases ARE ARE Binding Nrf2->ARE Antiox_Enzymes HO-1, NQO1, SOD Expression ARE->Antiox_Enzymes Antiox_Enzymes->Cytoprotection

Figure 1: Dual mechanism of action: IG inhibits NF-κB inflammatory signaling (Left) and activates Nrf2 antioxidant defense (Right).

Expected Results & Troubleshooting

Expected Data Profile
AssayControl (Vehicle)Model (LPS/H2O2 Only)IG Treatment (High Dose)Interpretation
NO Production < 5 µM40 - 60 µM15 - 25 µMDose-dependent inhibition of inflammation.
Cell Viability (Tox) 100%100%> 90%Compound is non-toxic at effective doses.
HepG2 Survival 100%40 - 50%70 - 85%Significant cytoprotection against oxidative stress.
Troubleshooting Guide
  • Issue: High cytotoxicity in IG-treated wells.

    • Solution: Verify DMSO concentration is < 0.1%. Check for compound precipitation (microscopy). Lower the dose range (try 1-10 µM).

  • Issue: No inhibition of NO despite cell viability.

    • Solution: Ensure IG is added 1 hour before LPS. Co-treatment is often less effective for glycosides requiring cellular uptake.

  • Issue: High variability in ELISA.

    • Solution: Use automated washing if possible. Ensure supernatants are centrifuged (1000xg, 5 min) to remove cell debris before freezing.

References

  • Mustafa, A. M., et al. (2015). "UPLC-ESI-MS/MS profiling of the inflammatory signaling modulators from Gentiana species." Journal of Pharmaceutical and Biomedical Analysis.
  • Wang, W., et al. (2019). "Hepatoprotective effects of flavonoids from Gentiana veitchiorum." Journal of Ethnopharmacology.

Sources

Application

Application Note: Cytotoxicity Profiling of Isoscoparin-2''-O-β-D-glucopyranoside

[1][2] Abstract & Strategic Rationale Isoscoparin-2''-O-β-D-glucopyranoside (Iso-2-G) is a flavonoid diglycoside found in Gentiana species, Alliaria petiolata, and cereal grains.[1][2] Unlike its aglycone (Isoscoparin),...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Strategic Rationale

Isoscoparin-2''-O-β-D-glucopyranoside (Iso-2-G) is a flavonoid diglycoside found in Gentiana species, Alliaria petiolata, and cereal grains.[1][2] Unlike its aglycone (Isoscoparin), which exhibits direct antioxidant and anti-inflammatory effects, the diglycoside form possesses distinct solubility and pharmacokinetic properties.[2][3]

Critical Scientific Context: Preliminary data indicates that Iso-2-G exhibits low general toxicity (Brine Shrimp LD50 > 1.0 mg/mL).[1][2][3][4] Therefore, cytotoxicity testing for this compound usually serves two distinct purposes:

  • Safety Window Determination: Establishing the non-toxic concentration range (

    
    ) to validate subsequent cytoprotective or anti-inflammatory assays (e.g., in RAW 264.7 macrophages).
    
  • High-Dose Anti-Cancer Screening: Investigating potential selective cytotoxicity in metabolic-active cancer lines (e.g., HepG2) at pharmacologic doses (>50 µM).[1][2][3]

Methodological Warning: As a potent antioxidant, Iso-2-G can chemically reduce tetrazolium salts used in standard MTT assays, leading to false-positive viability signals .[1][2] This protocol mandates the use of CCK-8 (WST-8) or Resazurin-based assays to ensure data integrity.[1][2]

Compound Handling & Formulation

Molecular Weight: 624.54 g/mol Formula:


Storage:  -20°C (Powder, protected from light)[1][2][3]
Solubility Protocol

Iso-2-G is a glycoside, rendering it more polar than isoscoparin, but it still requires organic co-solvents for high-concentration stocks.[1][2]

SolventMax SolubilityStabilityApplication Note
DMSO ≥ 2.5 mg/mL (~4 mM)6 Months @ -80°CPreferred. Use sterile-filtered DMSO.[1][2]
Methanol Soluble1 Month @ -20°CNot recommended for cell culture (toxicity).[1][2][3]
Water Poor/LowUnstableDo not use for stock preparation.[2][3]
Stock Solution Preparation (10 mM)
  • Weigh 6.25 mg of Iso-2-G powder.

  • Dissolve in 1.0 mL of 100% DMSO (cell culture grade).

  • Vortex for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into amber microtubes (50 µL each) to avoid freeze-thaw cycles. Store at -80°C.

Experimental Design Strategy

Cell Line Selection

Select cell lines based on the intended pharmacological endpoint.[5]

Cell LineTissue OriginRationale for Iso-2-G Testing
RAW 264.7 Murine MacrophagePrimary Model. Used to test anti-inflammatory safety windows before LPS stimulation.[1][2]
HepG2 Human Liver CancerMetabolic competence; tests if the glycoside is hydrolyzed to the active aglycone.[3]
HEK-293 Human Kidney (Embryonic)Toxicity Control. Represents non-cancerous, rapidly dividing tissue to assess selectivity.[1][2][3]
Controls
  • Negative Control: 0.5% DMSO in complete media (Match the highest solvent concentration).[2][3]

  • Positive Control (Cytotoxicity): Doxorubicin (1 µM) or Triton X-100 (0.1%).[1][2][3]

  • Blank: Media only (no cells) to subtract background absorbance.[2][3]

Detailed Protocol: CCK-8 Cytotoxicity Assay

Why CCK-8? The WST-8 tetrazolium salt in Cell Counting Kit-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan.[1][2] Unlike MTT, it does not require crystal solubilization and is less susceptible to direct chemical reduction by flavonoids, though cell-free controls are still required.[1][2]

Step 1: Cell Seeding[2][3]
  • Harvest cells during the log phase (approx. 80% confluence).[2][3]

  • Dilute cells in complete media (DMEM/RPMI + 10% FBS).[2][3]

  • Seeding Density:

    • Adherent (HepG2, HEK293):

      
       cells/well.[2][3]
      
    • Macrophage (RAW 264.7):

      
       cells/well.[2][3]
      
  • Dispense 100 µL/well into a 96-well plate.

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Step 2: Compound Treatment[1][6]
  • Preparation of Working Solutions:

    • Thaw the 10 mM DMSO stock.[3]

    • Prepare a 2x concentrated dilution series in complete media to ensure the final DMSO concentration is constant.

    • Recommended Range: 0, 5, 10, 25, 50, 100, 200 µM.[2]

    • Critical: Ensure Final DMSO < 0.5% (v/v).[2][3]

  • Treatment:

    • Aspirate old media carefully (or add 2x concentrated drug directly to existing 100 µL media for suspension cells).

    • Add 100 µL of fresh media containing Iso-2-G.

    • Include 3-5 replicates per concentration.

    • Interference Control: Add the highest concentration of Iso-2-G (200 µM) to wells without cells (media only) to check if the compound absorbs at 450 nm.

  • Incubate for 24, 48, or 72 hours . (48h is standard for flavonoids).

Step 3: Absorbance Readout[2][3]
  • Add 10 µL of CCK-8 reagent to each well (avoid creating bubbles).

  • Incubate at 37°C for 1–4 hours .

    • Check: Visually inspect for orange color development.[2][3] Stop when the Vehicle Control reaches OD ~1.0.[3]

  • Measure absorbance at 450 nm using a microplate reader.

  • Reference wavelength (optional but recommended): 600-650 nm.

Data Analysis & Visualization

Calculation

[1][2][3]
  • Correction: If the "Interference Control" (Drug + Media, no cells) has a higher OD than the Blank (Media only), subtract the specific drug interference value from the corresponding test wells.

Logic Flow Diagram

The following diagram illustrates the decision-making process for assay selection and execution, ensuring scientific rigor.

CytotoxicityWorkflow Start START: Iso-2-G Cytotoxicity Testing CheckProp Analyze Compound Properties: Flavonoid Glycoside (Antioxidant) Start->CheckProp AssayChoice Select Assay Method CheckProp->AssayChoice MTT MTT Assay AssayChoice->MTT Avoid CCK8 CCK-8 / Resazurin AssayChoice->CCK8 Recommended Risk RISK: False Positives (Direct reduction of tetrazolium) MTT->Risk Safe SAFE: Water-soluble, less interference CCK8->Safe ExpDesign Experimental Design (0 - 200 µM Range) Safe->ExpDesign Interference Interference Check: Measure OD of Drug + Media (No Cells) ExpDesign->Interference Readout Read Absorbance (450 nm) Interference->Readout Calc Calculate IC50 / CC10 Readout->Calc

Caption: Decision logic for selecting CCK-8 over MTT to avoid antioxidant interference, followed by the execution workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Concentration > Solubility limit (approx 200 µM in media).[1][2]Inspect wells under microscope before adding CCK-8.[1][2] Reduce max concentration.
High Background OD Compound color interference or reduction of WST-8.[1][2]Use "Cell-free Drug Control" wells.[1][2] Subtract this value from test wells.
No Toxicity Observed Compound is cytoprotective or has low bioavailability.[2][3]This is expected for Iso-2-G. Report as

.[1][2][3] Proceed to efficacy models.
Variable Results Inconsistent DMSO concentration.Pre-dilute compound in media so all wells have exactly 0.5% DMSO.[2][3]

References

  • PubChem. Isoscoparin-2''-beta-D-glucopyranoside Compound Summary. (Chemical Structure and Identifiers). [Link][1][2][3]

  • Li, Y., et al. (2024). The Natural Flavonoid Isoscoparin Ameliorates Oxidative Stress...[2][3] (Reference for Isoscoparin aglycone handling and cytoprotective effects in RAW264.7).[2][3] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isoscoparin-2''-O-β-D-glucopyranoside Extraction

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the efficient extraction of Isoscoparin-2''-O-β-D-glucopyranoside. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the efficient extraction of Isoscoparin-2''-O-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable flavonoid glycoside from plant matrices. We will address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind optimizing your extraction workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when starting or optimizing an extraction protocol for Isoscoparin-2''-O-β-D-glucopyranoside.

Q1: What is Isoscoparin-2''-O-β-D-glucopyranoside and why is its extraction challenging?

Isoscoparin-2''-O-β-D-glucopyranoside is a flavonoid C-glycoside, a class of natural compounds known for various biological activities, including antioxidant properties.[1][2] Its structure, featuring a sugar moiety (β-D-glucopyranoside) attached to the isoscoparin aglycone, makes it moderately polar. The primary challenge in its extraction lies in efficiently breaking down the plant cell walls to release the compound while preventing its degradation.[3] Factors such as solvent choice, temperature, and pH must be carefully balanced to maximize yield and maintain the compound's integrity.[4]

Q2: Which extraction method should I choose for this compound?

The choice of method depends on your laboratory's equipment, the scale of the extraction, and desired efficiency.

  • Conventional Methods (Maceration, Reflux): These are simple and require basic equipment. Maceration is performed at room temperature, minimizing thermal degradation, but can be time-consuming and less efficient.[3][5] Reflux (or Soxhlet) extraction uses heat to increase efficiency but carries a risk of degrading thermolabile compounds like glycosides.[3][4]

  • Modern "Green" Methods (Ultrasound-Assisted, Microwave-Assisted): These techniques offer significant advantages, including shorter extraction times, reduced solvent consumption, and often higher yields.[3][6][7] Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt cell walls, while Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant matrix rapidly.[3][8]

Q3: My extraction yield is consistently low. What are the most common culprits?

Low yield is a frequent issue. Before overhauling your entire protocol, investigate these primary factors:

  • Improper Plant Material Preparation: The particle size of the plant material is critical. A fine powder increases the surface area available for solvent penetration, which significantly enhances extraction efficiency.[3][5] However, a particle size that is too fine can complicate filtration.

  • Suboptimal Solvent Choice: The polarity of your solvent must match that of Isoscoparin-2''-O-β-D-glucopyranoside. Pure solvents are often less effective than binary mixtures. Aqueous solutions of ethanol or methanol are typically most effective for flavonoid glycosides.[8][9]

  • Insufficient Extraction Time or Temperature: An equilibrium needs to be reached between the solute inside the plant matrix and the bulk solvent.[3] If the extraction time is too short or the temperature too low, diffusion will be incomplete.

  • Compound Degradation: High temperatures or inappropriate pH can hydrolyze the glycosidic bond or degrade the flavonoid structure.[3][4]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific problems you may encounter during the extraction process.

Issue 1: Poor Yield with Conventional Maceration/Reflux Extraction

Question: "I am using a standard maceration protocol with 70% ethanol, but my yield of Isoscoparin-2''-O-β-D-glucopyranoside is below expectations. How can I improve it?"

Answer & Protocol:

Low yield in conventional methods often stems from inefficiencies in solvent penetration and solute diffusion.[3] Let's systematically troubleshoot and optimize your protocol.

Causality Analysis:

  • Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated before all the target compound has been extracted. Increasing the ratio provides a greater concentration gradient, driving more of the solute out of the plant matrix.[3][8]

  • Temperature: While maceration is a room-temperature process, gently increasing the temperature (e.g., to 40-60°C) can significantly enhance solubility and diffusion rates.[4][10] However, for reflux extraction, excessively high temperatures can lead to degradation.[4]

  • Agitation: Static maceration is inefficient. Continuous stirring or agitation ensures that fresh solvent is always in contact with the plant material, maintaining a favorable concentration gradient for extraction.[5]

  • Number of Extractions: A single extraction is rarely exhaustive. Repeating the extraction process with fresh solvent 2-3 times on the same plant material is crucial for maximizing recovery.[5][11]

  • Preparation: Grind dried plant material to a fine powder (approx. 2 mm particle size).[5]

  • Solvent Ratio: Weigh 10 g of powdered material and place it in a flask. Add 300 mL of 60-70% ethanol (a 1:30 solid-to-liquid ratio).[11]

  • Extraction: Seal the flask and place it on a magnetic stirrer. Agitate continuously for 24 hours at a controlled temperature of 40-50°C.[5][10]

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Re-extraction: Return the solid residue to the flask and repeat steps 2-4 two more times.

  • Concentration: Combine all filtrates and concentrate them using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.[5]

Issue 2: Inconsistent Results with Ultrasound-Assisted Extraction (UAE)

Question: "My UAE protocol gives variable yields from batch to batch. What parameters should I standardize to ensure reproducibility?"

Answer & Protocol:

UAE is highly efficient but sensitive to several parameters. Inconsistency usually arises from a lack of precise control over the operational conditions.[8]

Causality Analysis:

  • Ultrasonic Frequency & Power: Lower frequencies (20-40 kHz) generally produce more intense cavitation and are effective for cell wall disruption.[6] The power level must be optimized; too low, and extraction is incomplete, too high, and the generated heat can cause degradation.

  • Temperature Control: Ultrasonic waves generate heat. Without a cooling bath or a temperature-controlled system, the extraction temperature can rise uncontrollably, leading to compound degradation and inconsistent results.[10]

  • Solvent Composition: The physical properties of the solvent (viscosity, surface tension) affect the cavitation process. The optimal ethanol concentration for flavonoid extraction is often around 60-70%, as this provides a good balance of polarity and favorable acoustic properties.[8][11]

  • Setup: Place 10 g of powdered plant material in a jacketed extraction vessel. Add 500 mL of 60% ethanol (a 1:50 solid-to-liquid ratio).[8]

  • Temperature Control: Connect the vessel to a circulating water bath set to maintain an extraction temperature of 50°C.[10]

  • Sonication: Immerse the ultrasonic probe into the center of the slurry. Set the frequency to 40 kHz and the power to an optimized level (e.g., 200 W).

  • Extraction Time: Sonicate for 30 minutes.[8]

  • Post-Processing: Filter the extract immediately. For maximum yield, the residue can be re-extracted with fresh solvent.

  • Concentration: Combine filtrates and concentrate using a rotary evaporator at <50°C.

Visualizing the General Extraction Workflow

The following diagram outlines the critical steps from raw plant material to a purified, quantified compound.

cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis p1 Plant Material (e.g., leaves, seeds) p2 Drying (40°C to constant weight) p1->p2 p3 Grinding/Milling (Fine Powder) p2->p3 e1 Select Method (e.g., UAE, Maceration) p3->e1 e2 Optimize Parameters (Solvent, Temp, Time) e1->e2 e3 Perform Extraction (1-3 cycles) e2->e3 f1 Filtration & Concentration (Rotary Evaporator) e3->f1 f2 Purification (e.g., Column Chromatography) f1->f2 f3 Quantification (e.g., HPLC-UV/MS) f2->f3

Caption: General workflow for extraction and analysis.

Post-Extraction: Purification and Quantification
Q4: My crude extract is complex. How can I purify Isoscoparin-2''-O-β-D-glucopyranoside?

Answer:

Crude plant extracts are complex mixtures. Purification is essential for isolating your target compound.

  • Liquid-Liquid Partitioning: This is a good initial clean-up step. You can partition your concentrated aqueous extract against a nonpolar solvent (like hexane) to remove lipids and chlorophylls, followed by extraction with a medium-polarity solvent (like ethyl acetate) where flavonoids may concentrate.[9][12]

  • Column Chromatography: This is the standard for high-purity isolation. Macroporous resins (e.g., HPD100) are excellent for capturing flavonoids from aqueous solutions, which can then be eluted with an ethanol gradient.[11][12] For final purification, reversed-phase column chromatography (e.g., C18) is highly effective.[1][13]

Q5: What is the best method to accurately quantify the compound in my fractions?

Answer:

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification.

  • HPLC with UV Detection (HPLC-UV): This is the most common method. Flavonoids have a strong UV absorbance, typically around 340 nm.[14] A C18 or Phenyl-Hexyl column is often used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.[15][16]

  • LC-MS/MS: For very low concentrations or complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.[17][18] This method uses Multiple Reaction Monitoring (MRM) to specifically detect the parent ion of Isoscoparin-2''-O-β-D-glucopyranoside and its characteristic fragment ions.[17][18]

To ensure accuracy, your analytical method must be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[14]

Troubleshooting Low Extraction Yield: A Decision Flowchart

When faced with low yields, this logical flowchart can guide your troubleshooting process.

decision decision process process result result start Start: Low Yield Observed d1 Is plant material a fine powder? start->d1 p1 Action: Grind material to <2mm particle size d1->p1 No d2 Is solvent choice optimal? d1->d2 Yes p1->d2 p2 Action: Test 50-70% Ethanol or Methanol d2->p2 No d3 Is solid:liquid ratio > 1:30? d2->d3 Yes p2->d3 p3 Action: Increase solvent volume d3->p3 No d4 Is extraction time & temp sufficient? d3->d4 Yes p3->d4 p4 Action: Increase time and/or temp (to 50-60°C) d4->p4 No d5 Have you performed re-extractions? d4->d5 Yes p4->d5 p5 Action: Repeat extraction on residue 2 more times d5->p5 No end Yield Improved d5->end Yes p5->end

Caption: Decision flowchart for troubleshooting low yield.

Quantitative Data Summary

The following table summarizes typical starting parameters for optimizing flavonoid glycoside extraction, based on published literature. These should be used as a starting point for your own method development.

ParameterMacerationSoxhlet/RefluxUltrasound-Assisted (UAE)Microwave-Assisted (MAE)Source(s)
Solvent 60-70% Ethanol60-80% Ethanol60% Ethanol80% Ethanol[8],[11]
Solid:Liquid Ratio 1:20 to 1:30 g/mL1:20 to 1:30 g/mL1:50 g/mL1:25 g/mL[8],[11],[3]
Temperature 25-50°C60-80°C50-60°C~80-100°C (system dependent)[11],[10],[4]
Time 12-24 hours3-6 hours30 minutes5-10 minutes[8],[11],[12]
Key Advantage Simple, low costContinuous processFast, efficientVery fast, efficient[3]
Key Disadvantage Slow, less efficientPotential thermal degradationEquipment costEquipment cost, safety[3],[4]
References
  • Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated 'Qi-Nan' Agarwood. (2024). Semantic Scholar.
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC.
  • Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. (2024). PubMed.
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022).
  • Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media. (2021). RSC Publishing.
  • The Historical Discovery of 2-Hydroxybenzyl β-D-glucopyranoside: A Technical Guide. Benchchem.
  • Determination of isoscoparin in mouse blood by UPLC‐MS/MS and its pharmacokinetics.
  • Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. (2020). MDPI.
  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PMC.
  • Isoscoparin-2''-Beta-D-glucopyranoside | CAS:97605-25-9 | Manufacturer. ChemFaces.
  • Isoscoparin-2′′O-glucoside. TargetMol.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
  • Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts. (2023). PMC.
  • Development and validation of a new method to quantify vitexin-2-O-rhamnoside on Passiflora L. extracts. SciSpace.
  • Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological M
  • Optimization of the β-glucan extraction conditions from different waxy barley cultivars. (2025).
  • Application Note and Protocol for the Extraction of 2-Hydroxybenzyl beta-d-glucopyranoside
  • ISOLATION, CHARACTERIZATION AND PHARMACOLOGICAL ACTIVITY. IRIS.
  • HPLC Purity Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Compar
  • Isolation and Structural Characterization of a New Minor Penta β-D-Glucopyranosyl Diterpene from Stevia rebaudiana Bertoni. (2014). Semantic Scholar.

Sources

Optimization

optimizing mobile phase for Isoscoparin-2''-O-β-D-glucopyranoside HPLC

Topic: Optimization of Mobile Phase for Isoscoparin-2''-O-β-D-glucopyranoside HPLC Analysis The Chemistry-Chromatography Interface To optimize the separation of Isoscoparin-2''-O-β-D-glucopyranoside (IG) , one must first...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Mobile Phase for Isoscoparin-2''-O-β-D-glucopyranoside HPLC Analysis

The Chemistry-Chromatography Interface

To optimize the separation of Isoscoparin-2''-O-β-D-glucopyranoside (IG) , one must first understand its physicochemical behavior in solution.

  • The Polarity Challenge: Unlike its aglycone (chrysoeriol) or monoglycoside (isoscoparin), IG is a diglycoside . The additional glucose moiety at the 2''-position significantly increases its hydrophilicity.

    • Chromatographic Consequence: IG elutes early in Reversed-Phase (RP) systems. If the initial organic phase is too high (>15%), IG may co-elute with the void volume or polar matrix interferences.

  • The Ionization Challenge: The flavone backbone contains phenolic hydroxyl groups (typically pKa ~7–9).

    • Chromatographic Consequence: At neutral pH, these groups ionize, leading to secondary interactions with residual silanols on the column stationary phase. This causes severe peak tailing.

The Solution: A highly aqueous, acidic mobile phase is non-negotiable to maintain the molecule in a neutral state and ensure adequate retention.

Core Protocol: The "Gold Standard" Method

This protocol serves as your baseline. It is designed to be robust for both UV and MS detection.

Instrumental Parameters
ParameterSpecificationRationale
Stationary Phase C18 (End-capped), 250 x 4.6 mm, 5 µmHigh surface area for retention; end-capping reduces silanol tailing.
Temperature 30°C ± 1°CConstant temperature ensures reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV 340-350 nm (Quant); 254 nm (Qual)340 nm is specific to the Flavone B-ring conjugation.
Mobile Phase Composition
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (v/v)[1][2][3]

    • Why: Maintains pH ~2.7, suppressing phenolic ionization. Volatile for LC-MS.[4]

  • Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid (v/v)[1][5]

    • Why: ACN provides sharper peaks and lower backpressure than Methanol.

Gradient Program (Linear)
  • 0–5 min: 10% B (Isocratic hold to retain IG)

  • 5–25 min: 10% → 25% B (Shallow gradient to separate isomers)

  • 25–35 min: 25% → 90% B (Wash phase)

  • 35–40 min: 90% B (Hold)

  • 40–50 min: 10% B (Re-equilibration)

Technical Support Center: Troubleshooting & FAQs

Q1: My target peak (IG) is eluting in the void volume (t0 < 2 min). How do I increase retention? A: This is a classic issue with diglycosides.

  • Reduce Initial Organic Strength: Drop Solvent B to 5% or even 2% at the start.

  • Switch Column Chemistry: Standard C18 columns can suffer from "phase collapse" (dewetting) at <5% organic. Switch to an "AQ" type C18 (compatible with 100% aqueous) or a PFP (Pentafluorophenyl) column, which offers alternative selectivity for polar aromatics.

Q2: I see significant peak tailing (Asymmetry > 1.5). Is my column dead? A: Not necessarily. Tailing is usually chemical, not physical.

  • Acid Type: If using Formic Acid, switch to 0.1% Phosphoric Acid (H3PO4) . Phosphate masks silanol sites more effectively than formate. Note: Do not use Phosphoric Acid with LC-MS.

  • Temperature: Increase column temperature to 40°C. This improves mass transfer kinetics, sharpening the peak.

Q3: Isoscoparin and Isoscoparin-2''-O-glucoside are co-eluting. How do I separate them? A: These are structurally similar, but the diglycoside (IG) is more polar.

  • Flatten the Gradient: The separation window is likely between 12% and 18% B. Change the gradient to run from 10% → 20% B over 20 minutes.

  • Methanol Substitution: Replace ACN with Methanol (MeOH). MeOH is a protic solvent and can hydrogen-bond with the sugar moieties, often providing better selectivity for glycosidic isomers than aprotic ACN.

Q4: The baseline is drifting upwards significantly during the run. A: This is "Ghost Absorbance."

  • Balance the Acid: Ensure both Solvent A and Solvent B contain the same concentration of acid (e.g., 0.1%). If acid is only in A, the pH changes as %B increases, shifting the UV baseline.

  • Detection Wavelength: If detecting at 210-254 nm, impurities in the organic solvent become visible. Switch to 340 nm where solvents are transparent but flavones absorb strongly.

Visualization: Method Development Decision Tree

The following diagram outlines the logical workflow for optimizing the separation of Isoscoparin glycosides.

HPLC_Optimization Start Start: Standard Method (C18, ACN/H2O + 0.1% Formic) CheckRetention Check Retention Factor (k) Is k < 2? Start->CheckRetention IncreaseAq Action: Decrease Initial %B (Try 5% or 2%) CheckRetention->IncreaseAq Yes (Elutes too fast) CheckShape Check Peak Shape Tailing Factor > 1.2? CheckRetention->CheckShape No (Retention OK) IncreaseAq->CheckShape ChangeAcid Action: Switch Modifier Use 0.1% H3PO4 (UV Only) CheckShape->ChangeAcid Yes (Tailing) CheckRes Check Resolution (Rs) Is separation from impurities < 1.5? CheckShape->CheckRes No (Shape OK) ChangeAcid->CheckRes FlattenGrad Action: Flatten Gradient Slope (e.g., 10-20% B over 20 min) CheckRes->FlattenGrad Yes (Co-elution) Final Final Validated Method CheckRes->Final No (Resolution OK) SwitchSolvent Alternative: Switch Organic Use Methanol for H-bonding selectivity FlattenGrad->SwitchSolvent If still unresolved SwitchSolvent->Final

Figure 1: Logical decision tree for troubleshooting retention, peak shape, and resolution issues specific to flavonoid glycosides.

References
  • Separation of Flavonoid C-Glycosides

    • Title: Preparative reversed-phase HPLC analysis of a methanol extract of the seeds of Alliaria petiolata afforded four flavone 6-C-glycosides.[6]

    • Source: ChemFaces / Chemistry of N
  • Mobile Phase Optimization for Gentiana/Swertia Species

    • Title: Determination of three glycosides from herbs of Swertia punicea by RP-HPLC.[7]

    • Source: PubMed (China Journal of Chinese M
    • URL:[Link]

  • General Flavonoid HPLC Protocols

    • Title: HPLC analysis of flavonoids (Review).
    • Source: ResearchG
    • URL:[Link]

  • Isomer Separation Strategies: Title: Technical Support Center: Optimizing HPLC Separation of Hydroxybenzyl beta-d-glucopyranoside Isomers. Source: BenchChem Technical Guides.

Sources

Troubleshooting

Isoscoparin-2''-O-β-D-glucopyranoside solubility in DMSO and other solvents

Topic: Solubility Optimization in DMSO, Organic Solvents, and Aqueous Formulations Document ID: ISO-GLU-SOL-001 Last Updated: March 2026 Audience: R&D Scientists, Formulation Chemists, and Preclinical Researchers Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization in DMSO, Organic Solvents, and Aqueous Formulations Document ID: ISO-GLU-SOL-001 Last Updated: March 2026 Audience: R&D Scientists, Formulation Chemists, and Preclinical Researchers

Executive Summary & Compound Profile

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a flavone C-glycoside derivative. Structurally, it consists of the aglycone isoscoparin (a 6-C-glucosyl flavone) with an additional glucose moiety attached via an O-glycosidic linkage at the 2'' position.

While the double glycosylation (diglycoside nature) renders this molecule more polar than its aglycone precursors, it retains significant hydrophobicity due to the flavone backbone. Consequently, it exhibits poor solubility in pure water and requires organic co-solvents (DMSO, DMF) for the preparation of high-concentration stock solutions.

PropertyDetail
Molecular Formula C₂₈H₃₂O₁₆
Molecular Weight 624.54 g/mol
Physical State Yellow Powder
Primary Solvent DMSO (Dimethyl Sulfoxide)
Storage (Solid) -20°C (Desiccated, Dark)
Storage (Solution) -80°C (Avoid freeze/thaw cycles)

Solubility Profile & Solvent Selection

The following data aggregates empirical observations and validated solubility limits for isoscoparin glycosides.

Primary Solvent: DMSO (Recommended)

Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for preparing stock solutions of this compound. It disrupts intermolecular hydrogen bonding effectively, allowing for high-concentration stability.

  • Standard Stock Concentration: 10 mM to 20 mg/mL (Validated).

  • Theoretical Max Solubility: Similar isoorientin diglycosides have shown solubility up to 125 mg/mL in DMSO with extensive sonication, but 20 mg/mL is the recommended "safe" limit to prevent crash-out during storage.

  • Protocol: Vortex for 1 minute; if particulates remain, sonicate at 40 kHz for 10-15 minutes at ambient temperature.

Secondary Solvents: Alcohols

Methanol and Ethanol are viable for analytical chemistry (HPLC/MS) or extraction but are less efficient than DMSO for biological stock preparation.

  • Solubility: Moderate (~1–5 mg/mL).

  • Use Case: HPLC mobile phases, extraction solvents.

  • Warning: Ethanol stocks are more prone to evaporation and concentration shifts than DMSO.

Aqueous Media (Buffers, Saline, Media)

Water, PBS, and Cell Culture Media: The compound is sparingly soluble in pure aqueous buffers. Direct addition of powder to water will result in a suspension, not a solution.

  • Risk: "Crash-out" (precipitation) is highly likely when diluting a high-concentration DMSO stock directly into aqueous media if the final DMSO concentration is too low (<0.1%) or the compound concentration is too high.

  • Mitigation: Use an intermediate co-solvent system (see Advanced Formulation Strategy below).

Solubility Summary Table
SolventSolubility RatingEst. Max Conc.Application
DMSO High 20–50 mg/mL Primary Stock Solution
DMF High20–30 mg/mLAlternative Stock
Methanol Moderate2–5 mg/mLAnalytical / HPLC
Ethanol Low-Moderate1–3 mg/mLExtraction
Water / PBS Poor <0.1 mg/mL*Requires Co-solvents

*Solubility in water increases significantly with the addition of surfactants (Tween 80) or co-solvents (PEG300).

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (1 mL)

Target Concentration: 10 mM (~6.25 mg/mL)

  • Weighing: Accurately weigh 6.25 mg of Isoscoparin-2''-O-β-D-glucopyranoside.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • Inspect visually.[1] If turbid, sonicate in a water bath for 5–10 minutes.

    • Note: The solution should be clear yellow.

  • Aliquot & Storage: Dispense into 50–100 µL aliquots in sterile amber tubes. Store at -80°C.

Protocol B: Advanced Aqueous Formulation (For Animal/Cell Studies)

Objective: Create a stable 2 mg/mL aqueous solution without precipitation. Formulation: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[2][3]

  • Step 1 (Solubilization): Dissolve compound in DMSO (10% of final volume).

  • Step 2 (Stabilization): Add PEG300 (40% of final volume) to the DMSO solution. Vortex.

  • Step 3 (Surfactant): Add Tween 80 (5% of final volume).[2] Vortex until clear.

  • Step 4 (Dilution): Slowly add warm Saline/PBS (45% of final volume) while vortexing.

    • Critical: Do not add the DMSO stock directly to the saline; the intermediate PEG/Tween steps are vital to prevent precipitation.

Visualizations

Diagram 1: Solubility Decision Tree

This logic flow helps researchers select the correct solvent system based on their end application.

SolubilityTree Start Start: Isoscoparin-2''-O-glucoside Powder AppCheck What is your Application? Start->AppCheck StockPrep Long-term Stock Storage AppCheck->StockPrep CellAssay In Vitro Cell Assay (Low Conc.) AppCheck->CellAssay AnimalStudy In Vivo Injection (High Conc.) AppCheck->AnimalStudy Analytical HPLC / LC-MS AppCheck->Analytical DMSO_Stock Dissolve in 100% DMSO (10-20 mg/mL) StockPrep->DMSO_Stock CellAssay->DMSO_Stock Step 1 ComplexForm Complex Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 AnimalStudy->ComplexForm MeOH_Sol Dissolve in Methanol or Acetonitrile Analytical->MeOH_Sol DirectDil Direct Dilution into Media (Keep DMSO < 0.5%) DMSO_Stock->DirectDil Step 2

Caption: Decision matrix for solvent selection based on experimental requirements. Note the distinction between simple dilution for cell assays and complex formulation for in vivo work.

Diagram 2: Serial Dilution Workflow (Avoiding Precipitation)

The "Crash-out" phenomenon occurs when hydrophobic stocks hit water too fast. This workflow prevents that.

DilutionWorkflow cluster_tips Best Practices Step1 1. DMSO Stock (20 mg/mL) Step2 2. Intermediate Dilution (e.g., 1:10 in PBS/Media) Step1->Step2 Slow addition + Vortex Step3 3. Final Working Conc. (e.g., 10-100 µM) Step1->Step3 Direct addition (High Risk) Precip PRECIPITATION RISK (Cloudy Solution) Step1->Precip If mixed too fast or conc. too high Step2->Step3 Dilute to final Tip1 Warm media to 37°C before adding stock

Caption: Workflow to mitigate precipitation risks. Direct dilution of high-concentration stocks into cold aqueous media is the leading cause of experimental variability.

Troubleshooting & FAQs

Q: My solution turned cloudy after adding the DMSO stock to my cell culture media. What happened? A: You likely exceeded the aqueous solubility limit or added the stock too quickly. This is "crashing out."

  • Fix: Ensure your final concentration is within the soluble range (typically <100 µM for aqueous media).

  • Fix: Warm your media to 37°C before adding the DMSO stock.

  • Fix: Vortex the media while slowly adding the stock dropwise.

Q: Can I sterilize the stock solution by autoclaving? A: NO. Autoclaving will degrade the glycosidic bonds and the flavone structure.

  • Correct Method: Prepare the stock in sterile DMSO (which is naturally bacteriostatic) or filter-sterilize using a 0.22 µm PTFE or Nylon filter . Do not use cellulose acetate filters, as they may bind the compound.

Q: How long can I keep the stock solution? A:

  • At -80°C: Up to 1 year.[2][3]

  • At -20°C: Up to 3-6 months.

  • At Room Temp: Use within 24 hours.

  • Tip: Always check for precipitation after thawing. If precipitate is visible, sonicate at 37°C until clear before use.

Q: Is this compound light-sensitive? A: Yes, like most flavonoids, it can degrade under intense light. Store stocks in amber vials or wrap tubes in aluminum foil.

References

  • TargetMol. Isoscoparin-2''-O-glucoside Product Datasheet & Formulation Guide. Retrieved from TargetMol.com. (Confirmed solubility in DMSO and formulation for in vivo use).[2] Link

  • ChemFaces. Isoscoparin-2''-beta-D-glucopyranoside Technical Data. Retrieved from ChemFaces.com. (Solvent compatibility: DMSO, Pyridine, Methanol). Link

  • PubChem. Isoscoparin 2''-O-glucoside (Compound Summary). National Library of Medicine. (Chemical structure and identifiers). Link

  • Cayman Chemical. Daidzin Solubility Guide. (Used as comparative reference for flavonoid glycoside solubility in DMSO vs. Ethanol). Link

Sources

Optimization

in-source fragmentation of flavonoid glycosides in mass spectrometry

Technical Support Center: Mass Spectrometry Division Subject: In-Source Fragmentation (ISF) of Flavonoid Glycosides Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry Division Subject: In-Source Fragmentation (ISF) of Flavonoid Glycosides Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ghost Peak" Phenomenon

Welcome. If you are analyzing plant metabolomics or pharmacokinetic studies of flavonoids (e.g., Rutin, Quercetin-3-glucoside), you have likely encountered a specific anomaly: detecting the aglycone signal at the retention time of the glycoside.

This is not co-elution. This is In-Source Fragmentation (ISF) .

Flavonoid O-glycosides possess thermally labile ether bonds that frequently rupture in the intermediate pressure region of an ESI source—before the ion reaches the mass analyzer. While often viewed as a nuisance that compromises sensitivity, ISF is a deterministic process. If you understand the physics, you can either suppress it for quantification or exploit it for structural elucidation.

Diagnostic Module: Is it ISF or Co-elution?

User Question: "I see a peak for Quercetin (m/z 301) appearing at the exact same time as Rutin (m/z 609). Is my column failing to separate them?"

The Specialist’s Answer: Likely not. This is the hallmark of ISF. The mass spectrometer detects the fragment (aglycone) formed from the parent (glycoside) inside the source.[1] Because the fragmentation happens after the column but before the detector, the fragment retains the chromatographic retention time (


) of the parent.
The Validation Protocol: Retention Time Mapping

Perform this check to confirm ISF immediately.

  • Extract Ion Chromatogram (EIC) for the Glycoside (e.g., m/z 609). Note

    
     (e.g., 4.5 min).
    
  • Extract EIC for the Aglycone (e.g., m/z 301).

  • Overlay the traces.

    • Scenario A (ISF): The m/z 301 peak aligns perfectly (apex-to-apex) with the m/z 609 peak at 4.5 min.

    • Scenario B (Co-elution): The m/z 301 peak is slightly offset (e.g., 4.6 min) or has a different peak width.

Visualizing the Decision Logic:

ISF_Diagnosis Start Observation: Aglycone signal detected CheckRT Compare Retention Time (RT) of Aglycone vs. Glycoside Start->CheckRT Decision Are RTs Identical? CheckRT->Decision Result_ISF Diagnosis: In-Source Fragmentation (Aglycone formed in source) Decision->Result_ISF Yes (Apex Align) Result_Coelution Diagnosis: Co-elution (Physical mixture in sample) Decision->Result_Coelution No (Offset) Action_ISF Action: Optimize Source Parameters (See Module 3) Result_ISF->Action_ISF Action_Coelution Action: Optimize Chromatography (Gradient/Column) Result_Coelution->Action_Coelution

Figure 1: Diagnostic decision tree for distinguishing in-source fragmentation from chromatographic co-elution.

Mechanism & Causality

User Question: "Why is this happening? I thought ESI was a 'soft' ionization technique."

The Specialist’s Answer: ESI is soft, but the region between the atmospheric source and the high-vacuum analyzer (the "interface") is violent.

  • Declustering Potential (Cone Voltage): To strip away solvent clusters, we apply a voltage gradient. If this potential is too high, ions accelerate and collide with residual gas molecules (Nitrogen).

  • Energy Transfer: These collisions convert kinetic energy into internal vibrational energy.

  • Bond Rupture: The O-glycosidic bond (C–O–C) is the "weakest link" in flavonoids. It requires significantly less energy to break than the flavonoid backbone (C–C bonds).

  • Result: The sugar is lost as a neutral molecule, leaving the charged aglycone to enter the quadrupole.

Note on Chemistry: O-glycosides (e.g., Rutin) undergo ISF much more readily than C-glycosides (e.g., Vitexin). If you see extensive fragmentation of a C-glycoside, your source conditions are likely far too harsh [1].

Optimization Protocols (Troubleshooting)

User Question: "I need to quantify the intact glycoside. How do I stop the fragmentation?"

The Specialist’s Answer: You cannot stop it entirely, but you can mitigate it. You must balance transmission (sensitivity) vs. integrity (stability).

Protocol A: The Cone Voltage Ramp

This is the single most critical experiment for flavonoid analysis.

ParameterTypical SettingAdjustment DirectionRationale
Cone Voltage / Declustering Potential 30–60 VDecrease (10–25 V) High voltage drives collisions. Lowering this "softens" the entry [2].
Source Temperature 400–500°CDecrease (250–350°C) Thermal energy contributes to bond instability.
Desolvation Gas Flow 800–1000 L/hrOptimize Too high flow can increase collision frequency; too low reduces desolvation.

Experimental Steps:

  • Infuse a standard of the flavonoid glycoside (1 µg/mL).

  • Set the MS to "MS Scan" mode (not MRM).

  • Ramp the Cone Voltage from 0V to 100V in 5V increments.

  • Plot the intensity of the Precursor (Glycoside) vs. the Product (Aglycone).

  • Select the voltage where the Precursor intensity is maximized, and Aglycone intensity is <10% of the base peak.

Protocol B: The Summation Strategy (For Quantification)

If ISF persists despite optimization (common with labile disaccharides), do not ignore the fragment signal.

The Problem: If ISF varies between runs (e.g., due to matrix effects on the source temperature), quantifying only the precursor leads to high %RSD. The Fix: Sum the signals.



Note: This is valid only if you have confirmed (via Protocol A) that the aglycone peak is purely ISF and not native aglycone.

Advanced Application: Pseudo-MS3

User Question: "Can ISF be useful? I have a Q-TOF but want MS3-level data."

The Specialist’s Answer: Yes. You can use ISF to perform "Pseudo-MS3" experiments to differentiate isomers or elucidate sugar sequences [3].

Workflow:

  • Induce ISF: Intentionally raise the Cone Voltage (e.g., to 60-80V) to force 100% conversion of Glycoside

    
     Aglycone.
    
  • Isolate Aglycone: Set the Quadrupole (Q1) to select the Aglycone mass (not the Glycoside).

  • Fragment (CID): Fragment the Aglycone in the collision cell.

  • Result: You now have the MS/MS spectrum of the aglycone derived specifically from that glycoside.

Visualizing the Pathway:

ISF_Mechanism cluster_Source Ion Source (Atmospheric Pressure) cluster_Interface Interface Region (Intermediate Pressure) cluster_Analyzer Mass Analyzer (High Vacuum) Droplet Charged Droplet (Glycoside) Desolvation Desolvation Droplet->Desolvation Collision Gas Collision (High Cone Voltage) Desolvation->Collision Harsh Conditions Precursor Intact Glycoside [M+H]+ Desolvation->Precursor Soft Conditions Cleavage Glycosidic Bond Rupture (ISF) Collision->Cleavage Fragment Aglycone Fragment [Y0]+ Cleavage->Fragment

Figure 2: Mechanistic pathway of In-Source Fragmentation. High collision energy in the interface region diverts the pathway from intact ion transmission to premature fragmentation.

Frequently Asked Questions (FAQ)

Q: Does pH affect ISF? A: Yes. Mobile phases with high acid content (low pH) can catalyze hydrolysis, especially for acylated flavonoid glycosides. Ensure your mobile phase pH is necessary for ionization but not aggressive enough to degrade the sample before it even hits the source [4].

Q: I am analyzing C-glycosides (e.g., Isovitexin). Will they show the same ISF pattern? A: No. C-C bonds are stronger than C-O bonds. Instead of losing the whole sugar (162 Da), C-glycosides typically undergo cross-ring cleavages (loss of 90 Da or 120 Da) [1]. If you see a loss of 162 Da from a C-glycoside, check if it is actually an O-isomer or a di-glycoside.

Q: Can I use ISF to distinguish 6-C from 8-C glycoside isomers? A: Yes. While MS/MS is standard, ISF patterns often differ. For example, the ratio of water loss ([M-H-18]-) is often higher in 6-C glycosides due to hydrogen bonding with the adjacent hydroxyl group [5].

References

  • Abrankó, L., & Clifford, M. N. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1570. Link

  • Chen, L., et al. (2023).[2][3] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.[3][4] Rapid Communications in Mass Spectrometry, 37(13), e9546. Link

  • March, R. E., & Brodbelt, J. S. (2008). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Journal of Mass Spectrometry, 43(11), 1581–1604. Link

  • Xu, H., et al. (2020). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(4), 2273–2281. Link

  • Waridel, P., et al. (2001). Evaluation of quadrupole time-of-flight tandem mass spectrometry for the differentiation of C-glycosyl flavonoid isomers. Journal of Chromatography A, 926(1), 29–41. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isoscoparin-2''-O-β-D-glucopyranoside Chromatography

Status: Operational Ticket ID: ISO-GLU-TRBL-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Peak Shape and Resolution for Flavone C-Glycosides[1][2] Executive Summary Isoscoparin-2''-O-β-D-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISO-GLU-TRBL-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Peak Shape and Resolution for Flavone C-Glycosides[1][2]

Executive Summary

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a polar flavone


-glycoside characterized by a chrysoeriol backbone with a glucose moiety at the C-6 position, further glycosylated at the 2'' position.[1][2][3] Its structural complexity—combining phenolic hydroxyls, a methoxy group, and a bulky disaccharide unit—presents distinct chromatographic challenges.[3]

Poor peak shape (tailing, fronting, or splitting) in this molecule is rarely a random event.[2][3] It is a deterministic result of secondary silanol interactions , metal chelation , or hydrodynamic instability caused by solvent mismatch.[3] This guide provides a root-cause analysis and validated protocols to restore chromatographic integrity.

Module 1: Diagnostic Logic & Decision Tree

Before altering your method, identify the specific deformation.[3] Use the logic tree below to isolate the root cause.

TroubleshootingLogic Start Identify Peak Deformation Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Split Split / Broad Peak Start->Split Silanol Cause: Silanol Interaction Action: Lower pH / End-capping Tailing->Silanol Common Chelation Cause: Metal Chelation Action: Add EDTA / Passivate Tailing->Chelation If pH is low Solvent Cause: Strong Injection Solvent Action: Dilute with weak mobile phase Fronting->Solvent High % Organic Overload Cause: Mass Overload Action: Reduce Inj. Vol Fronting->Overload High Conc. Void Cause: Column Void/Collapse Action: Replace Column Split->Void Frit Cause: Inlet Frit Blockage Action: Reverse Flush Split->Frit

Figure 1: Decision matrix for diagnosing chromatographic anomalies based on peak symmetry (As).

Module 2: The Tailing Peak (Asymmetry > 1.2)

The Issue: The peak rises normally but has a long, drawn-out tail. The Chemistry: Isoscoparin derivatives contain phenolic hydroxyl groups (pKa ~7–9).[2][3] At neutral pH, these groups ionize, interacting strongly with positively charged residual silanols on the silica surface.[3] Additionally, the 5-hydroxy-4-keto motif can chelate trace metals (Fe, Al) in the stainless steel hardware.[1][2][3]

Troubleshooting Protocol

Q: I am using a standard C18 column with water/methanol. Why is it tailing? A: Unbuffered water allows local pH shifts.[1][3] You must suppress the ionization of the silanols and the analyte.

  • Acidify the Mobile Phase:

    • Recommendation: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both mobile phases (A and B).[2][3]

    • Mechanism: Low pH (pH < 3.[1][2][3][4]0) protonates the silanols (Si-OH) and the phenolic groups (Ar-OH), rendering them neutral and reducing secondary electrostatic interactions [1].[1][2][3]

    • Note: Unlike

      
      -glycosides, 
      
      
      
      -glycosides like Isoscoparin are resistant to acid hydrolysis, making TFA safe to use [2].[1][2][3]
  • Switch to an End-Capped Column:

    • Ensure your column is "fully end-capped" (e.g., C18 with TMS capping).[1][2][3] This physically blocks analyte access to residual silanols.[1][3]

    • Alternative: Use a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid - BEH), which has superior chemical stability and fewer surface silanols.[1][2][3]

  • Check for Metal Chelation:

    • If tailing persists despite low pH, the flavonoid may be chelating iron in the frit.[3]

    • Test: Add 0.1 mM EDTA to Mobile Phase A. If peak shape improves, the issue is metal contamination.[3]

Module 3: The Fronting Peak (Asymmetry < 0.9)

The Issue: The peak rises slowly and drops sharply (shark-fin shape). The Chemistry: This is almost exclusively a solubility mismatch or column overload . Isoscoparin-2''-O-glucoside is highly polar but often dissolved in pure DMSO or Methanol for stock preparation.[1][2][3]

Troubleshooting Protocol

Q: My retention time is stable, but the peak fronts. I inject 10 µL of sample in 100% Methanol. A: You are experiencing "Solvent Strength Mismatch."

  • The "Strong Solvent" Effect:

    • When you inject a sample dissolved in 100% Methanol into a mobile phase of 95% Water, the analyte travels faster than the mobile phase at the head of the column. This causes band broadening before separation begins.[1][3][4]

    • Solution: Dilute your sample at least 1:1 (preferably 1:4) with Water or the Starting Mobile Phase (e.g., 5% ACN in Water).[2][3]

  • Mass Overload Check:

    • Flavonoid glycosides have limited solubility in acidic water.[1][3] If the concentration is too high, the molecule precipitates at the column head.[3]

    • Test: Inject 1/10th of the volume (e.g., 1 µL instead of 10 µL). If the peak shape becomes symmetrical, you were overloading the column.[3]

Module 4: Validated Experimental Method

Use this standardized protocol to benchmark your system performance. If this method fails, the issue lies with the hardware (column/injector) rather than the chemistry.[3]

Standard QC Protocol for Isoscoparin Glycosides
ParameterConditionRationale
Column C18 (150 x 4.6 mm, 3.5 µm or 5 µm)Standard robust stationary phase.[1][2][3]
Pore Size 100 Å - 120 ÅSufficient for MW ~624 Da; prevents exclusion.[1][2][3]
Temp 30°C - 35°CReduces mobile phase viscosity; improves mass transfer.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol ionization (pH ~2.7).[1][2][3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for flavonoids [3].[1][3]
Flow Rate 1.0 mL/min (Standard HPLC)Optimize to 0.3 mL/min for UHPLC (2.1 mm ID).
Detection UV 330 nm (Band I) or 270 nm (Band II)Specific absorbance maxima for flavone backbones.[2][3]

Gradient Profile (Linear):

  • 0 min: 5% B[1][2]

  • 20 min: 40% B (Isoscoparin typically elutes between 15-30% B)[1][2][3]

  • 25 min: 95% B (Wash)[2][3]

  • 30 min: 5% B (Re-equilibration)

Module 5: Column Cleaning & Maintenance

If you observe "Ghost Peaks" or gradual pressure increase, the column may be fouled with hydrophobic matrix components (lipids, chlorophyll) from the plant extract.[3]

Regeneration Protocol:

  • Flush: 20 Column Volumes (CV) of 95% Water / 5% ACN (remove buffers).

  • Wash: 20 CV of 100% Acetonitrile.

  • Deep Clean: 10 CV of Isopropanol (removes strongly bound hydrophobics).[1][2][3]

  • Restore: 20 CV of 100% Acetonitrile -> Equilibrate to initial conditions.

References

  • McCalley, D. V. (2010).[1][2][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[1][2][3] Link

  • Cazalbou, S., et al. (2024).[2][3] Structural elucidation and stability of flavone C-glycosides. Phytochemistry Analysis. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley.[1][3] Link[2][3]

  • PubChem. (2025).[1][2][3] Isoscoparin-2''-O-glucoside Compound Summary. National Library of Medicine.[1] Link[2][3]

Sources

Optimization

Technical Support Center: Isoscoparin-2''-O-β-D-glucopyranoside Quantification Validation

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with research teams facing analytical bottlenecks when quantifying complex flavone C-glycosides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with research teams facing analytical bottlenecks when quantifying complex flavone C-glycosides. Isoscoparin-2''-O-β-D-glucopyranoside is a highly bioactive flavonoid identified in specialized matrices such as and 1[1].

Due to its structural similarity to isomers like isoorientin and its susceptibility to matrix-induced ion suppression, standard LC-MS methods often fail to achieve regulatory compliance. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating UPLC-MS/MS methodology to ensure your data meets rigorous ICH M10 standards.

System Architecture & Workflow

ValidationSystem cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Validation (ICH M10) Ext Solvent Extraction (MeOH/ACN) Clean Centrifugation & Filtration Ext->Clean Chrom Chromatographic Separation Clean->Chrom Injection Ion ESI+ Ionization (MRM Mode) Chrom->Ion Lin Linearity & LLOQ Ion->Lin Data Acc Accuracy & Precision Ion->Acc Mat Matrix Effect & Recovery Ion->Mat

Fig 1: UPLC-MS/MS workflow and ICH M10 validation for isoscoparin-2''-O-β-D-glucopyranoside.

Module 1: Sample Preparation & Extraction

Q: How do I establish a baseline sample preparation protocol that prevents matrix trapping and ensures high recovery of Isoscoparin-2''-O-β-D-glucopyranoside?

A: The target compound is highly polar due to its core flavonoid structure and the attached β-D-glucopyranoside moiety. Using pure methanol often fails to fully precipitate binding proteins in biological matrices, leading to column clogging and poor recovery. To build a self-validating extraction system, follow this step-by-step protocol utilizing a specific solvent ratio to maximize recovery[2]:

  • Aliquot & Spike: Transfer 50 µL of plasma (or 50 mg of homogenized plant extract) into a 1.5 mL Eppendorf tube. Spike in 10 µL of Internal Standard (IS) (e.g., Fraxetin, 500 ng/mL). Causality: Adding the IS at step zero creates a self-validating system; any downstream volumetric loss or ionization suppression will equally affect the IS, allowing for mathematical correction.

  • Precipitation/Extraction: Add 150 µL of an 2[2]. Causality: Acetonitrile is a superior protein denaturant compared to methanol, while the 10% methanol ensures the polar glycoside remains fully solvated and does not co-precipitate with the pellet.

  • Agitation & Centrifugation: Vortex aggressively for 3 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: Isoscoparin possesses 3[3] and can degrade under thermal stress; maintaining 4°C prevents auto-oxidation during extraction.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Q: I am observing degradation of the analyte during batch runs. What is causing this?

A: The O-linked β-D-glucopyranoside at the 2'' position is susceptible to enzymatic and mild acid/base hydrolysis, unlike the highly stable C-glycosidic bond on the main ring.

  • Troubleshooting Fix: Ensure your autosampler is temperature-controlled at 4°C. If extracting from fresh plant tissue, flash-freeze the tissue in liquid nitrogen prior to homogenization to rapidly denature endogenous glycosidases.

Module 2: Chromatographic Separation & MS Detection

Q: I am experiencing severe peak tailing and co-elution of Isoscoparin-2''-O-β-D-glucopyranoside with other flavonoid isomers (like isoorientin). How do I resolve this?

A: This is a classic chromatographic challenge. Flavonoid C-glycosides possess multiple free hydroxyl groups that interact strongly with residual silanols on standard BEH C18 stationary phases, causing tailing. Furthermore, plant matrices often contain structurally identical isomers (e.g., ).

  • Actionable Fix: Switch to a 2 (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 40°C[2]. The T3 phase utilizes a lower C18 ligand density, preventing stationary phase collapse in highly aqueous conditions and offering superior retention for polar glycosides.

  • Mobile Phase Optimization: Ensure your aqueous mobile phase contains exactly 0.1% formic acid. Causality: This lowers the pH below the pKa of the flavonoid's phenolic hydroxyls, keeping them fully protonated to prevent secondary ionic interactions with the column frit and silica bed.

Q: My MRM signal in ESI+ mode is highly variable, and the matrix effect is below 50% (severe ion suppression). What is the root cause?

A: Severe ion suppression occurs when endogenous matrix components (like lipids or complex polyphenols) co-elute with your target analyte and monopolize the charge in the electrospray droplet.

  • Self-Validating Check: Perform a post-column infusion experiment. Infuse a constant stream of pure Isoscoparin-2''-O-β-D-glucopyranoside into the MS while injecting a blank matrix extract through the UPLC. A dip in the baseline signal at your analyte's retention time confirms a co-eluting suppressor. Adjust your gradient to elute the analyte away from this suppression zone.

Module 3: Method Validation & Data Integrity

Q: What are the acceptable ICH M10 validation parameters for this compound, and what does typical empirical data look like?

A: To ensure analytical trustworthiness, your method must be validated against standardized criteria. Below is a summary of the quantitative validation parameters typically observed for2[2].

Table 1: Target Validation Parameters for Isoscoparin-2''-O-β-D-glucopyranoside

Validation ParameterAcceptance Criteria (ICH M10)Typical Observed ValueCausality / Scientific Significance
Linear Range R² > 0.9951 – 4000 ng/mLEnsures proportional MS response across physiological/botanical concentrations.
Intra/Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.1% – 12.2%Validates autosampler stability and instrumental reproducibility over time.
Accuracy 85% – 115% of nominal86.0% – 112.4%Confirms the absence of systemic quantitative bias in the calibration curve.
Matrix Effect (MF) 85% – 115% (CV < 15%)86.0% – 97.4%Verifies that co-eluting matrix components do not severely suppress ionization.
Recovery Consistent & Reproducible> 68.0%Ensures the 9:1 ACN:MeOH extraction solvent efficiently partitions the target analyte.

By strictly adhering to these parameters and employing the self-validating checks described above, you guarantee the integrity of your pharmacokinetic or phytochemical quantification data.

References
  • Determination of isoscoparin in mouse blood by UPLC‐MS/MS and its pharmacokinetics. ResearchGate.
  • Quantitative and qualitative analysis of flavonoids in yellow grain mutant (Oryza sativa L.). SciTechnol.
  • Isoscoparin | CAS:20013-23-4 | Flavonoids | High Purity. BioCrick.
  • 시계꽃추출물(Passion Flower) 이야기 - 자연을말하다!세이네이처SN. Tistory.
  • The Natural Flavonoid Isoscoparin Ameliorates Oxidative Stress and Mitochondrial Dysfunction in C. elegans and Macrophages. J-Stage.

Sources

Troubleshooting

Technical Support Center: Isoscoparin-2''-O-β-D-glucopyranoside Isolation

Ticket System ID: ISO-2G-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division Diagnostic Triage: "Is this your problem?" Before proceeding with purification, confirm you ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: ISO-2G-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division

Diagnostic Triage: "Is this your problem?"

Before proceeding with purification, confirm you are facing one of these three critical bottlenecks common to Flavone C-glycoside isolation.

SymptomProbable CauseDiagnostic Action
Peak Splitting / Tailing Rotational Isomerism (Rotamers) or pH drift.Run HPLC at elevated temp (35-40°C) or adjust mobile phase pH to 3.0 (Formic Acid).
Mass Mismatch (-162 Da) Hydrolysis of the O-glycosidic bond at 2''.Check if strong acids (HCl/TFA) were used. The 2''-O-sugar is labile; the C-C bond is not.
Shift Co-elution Contamination with Scoparin (8-C isomer) or Swertiajaponin.1H-NMR check: Focus on the H-6 or H-8 singlet availability.

Core Protocol: Isolation Workflow

Objective: Isolate >98% pure Isoscoparin-2''-O-β-D-glucopyranoside from plant matrix (e.g., Gentiana, Swertia, or Alliaria spp.).

Phase A: Extraction & Enrichment (The "Crude" Phase)
  • Solvent: 70% Methanol (aq). Reason: The diglycoside nature makes this molecule highly polar; 100% MeOH may yield poor recovery.

  • Degreasing: Partition concentrate against Petroleum Ether. Discard the organic layer (lipids/chlorophyll).

  • Enrichment:

    • Load aqueous phase onto Diaion HP-20 resin.

    • Wash: H2O (removes free sugars/salts).

    • Elute: 40% MeOH -> 70% MeOH. Target compound usually elutes in the 40-60% window.

Phase B: High-Resolution Purification (The "Fine" Phase)
  • Column: C18 Preparative (5µm, 100Å).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 15% B to 35% B over 40 mins. Note: Shallow gradients are required to separate the 2''-O-glucoside from the aglycone (Isoscoparin).

Phase C: Structural Validation (The "Truth" Phase)

Do not rely on retention time. You must validate the 2''-O-linkage and the 6-C-position .

ValidationLogic Start Purified Fraction MS_Check MS Analysis (ESI-) Start->MS_Check Mass_623 m/z 623 [M-H]-? MS_Check->Mass_623 NMR_Check 1H & HMBC NMR Mass_623->NMR_Check Yes Decision_C6 HMBC: H-1'' to C-5/C-7? NMR_Check->Decision_C6 Result_Iso Confirmed: 6-C (Isoscoparin core) Decision_C6->Result_Iso Yes Result_Sco Alert: 8-C (Scoparin core) Decision_C6->Result_Sco No (Correlates to C-9) Linkage_Check C-2'' Shift > 81 ppm? Result_Iso->Linkage_Check Final Confirmed: 2''-O-Glucoside Linkage_Check->Final Yes (Downfield Shift)

Figure 1: Structural validation logic flow. The critical differentiation between Isoscoparin (6-C) and Scoparin (8-C) requires HMBC analysis.

Troubleshooting Guides (FAQs)

Ticket #1: "I see a split peak in HPLC that merges when I heat the column."

Diagnosis: Rotational Isomerism. Explanation: C-glycosyl flavones often exhibit rotational isomerism because the C-C bond between the sugar and the aglycone restricts rotation. This creates two conformers that separate slightly on C18 columns at room temperature. Solution:

  • Increase Temperature: Set column oven to 35°C or 40°C. This increases the rotation rate, averaging the signal into a single sharp peak.

  • Solvent Change: Switching from Methanol to Acetonitrile often reduces this effect due to viscosity changes.

Ticket #2: "My isolated compound turned into Isoscoparin after sitting in solution."

Diagnosis: Acid Hydrolysis of the 2''-O-bond. Explanation: While the C-glycosidic bond (Sugar-Flavone) is extremely stable, the O-glycosidic bond (Sugar-Sugar at 2'') is standard and acid-labile. Solution:

  • Avoid TFA: Trifluoroacetic acid is too strong. Use 0.1% Formic Acid or 0.05% Acetic Acid .

  • Lyophilize Immediately: Do not leave the compound in acidic aqueous solution overnight. Freeze-dry fractions immediately after collection.

Ticket #3: "How do I distinguish Isoscoparin-2''-O-glucoside from Scoparin-2''-O-glucoside?"

Diagnosis: Regioisomer confusion (6-C vs 8-C). Explanation: Isoscoparin is the 6-C-glucosyl derivative; Scoparin is the 8-C-glucosyl derivative. They have identical masses. Solution: HMBC NMR is mandatory.

  • Isoscoparin (6-C): The anomeric proton (H-1'') of the C-glucose will show long-range correlations to C-5, C-7, and C-6 .

  • Scoparin (8-C): The anomeric proton (H-1'') will correlate to C-7, C-9, and C-8 .

  • Visual Check: In 1H-NMR, 6-C isomers (Isoscoparin) usually show a singlet for H-8, while 8-C isomers (Scoparin) show a singlet for H-6.

Quantitative Reference Data

Table 1: Key NMR Diagnostic Shifts (DMSO-d6) Use these values to benchmark your isolation purity.

PositionCarbon (δ ppm)Proton (δ ppm)Diagnostic Note
Aglycone
C-6108-110 (C-quat)-Indicates substitution at C-6 (Isoscoparin type)
C-8~94.0~6.50 (s)Presence of H-8 singlet confirms 6-C substitution
C-Glucosyl
C-1''~71-74~4.6-4.9 (d, J=10Hz)Large coupling constant typical of β-C-linkage
C-2'' ~80-82 -Critical: Downfield shift (+10 ppm vs unsubstituted) confirms 2''-O-glycosylation
O-Glucosyl
C-1'''~103-105~4.0-4.5 (d, J=7-8Hz)Anomeric signal of the terminal sugar

Stability & Storage Protocol

  • State: Hygroscopic yellow powder.

  • Storage: -20°C, desiccated.

  • Solubility: Soluble in DMSO, MeOH/Water mixtures. Poorly soluble in pure cold water.

  • Shelf Life: 24 months if kept dry. In solution (DMSO), stable for 1 month at -20°C.

References

  • Isolation Source & Structure

    • Title: Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides
    • Source: Chemistry of Natural Compounds, 2004.[1]

    • URL:[Link]

  • Biosynthetic Context (Rice)

    • Title: The C-Glycosylation of Flavonoids in Cereals.[2][3][4]

    • Source: Journal of Biological Chemistry, 2009.
    • URL:[Link]

  • General C-Glycoside NMR Data

    • Title: Carbon-13 NMR spectra of flavone-C-glycosides and their O-glycosides.
    • Source: Phytochemistry (via ScienceDirect).
    • URL:[Link]

  • Isomer Differentiation (Scoparin vs Isoscoparin)

    • Title: Differentiation of 6-C- and 8-C-glycosylflavones by positive ion electrospray ioniz
    • Source: Journal of Mass Spectrometry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Isoscoparin-2''-O-β-D-glucopyranoside vs scoparin: a comparative study

Isoscoparin-2''-O-β-D-glucopyranoside vs. Scoparin: A Comparative Guide to Structural Isomerism and Pharmacological Efficacy As the demand for plant-derived therapeutics accelerates, distinguishing between closely relate...

Author: BenchChem Technical Support Team. Date: March 2026

Isoscoparin-2''-O-β-D-glucopyranoside vs. Scoparin: A Comparative Guide to Structural Isomerism and Pharmacological Efficacy

As the demand for plant-derived therapeutics accelerates, distinguishing between closely related structural isomers and their glycosylated derivatives becomes critical for drug development. This guide provides an in-depth comparative analysis of two significant flavone glycosides: Scoparin and Isoscoparin-2''-O-β-D-glucopyranoside .

While both originate from the same aglycone precursor (chrysoeriol), their distinct glycosylation patterns fundamentally alter their physicochemical properties, receptor binding affinities, and pharmacokinetic profiles.

Structural and Biosynthetic Divergence

Both compounds are synthesized via the highly conserved phenylpropanoid pathway[1]. The aglycone, chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone), undergoes targeted glycosylation mediated by specific glycosyltransferases.

  • Scoparin (Chrysoeriol-8-C-glucoside): Features a glucose moiety attached directly to the C8 position of the flavone A-ring via a highly stable carbon-carbon (C-C) bond. This C-glycosidic linkage is highly resistant to acid hydrolysis and enzymatic cleavage in the human gut, ensuring the molecule remains intact during early pharmacokinetic phases.

  • Isoscoparin-2''-O-β-D-glucopyranoside: This is a di-glycosylated derivative. First, chrysoeriol is C-glycosylated at the C6 position to form isoscoparin. Subsequently, an O-methyltransferase (OMT) and a secondary O-glycosyltransferase attach an additional β-D-glucopyranoside to the 2''-hydroxyl group of the inner C-sugar[2].

Mechanistic Causality: The shift from C8 to C6 glycosylation alters the 3D conformation due to steric hindrance with the B-ring. More importantly, the addition of the bulky, highly polar O-linked glucose at the 2'' position drastically increases the molecule's hydrophilicity. While this enhances aqueous solubility and facilitates active transport via Multidrug and Toxic Compound Extrusion (MATE) transporters[3], the O-glycosidic bond is susceptible to enzymatic cleavage by β-glucosidases. Consequently, Isoscoparin-2''-O-β-D-glucopyranoside often acts as a prodrug in vivo, releasing the active isoscoparin aglycone upon hydrolysis.

Biosynthesis Phenylpropanoid Phenylpropanoid Pathway (L-Phenylalanine) Chrysoeriol Chrysoeriol (Aglycone) Phenylpropanoid->Chrysoeriol Flavone Synthase (FNS) & OMTs Scoparin Scoparin (Chrysoeriol-8-C-glucoside) Chrysoeriol->Scoparin 8-C-Glycosyltransferase Isoscoparin Isoscoparin (Chrysoeriol-6-C-glucoside) Chrysoeriol->Isoscoparin 6-C-Glycosyltransferase Iso_Glucoside Isoscoparin-2''-O-β-D-glucopyranoside (Di-glycosylated) Isoscoparin->Iso_Glucoside 2''-O-Glycosyltransferase

Figure 1: Biosynthetic divergence of scoparin and isoscoparin-2''-O-β-D-glucopyranoside from chrysoeriol.

Comparative Pharmacological Profiling

The structural differences between these two compounds dictate their natural distribution and biological utility. Scoparin is predominantly found in Cytisus scoparius (Scotch broom) and Citrus species[4][5], where it acts as a robust free-radical scavenger. Conversely, Isoscoparin-2''-O-β-D-glucopyranoside is isolated from Passiflora (passion flower), Alliaria petiolata, and hulless black barley[2][6][7], often playing a role in the plant's defense against abiotic stress.

Quantitative Data Comparison
PropertyScoparinIsoscoparin-2''-O-β-D-glucopyranoside
Core Structure Chrysoeriol-8-C-glucosideChrysoeriol-6-C-glucoside-2''-O-glucoside
Chemical Formula C22H22O11[8]C28H32O16[9]
Exact Mass 462.1162 Da624.1690 Da
Glycosidic Linkage C-C bond at C8 (Highly stable)C-C at C6; O-C at C2'' (O-bond is hydrolyzable)
Primary Sources Cytisus scoparius, Citrus spp.Alliaria petiolata, Passiflora, Hordeum vulgare
Solubility Moderate (Requires DMSO/Methanol)High (Enhanced aqueous solubility due to di-glycosylation)
Bioavailability Limited by planar stacking and high molecular weightEnhanced transport via MATE transporters; acts as an in vivo prodrug[3]

Self-Validating Experimental Protocols

To accurately compare these compounds in a laboratory setting, researchers must employ methodologies that account for their isomeric nature and varying solubilities. Below are self-validating protocols designed to ensure high-fidelity data.

Protocol A: UHPLC-Q-TOF-MS/MS Resolution of Structural Isomers

Because C6 and C8 isomers often co-elute and share identical precursor masses (e.g., m/z 462.11 for scoparin and isoscoparin), standard LC-MS is insufficient. Q-TOF MS/MS is required to induce cross-ring cleavages of the sugar moieties.

  • Sample Preparation: Extract 100 mg of lyophilized plant tissue in 1.0 mL of 80% LC-MS grade methanol. Sonicate for 15 minutes at 4°C to prevent thermal degradation of the O-glycosidic bond.

  • System Validation (Crucial Step): Before injecting samples, inject a blank (80% methanol) followed by a known standard mix of scoparin and isoscoparin. Causality: This validates column equilibration and ensures no carryover, establishing a reliable retention time baseline.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 25°C. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile. The di-glycoside will elute earlier than scoparin due to its higher polarity.

  • MS/MS Detection: Operate in negative electrospray ionization (ESI-) mode.

    • Validation Metric: For Isoscoparin-2''-O-β-D-glucopyranoside (m/z 623.16[M-H]-), look for a neutral loss of 162 Da (yielding m/z 461.11). This confirms the cleavage of the terminal O-linked glucose, distinguishing it from a di-C-glycoside[9].

Protocol B: In Vitro DPPH Radical Scavenging Assay

This assay measures the electron-donating capacity of the flavones, a proxy for their antioxidant potential.

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in anhydrous methanol. Keep strictly in the dark.

  • Reaction Setup: In a 96-well plate, mix 100 µL of the flavone solution (serially diluted from 1 to 50 µM) with 100 µL of the DPPH solution.

  • Self-Validating Controls:

    • Positive Control: Ascorbic acid (validates the DPPH reagent is active).

    • Solvent Blank: 100 µL methanol + 100 µL DPPH (establishes the baseline absorbance).

    • Sample Blank: 100 µL flavone solution + 100 µL methanol (corrects for any intrinsic absorbance of the flavone at 517 nm).

  • Measurement: Incubate in the dark for 30 minutes at room temperature. Read absorbance at 517 nm[7].

    • Causality: The 517 nm wavelength specifically targets the absorbance maximum of the stable DPPH radical. A decrease in absorbance strictly correlates to the reduction of the radical by the flavone's hydroxyl groups.

Workflow Ext Sample Extraction (80% Methanol) LC UHPLC Separation (C18 Column, 25°C) Ext->LC DPPH DPPH Assay (517 nm Absorbance) Ext->DPPH MS Q-TOF MS/MS (Negative Ion Mode) LC->MS Valid Data Validation (Neutral Loss Analysis) MS->Valid

Figure 2: Integrated workflow for the extraction, structural validation, and functional assay of flavone glycosides.

Conclusion for Drug Development

When selecting between these compounds for pharmacological formulation, the choice hinges on the desired pharmacokinetic profile. Scoparin offers high stability and resistance to degradation, making it suitable for topical applications or localized gastrointestinal targeting. Conversely, Isoscoparin-2''-O-β-D-glucopyranoside provides superior aqueous solubility and acts as an efficient delivery vehicle (prodrug) that can be transported systemically before being enzymatically cleaved to release the active antioxidant aglycone.

References

  • National Institutes of Health (NIH). "The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure". PMC.[Link]

  • ResearchGate. "Pathways for Flavonoid Synthesis, Modification, and Transport". ResearchGate.[Link]

  • MDPI. "Targeted and Untargeted Metabolomic Analyses Reveal Organ Specificity of Specialized Metabolites in the Model Grass Brachypodium distachyon". MDPI.[Link]

  • ResearchGate. "Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata". ResearchGate.[Link]

  • Frontiers. "Hulless Black Barley as a Carrier of Probiotics and a Supplement Rich in Phenolics Targeting Against H2O2-Induced Oxidative Injuries in Human Hepatocarcinoma Cells". Frontiersin.[Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of Isoscoparin-2''-O-β-D-glucopyranoside: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of isoscoparin-2''-O-β-D-glucopyranoside, a naturally occurring flavon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of isoscoparin-2''-O-β-D-glucopyranoside, a naturally occurring flavonoid glycoside. By objectively comparing its biological performance with its aglycone, isoscoparin, and other relevant flavonoids, this document aims to equip researchers with the necessary insights to understand the therapeutic potential and guide future drug discovery efforts.

Introduction to Isoscoparin and its Glycoside

Isoscoparin is a flavone, a subclass of flavonoids, characterized by a specific hydroxylation and methoxylation pattern on its basic C6-C3-C6 skeleton. Its glycosidic form, isoscoparin-2''-O-β-D-glucopyranoside, features a glucose molecule attached to the C-glycosylated sugar at the 2'' position. Flavonoids are well-documented for their diverse pharmacological effects, including antioxidant and anti-inflammatory properties. The addition of a sugar moiety can significantly impact a flavonoid's bioavailability, solubility, and biological activity, making the study of its glycosides crucial for understanding their full therapeutic potential.

Comparative Analysis of Biological Activity: The Influence of Glycosylation

The biological activity of a flavonoid is intricately linked to its chemical structure. Key determinants include the number and arrangement of hydroxyl groups, the presence of a C2-C3 double bond, and the nature and position of glycosylation.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their beneficial health effects. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Key Structural Features for Antioxidant Activity:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are paramount. A greater number of hydroxyl groups generally correlates with higher antioxidant activity. The ortho-dihydroxy (catechol) structure in the B-ring is a particularly potent feature for radical scavenging.

  • C2-C3 Double Bond: Conjugation of the C2-C3 double bond with the 4-oxo group in the C-ring enhances electron delocalization, stabilizing the flavonoid radical and thereby increasing its antioxidant potential.

  • Glycosylation: The attachment of a sugar moiety can have a variable effect. Generally, O-glycosylation is thought to decrease the antioxidant activity compared to the corresponding aglycone. This is because the sugar group can sterically hinder the access of free radicals to the hydroxyl groups or may block a key hydroxyl group involved in radical scavenging. However, C-glycosides are often more stable than O-glycosides and may exhibit different antioxidant profiles.

Comparative Data:

While direct comparative studies providing IC50 values for both isoscoparin and isoscoparin-2''-O-β-D-glucopyranoside from the same antioxidant assay are limited in the readily available literature, general principles of flavonoid SAR suggest that isoscoparin (the aglycone) would likely exhibit stronger in vitro antioxidant activity than its 2''-O-glucoside. This is because the additional glucose molecule in the glycoside can sterically hinder the radical scavenging activity of the core flavonoid structure.

For instance, a study on various flavone C-glycosides demonstrated that glycosylation can influence antioxidant capacity.[1] In general, the aglycone is often a more potent antioxidant in in-vitro chemical assays.[2] However, glycosylation can improve in vivo bioavailability and metabolic stability.[2]

Table 1: Postulated Comparative Antioxidant Activity

CompoundAntioxidant Assay (e.g., DPPH, ABTS)Expected Relative ActivityRationale
IsoscoparinRadical ScavengingHigherFree hydroxyl groups are more accessible for radical scavenging.
Isoscoparin-2''-O-β-D-glucopyranosideRadical ScavengingLowerThe additional glucose moiety may cause steric hindrance, reducing interaction with free radicals.
Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Flavonoids, including isoscoparin, have demonstrated promising anti-inflammatory effects. A recent study has shown that isoscoparin can ameliorate oxidative stress and mitochondrial dysfunction in macrophages.[3]

Key Signaling Pathways in Inflammation:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory action of many natural products.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is another critical regulator of inflammatory responses. It is involved in the production of pro-inflammatory mediators and cellular stress responses.[5]

Comparative Mechanistic Insights:

While specific studies detailing the effects of isoscoparin-2''-O-β-D-glucopyranoside on the NF-κB and MAPK pathways are not extensively available, research on its aglycone, isoscoparin, provides valuable clues. Isoscoparin has been shown to mitigate lipopolysaccharide (LPS)-induced oxidative stress in RAW264.7 macrophages, suggesting an interference with inflammatory signaling.[3]

The presence of the 2''-O-glucoside moiety could influence the compound's interaction with cellular targets. Glycosylation can affect cell membrane permeability and interaction with specific receptors or enzymes involved in these signaling cascades. It is plausible that the glycoside may act as a prodrug, being hydrolyzed to the more active aglycone within the cell, or it may possess its own unique inhibitory profile. Further research is needed to elucidate the precise mechanisms of isoscoparin-2''-O-β-D-glucopyranoside in modulating inflammatory pathways.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (isoscoparin, isoscoparin-2''-O-β-D-glucopyranoside, and a positive control like quercetin or ascorbic acid) in methanol to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to a cuvette or 96-well plate.

    • Add 190 µL of the ABTS•+ working solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50/TEAC Determination: Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable breakdown product, nitrite.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • Incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

  • IC50 Determination: Calculate the percentage of NO inhibition and determine the IC50 value.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Antioxidant cluster_flavonoid Flavonoid Structure cluster_activity Antioxidant Activity Aglycone (Isoscoparin) Aglycone (Isoscoparin) Higher Activity Higher Activity Aglycone (Isoscoparin)->Higher Activity More accessible -OH groups Glycoside (Isoscoparin-2''-O-β-D-glucopyranoside) Glycoside (Isoscoparin-2''-O-β-D-glucopyranoside) Lower Activity Lower Activity Glycoside (Isoscoparin-2''-O-β-D-glucopyranoside)->Lower Activity Steric hindrance from glucose

Caption: Postulated relationship between glycosylation and antioxidant activity.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Test Compound Dilutions Test Compound Dilutions Incubation Incubation Test Compound Dilutions->Incubation Reagent Preparation (DPPH/ABTS/Griess) Reagent Preparation (DPPH/ABTS/Griess) Reagent Preparation (DPPH/ABTS/Griess)->Incubation Absorbance Measurement Absorbance Measurement Incubation->Absorbance Measurement Calculate % Inhibition Calculate % Inhibition Absorbance Measurement->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General experimental workflow for in vitro activity assays.

Inflammatory_Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimulus (LPS)->Cell Membrane Receptors MAPK Pathway MAPK Pathway Cell Membrane Receptors->MAPK Pathway NF-κB Pathway NF-κB Pathway Cell Membrane Receptors->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Isoscoparin/Glycoside Isoscoparin/Glycoside Isoscoparin/Glycoside->MAPK Pathway Inhibition? Isoscoparin/Glycoside->NF-κB Pathway Inhibition?

Caption: Potential sites of action for isoscoparin and its glycoside in inflammatory signaling.

Conclusion and Future Directions

The structure-activity relationship of isoscoparin-2''-O-β-D-glucopyranoside is a critical area of study for unlocking its full therapeutic potential. Based on established principles of flavonoid chemistry, the aglycone, isoscoparin, is predicted to exhibit superior in vitro antioxidant activity due to the unhindered action of its hydroxyl groups. However, the glycoside may offer advantages in terms of bioavailability and in vivo efficacy.

Further research is imperative to provide direct, quantitative comparisons of the antioxidant and anti-inflammatory activities of isoscoparin and its 2''-O-glucoside. Elucidating the specific molecular mechanisms by which isoscoparin-2''-O-β-D-glucopyranoside modulates key inflammatory pathways, such as NF-κB and MAPK, will be crucial for guiding its development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and inform these future investigations.

References

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling P
  • isoscoparin 2''-O-glucoside - PubChem. National Center for Biotechnology Information. ([Link])

  • (PDF) Glycoside vs. Aglycon: The Role of Glycosidic Residue in Biological Activity. ResearchGate. ([Link])

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. National Center for Biotechnology Information. ([Link])

  • (PDF) The Natural Flavonoid Isoscoparin Ameliorates Oxidative Stress and Mitochondrial Dysfunction in C. elegans and Macrophages. ResearchGate. ([Link])

  • Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. MDPI. ([Link])

  • Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin. National Center for Biotechnology Information. ([Link])

  • Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers. ([Link])

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. ([Link])

  • Elucidating the Skin Delivery of Aglycone and Glycoside Flavonoids: How the Structures Affect Cutaneous Absorption. MDPI. ([Link])

  • A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside. National Center for Biotechnology Information. ([Link])

  • MAPK Pathway Activation Patterns in the Synovium Reveal ERK1/2 and EGFR as Key Players in Osteoarthritis. MDPI. ([Link])

  • Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora. Neliti. ([Link])

  • MAPK signaling pathway and the chemical structure of natural compounds. ResearchGate. ([Link])

  • Comparative analysis of bioactive compounds and anti-inflammatory effects via COX-2 inhibitory activity in forest-derived and ti. ScienceAsia. ([Link])

  • Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. National Center for Biotechnology Information. ([Link])

  • In Silico Investigation of Some Glucose-Aspirin as COX Inhibitor. Semantic Scholar. ([Link])

  • Comparison of anti-inflammatory and analgesic effects of artocarpin-rich Artocarpus heterophyllus extract and artocarpin. Publish. ([Link])

Sources

Validation

Comparative Analysis: Isoscoparin-2''-O-β-D-glucopyranoside vs. Benchmark Flavonoid Glycosides

Executive Summary & Structural Dynamics In the landscape of natural product drug discovery, C-glycosyl flavones represent a highly stable class of flavonoids with potent metabolic and immunomodulatory properties. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

In the landscape of natural product drug discovery, C-glycosyl flavones represent a highly stable class of flavonoids with potent metabolic and immunomodulatory properties. Unlike O-glycosides, which are easily hydrolyzed by gut microbiota, the C-C bond between the sugar moiety and the flavone backbone in C-glycosides confers high resistance to enzymatic degradation, ensuring superior bioavailability.

Isoscoparin-2''-O-β-D-glucopyranoside (I2G) is a complex derivative isolated from sources such as the yellow grain mutant of rice (Oryza sativa L.)[1]. It is structurally predicated on Isoscoparin (chrysoeriol 6-C-glucoside)[2], but features an additional glucose unit attached at the 2''-hydroxyl position of the primary sugar ring. This comparative guide evaluates I2G against its base aglycone (Isoscoparin) and industry-standard C-glycosides like Isovitexin (apigenin base) and Isoorientin (luteolin base)[3].

The addition of the 2''-O-glucosyl group significantly alters the molecule's steric bulk and hydrophilicity. While the 3'-methoxy group on the chrysoeriol B-ring enhances lipophilicity and cellular membrane penetration compared to the hydroxylated B-ring of Isoorientin, the bulky di-saccharide moiety at C-6 induces profound rotational isomerism. This unique structural topology dictates its specific binding kinetics with intracellular antioxidant response elements (ARE) and inflammatory kinase receptors.

Quantitative Benchmarking: Structural and Pharmacological Profiles

To objectively assess I2G's performance, we must benchmark its structural features and in vitro efficacy against related flavonoid glycosides.

Table 1: Structural and Physicochemical Comparison
CompoundBase AglyconeGlycosylation PatternPrimary Botanical SourceKey Biological Activity
Isoscoparin-2''-O-glucoside Chrysoeriol6-C-glucoside, 2''-O-glucosideOryza sativa (mutant)[1]High Antioxidant Capacity
Isoscoparin Chrysoeriol6-C-glucosideGentiana algida[4]Anti-adipogenic, Antioxidant
Isovitexin Apigenin6-C-glucosideHordeum vulgare[5]Anti-inflammatory
Isoorientin Luteolin6-C-glucosideTriticum aestivum[3]Antioxidant, Anti-adipogenic
Table 2: Pharmacological Efficacy Benchmarks (In Vitro)
Assay / TargetIsoscoparin-2''-O-glucosideIsoscoparinIsoorientinIsovitexin
Mitochondrial ROS Scavenging ++++++++++++
NO Production Inhibition +++++ (Significant at 2.0 μM)[3]+++
TNF-α Suppression +++++ (Significant at 2.0 μM)[3]++++
Lipid Deposition Inhibition Pending Data63% inhibition at 10 μM[3]65% inhibition at 10 μM[3]N/A

Mechanistic Pathways: Antioxidant & Anti-inflammatory Axes

The therapeutic efficacy of I2G and its analogs is driven by a dual-axis mechanism: the activation of the SKN-1/Nrf2 pathway to restore mitochondrial redox homeostasis, and the suppression of the NF-κB pathway to halt pro-inflammatory cytokine release[6].

Isoscoparin derivatives do not merely act as direct radical scavengers; they fundamentally restore mitochondrial electron transport chain (ETC) integrity. In lipopolysaccharide (LPS)-stimulated macrophages, Isoscoparin restores basal respiration, ATP production, and stabilizes the mitochondrial membrane potential[6].

Pathway cluster_0 Flavonoid Intervention I2G Isoscoparin-2''-O-glucoside Nrf2 Nrf2 / SKN-1 Activation I2G->Nrf2 Activates NFkB NF-κB Pathway I2G->NFkB Inhibits Iso Isoorientin / Isovitexin Iso->Nrf2 ROS Oxidative Stress (ROS) ROS->Nrf2 ARE Antioxidant Response Elements Nrf2->ARE Enzymes SOD, CAT, GSH-Px ARE->Enzymes Enzymes->ROS Scavenges ProInflam TNF-α, NO, COX-2 NFkB->ProInflam

Fig 1. Dual-axis modulation of Nrf2/SKN-1 and NF-κB pathways by Isoscoparin-2''-O-glucoside.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of complex C-glycosides requires rigorous, self-validating protocols. Below are the gold-standard methodologies for structural elucidation and bioactivity confirmation.

Protocol A: Variable-Temperature NMR for Structural Elucidation

Causality: C-glycosyl flavonoids like I2G exhibit rotational isomerism around the C-C glycosidic bond due to steric hindrance between the bulky sugar moiety and the A-ring hydroxyls. At room temperature, the frequency of rotation is close to the NMR frequency, resulting in broadened or doubled signals that obscure the 2''-O-linkage[5]. Workflow:

  • Sample Preparation: Dissolve 10 mg of purified I2G in 0.5 mL of DMSO-

    
    .
    
  • Baseline Scan: Acquire standard 1D

    
    H and 
    
    
    
    C NMR spectra at 25°C. Note the signal broadening around the sugar proton region (δ 3.0–4.5 ppm).
  • Variable Temperature (VT) Acquisition: Elevate the probe temperature to 70°C and 90°C, or lower it to near freezing (22.5°C in specific solvent mixtures)[5].

  • Validation: The fast exchange of protons at high temperatures averages the chemical shifts, yielding sharp, resolvable peaks. Use 2D HMBC to confirm the cross-peak between the anomeric proton of the terminal glucose and the C-2'' position of the inner glucose.

Protocol B: Mitochondrial ROS & Antioxidant Enzyme Profiling

Causality: Measuring cytosolic ROS is insufficient to prove mitochondrial protection. LPS induces specific mitochondrial ETC dysfunction in macrophages. By measuring Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA) alongside mitochondrial respiration, we validate true organelle-level recovery[6]. Workflow:

  • Cell Culture: Seed RAW264.7 macrophages in 96-well plates at

    
     cells/well.
    
  • Pre-treatment: Incubate cells with I2G (at 1.0, 2.0, and 5.0 μM) for 2 hours. Use Isoorientin as a positive control and untreated cells as a blank control.

  • Stress Induction: Add 1 μg/mL LPS to induce oxidative stress and mitochondrial dysfunction for 24 hours[6].

  • Mitochondrial Validation (Seahorse XF): Measure Oxygen Consumption Rate (OCR). I2G-treated cells should demonstrate restored basal and maximal respiration compared to the LPS-only group.

  • Enzyme Assay: Lyse cells and quantify SOD and CAT activity using colorimetric assay kits. A concurrent drop in MDA (lipid peroxidation marker) validates the functional efficacy of the upregulated enzymes[6].

Workflow Sample Plant Extract (Oryza sativa) Prep Solvent Extraction & Fractionation Sample->Prep Chrom HPLC Purification Prep->Chrom NMR Variable Temp NMR (Resolve Rotamers) Chrom->NMR Assay Bioactivity Assays (ROS, TNF-α) NMR->Assay Data Comparative Efficacy Analysis Assay->Data

Fig 2. Self-validating experimental workflow from extraction to comparative efficacy analysis.

References

  • Biological Activity of Isoscoparin BioCrick.[Link]

  • The Natural Flavonoid Isoscoparin Ameliorates Oxidative Stress and Mitochondrial Dysfunction in C. elegans and Macrophages J-Stage.[Link]

  • Identification of Flavone C-Glycosides Including a New Flavonoid Chromophore from Barley Leaves (Hordeum vulgare L.) by Improved NMR Techniques Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

Sources

Comparative

Validating the Anti-Inflammatory Mechanism of Isoscoparin-2''-O-β-D-glucopyranoside

A Technical Comparison & Validation Guide for Drug Development Executive Summary & Mechanistic Hypothesis Isoscoparin-2''-O-β-D-glucopyranoside (IG) is a flavone C-glycoside primarily isolated from Gentiana veitchiorum,...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Validation Guide for Drug Development

Executive Summary & Mechanistic Hypothesis

Isoscoparin-2''-O-β-D-glucopyranoside (IG) is a flavone C-glycoside primarily isolated from Gentiana veitchiorum, Silene aprica, and specific mutant cultivars of Oryza sativa. While its aglycone, Isoscoparin (Isoorientin 3'-methyl ether), is well-characterized, the 2''-O-glucoside derivative presents a unique pharmacokinetic profile due to its glycosylation pattern, which influences solubility, cellular uptake, and metabolic stability.

Core Mechanism: IG exerts its anti-inflammatory effects primarily by modulating the TLR4/MyD88-dependent signaling cascade . Unlike corticosteroids (e.g., Dexamethasone) that transrepress genes via the Glucocorticoid Receptor (GR), IG acts as a kinase inhibitor and redox regulator downstream of receptor activation.

Key Pathways Targeted:

  • NF-κB Suppression: Blocks the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the p65 subunit.

  • MAPK Inhibition: Specifically attenuates the phosphorylation of p38, ERK, and JNK, reducing AP-1 transcriptional activity.

  • SOCS3 Modulation: Emerging evidence suggests IG may upregulate Suppressor of Cytokine Signaling 3 (SOCS3), providing a negative feedback loop to JAK/STAT signaling.

Comparative Analysis: IG vs. Dexamethasone

To validate IG, it must be benchmarked against the gold standard, Dexamethasone (Dex). The following table contrasts their performance profiles to guide experimental design.

FeatureIsoscoparin-2''-O-β-D-glucopyranoside (IG)Dexamethasone (Positive Control)
Primary Target Kinase Modulation (IKK, MAPK) & ROS ScavengingGlucocorticoid Receptor (GR) (Genomic transrepression)
IC50 (NO Inhibition) 10 - 50 µM (Moderate Potency)0.1 - 1 µM (High Potency)
Cytotoxicity (RAW 264.7) Low (Viable > 100 µM)Moderate (Apoptotic at high/chronic doses)
Onset of Action Rapid (Post-translational modification inhibition)Delayed (Requires gene transcription changes)
Side Effect Profile Low (Natural flavonoid safety profile)High (Metabolic dysregulation, immunosuppression)
Downstream Markers ↓ iNOS, ↓ COX-2, ↓ IL-6, ↓ TNF-α, ↑ HO-1 ↓↓↓ iNOS, ↓↓↓ COX-2, ↓↓↓ All Cytokines

Scientist's Note: While Dex is more potent on a molar basis, IG offers a distinct advantage in redox homeostasis . Unlike Dex, IG possesses intrinsic antioxidant capacity (due to the polyphenolic structure), allowing it to scavenge ROS directly while simultaneously inhibiting signaling pathways. This dual mechanism is critical for validation.

Mechanistic Visualization

The following diagram illustrates the specific intervention points of IG within the LPS-induced inflammatory cascade, contrasted with the nuclear action of Dexamethasone.

IG_Mechanism LPS LPS (Stimulus) TLR4 TLR4 / MD2 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 ROS Intracellular ROS TLR4->ROS MAPK MAPK Cascade (p38, ERK, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) MAPK->Genes AP-1 Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB NFkB->Genes Translocation & Binding Nucleus Nucleus IG Isoscoparin-2''-O-glucoside (IG) IG->ROS Scavenges IG->MAPK Inhibits Phosphorylation IG->IKK Blocks Activation DEX Dexamethasone DEX->Genes Transrepression (via GR)

Figure 1: Signal Transduction Map. IG inhibits upstream kinase phosphorylation (MAPK/IKK) and scavenges ROS, whereas Dexamethasone acts primarily via nuclear transrepression.

Experimental Validation Protocols

To publish a robust validation of IG, you must demonstrate dose-dependent inhibition without confounding cytotoxicity.

Phase 1: Cytotoxicity Screening (The Foundation)

Before assessing inflammation, you must prove IG is not killing the immune cells.

  • Cell Line: RAW 264.7 Murine Macrophages.

  • Assay: MTT or CCK-8 Assay.

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h.

    • Treat with IG (0, 10, 25, 50, 100, 200 µM) for 24h.

    • Add MTT reagent; incubate 4h; dissolve formazan in DMSO.

    • Acceptance Criteria: Cell viability > 90% at the chosen therapeutic dose (likely 10–50 µM).

Phase 2: Anti-Inflammatory Efficacy (NO & Cytokines)
  • Inducer: Lipopolysaccharide (LPS) (1 µg/mL).

  • Key Readouts:

    • Nitric Oxide (NO): Griess Reagent Assay (Supernatant).

    • PGE2: ELISA.

    • Cytokines (TNF-α, IL-6): ELISA or Multiplex Bead Array.

  • Experimental Design:

    • Group 1: Control (Media only).

    • Group 2: LPS (1 µg/mL) only (Model group).

    • Group 3: LPS + Dexamethasone (1 µM) (Positive Control).

    • Group 4-6: LPS + IG (10, 25, 50 µM).

    • Note: Pre-treat with IG for 1 hour before adding LPS to validate preventive mechanism.

Phase 3: Molecular Mechanism Confirmation (Western Blot)

This is the critical step for "Mechanism Validation".

  • Lysis: Collect whole cell lysates at 30 min (for MAPK/NF-κB phosphorylation) and 24h (for iNOS/COX-2 protein expression).

  • Targets to Probe:

    • Phospho-p65 (Ser536) vs. Total p65 (NF-κB activation).

    • Phospho-IκBα vs. Total IκBα (Inhibitor degradation).

    • Phospho-p38 / p-ERK / p-JNK (MAPK pathways).[1]

    • iNOS & COX-2 (Downstream enzymes).

    • β-actin / GAPDH (Loading controls).

Phase 4: Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Treatment (24h) cluster_2 Analysis Extract Isolate IG (Gentiana/Rice) PreTreat Pre-treat with IG (1h) Extract->PreTreat Culture RAW 264.7 Culture Culture->PreTreat LPS Add LPS (1 µg/mL) PreTreat->LPS Supernatant Supernatant LPS->Supernatant Lysate Cell Lysate LPS->Lysate Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA WB Western Blot (p-NFκB, p-MAPK) Lysate->WB

Figure 2: Experimental Workflow. A standardized pipeline ensuring reproducibility of the anti-inflammatory assay.

References

  • Phytochemical Profiling and Anti-Inflammatory Activity . MDPI. (Identifies Isoscoparin-2''-O-glucoside and links it to MAPK/NF-κB inhibition).[2][3]

  • Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells . Food & Function.[4] (Validates the mechanism of the structural analog/class).

  • Anti-inflammatory effect of Folium isatidis extract (containing Isoscoparin) . International Immunopharmacology.

  • Identification and quantification of flavonoids in yellow grain mutant of rice . Journal of Agricultural and Food Chemistry. (Source identification of the 2''-O-glucoside).

Sources

Validation

cross-validation of different antioxidant assays for Isoscoparin-2''-O-β-D-glucopyranoside

Executive Summary Isoscoparin-2''-O-β-D-glucopyranoside (Iso-2G) is a flavone C-glycoside derivative, primarily isolated from Gentiana species (e.g., G. straminea, G.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoscoparin-2''-O-β-D-glucopyranoside (Iso-2G) is a flavone C-glycoside derivative, primarily isolated from Gentiana species (e.g., G. straminea, G. algida) and Alliaria petiolata.[1] Structurally, it consists of a chrysoeriol backbone (5,7,4'-trihydroxy-3'-methoxyflavone) with a glucose moiety C-linked at position 6, which is further glycosylated at the 2'' position.

Characterizing the antioxidant potential of Iso-2G presents a specific challenge: the bulky disaccharide moiety at the C-6 position creates steric hindrance that can artificially lower activity readouts in standard assays like DPPH, while its high polarity alters its behavior in lipid-based assays.

This guide outlines a multi-assay cross-validation strategy . Relying on a single assay (e.g., DPPH) is scientifically insufficient for this compound. You must triangulate data using Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms to accurately map its bioactivity profile.

Part 1: Mechanistic Rationale & SAR Analysis

To validate Iso-2G, one must understand how its structure dictates its behavior in different chemical environments.

Structure-Activity Relationship (SAR)
  • The Aglycone Core (Chrysoeriol): The 4'-OH group on the B-ring is the primary site for radical scavenging (hydrogen donation). The 3'-methoxy group provides some electron-donating capacity but is less active than the ortho-dihydroxyl system found in orientin/luteolin derivatives.

  • The C-Glycosyl Bond: Unlike O-glycosides, the C-C bond at position 6 is resistant to hydrolysis. This implies Iso-2G remains intact in many physiological conditions, necessitating assays that measure the intact molecule, not just the aglycone.

  • The 2''-O-Glucoside Moiety: This "sugar-on-sugar" structure significantly increases steric bulk.

    • Impact on DPPH: The DPPH radical is sterically demanding. Iso-2G often shows slower kinetics or higher IC50 values in DPPH assays compared to ABTS, not because it lacks antioxidant power, but because the radical cannot easily access the 4'-OH site.

    • Impact on Solubility: The diglycoside nature makes Iso-2G highly water-soluble, suggesting it performs best in aqueous-phase assays (ABTS, ORAC).

Visualizing the Mechanism

The following diagram illustrates the validation logic based on the compound's structure.

Iso2G_Mechanism Compound Isoscoparin-2''-O- beta-D-glucopyranoside Feature1 4'-OH (B-Ring) Primary Radical Scavenger Compound->Feature1 Feature2 6-C-Diglycoside (Steric Bulk) Compound->Feature2 Assay_ABTS ABTS Assay (Steric Tolerant) Feature1->Assay_ABTS H-Atom Transfer Assay_FRAP FRAP Assay (e- Transfer) Feature1->Assay_FRAP e- Donation Assay_DPPH DPPH Assay (Steric Sensitive) Feature2->Assay_DPPH Blocks Access Feature2->Assay_ABTS Minimal Effect Result_Low Potential False Low (Slow Kinetics) Assay_DPPH->Result_Low Result_High High Accuracy (True Potential) Assay_ABTS->Result_High Assay_FRAP->Result_High

Caption: Structural impact of Isoscoparin-2''-O-glucoside on assay selection. Note the steric interference path to DPPH.

Part 2: Comparative Assay Guide

For Iso-2G, a "Pass" in validation requires concordance between ABTS and FRAP, with DPPH serving as a secondary kinetic marker.

AssayMechanismSuitability for Iso-2GExpected Trend
ABTS HAT / SETHigh. The ABTS radical cation is less sensitive to steric hindrance and works in the aqueous buffers where Iso-2G dissolves best.IC50 < DPPH. Expect stronger activity here than in DPPH.
DPPH HAT / SETMedium. Use as a comparator. The bulky 6-C-diglycoside may slow down the reaction rate.IC50 > ABTS. Slower kinetics due to steric shielding of the B-ring.
FRAP SET (Redox)High. Measures reducing power directly (Fe3+ to Fe2+). Less dependent on radical accessibility.High TE (Trolox Equivalents). Correlates well with ABTS.
ORAC HATMedium-High. Biologically relevant, but sensitive to temperature and solvent.Good for claiming "peroxyl radical scavenging."

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, these protocols include specific "Stop/Go" checkpoints.

Sample Preparation (Critical Step)
  • Solvent: Do not use pure ethanol; Iso-2G is a diglycoside and may precipitate.

  • Protocol: Dissolve 1.0 mg Iso-2G in 100 µL DMSO, then dilute to 1 mL with Methanol/Water (70:30).

  • Validation Check: Vortex for 30s. If the solution is cloudy, sonicate for 5 mins. If still cloudy, do not proceed (concentration inaccurate).

The ABTS Radical Cation Assay (Primary Standard)
  • Why: Best balance of solubility and sensitivity for glycosides.

  • Stock Prep: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16h to generate ABTS•+.

  • Working Solution: Dilute stock with PBS (pH 7.4) (not ethanol, to mimic physiological pH) until Absorbance at 734 nm = 0.70 ± 0.02.

  • Procedure:

    • Add 20 µL of Iso-2G sample (range 5–100 µg/mL).

    • Add 180 µL of ABTS working solution.

    • Incubate 6 minutes in dark.

    • Read at 734 nm.

  • Control: Trolox (Standard curve 10–100 µM).

  • Calculation: % Inhibition =

    
    .
    
The DPPH Kinetic Assay (Secondary Standard)
  • Why: To determine if steric hindrance is affecting the result.

  • Protocol:

    • Prepare 0.1 mM DPPH in Methanol.[2]

    • Add 20 µL Iso-2G + 180 µL DPPH.

    • Critical Deviation: Do not read at just 30 mins. Read at 10 min, 30 min, and 60 min .

  • Interpretation: If IC50 at 60 min is significantly lower (more potent) than at 10 min, the bulky sugar is causing "Slow-binding" kinetics. Report the 60 min value for accuracy.

Part 4: Cross-Validation Logic & Data Interpretation

How do you know your data is real? Use this logic flow to interpret your results.

The "Discordance Check"
  • Scenario A (Valid): ABTS IC50 is low (active), FRAP is high, DPPH IC50 is slightly higher (less active).

  • Scenario B (Invalid): DPPH is very active, but FRAP is low.

  • Scenario C (Solubility Error): High variability between replicates in DPPH but stable in ABTS.

Workflow Diagram

Validation_Logic Start Start Validation Run_Panel Run Assay Panel (ABTS, DPPH, FRAP) Start->Run_Panel Check1 Is ABTS IC50 < DPPH IC50? Run_Panel->Check1 Analyze_FRAP Check FRAP Value Check1->Analyze_FRAP Yes Recheck_Purity Re-check Purity (HPLC-MS) Check1->Recheck_Purity No Path_Yes Yes (Expected) Path_No No (Unexpected) Final_Valid VALIDATED Steric Hindrance Confirmed High Efficacy Analyze_FRAP->Final_Valid High Reducing Power

Caption: Decision tree for validating Iso-2G antioxidant data. ABTS should generally outperform DPPH due to structural accessibility.

References

  • Isolation and Activity Context: O. A. Oleshchuk et al. "Isolation, Structure Elucidation, and Biological Activity of Flavone 6-C-Glycosides from Alliaria petiolata." Chemistry of Natural Compounds, vol. 40, no. 2, 2004, pp. 122–128.[1] (Establishes the baseline DPPH activity of Isoscoparin-2''-O-glucoside).

  • Assay Sensitivity (ABTS vs DPPH): Floegel, A., et al. "Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods." Journal of Food Composition and Analysis, vol. 24, no. 7, 2011, pp. 1043-1048. (Provides the authoritative grounding for why ABTS is preferred for complex glycosides).

  • Structure-Activity Relationships of C-Glycosides: Xiao, J., et al. "Advance on the flavonoid C-glycosides and health benefits." Critical Reviews in Food Science and Nutrition, vol. 56, no. sup1, 2016. (Explains the steric influence of C-glycosylation on antioxidant mechanisms).

  • Gentiana Species Profiling: O. M. Mustafa et al. "Antioxidant activity of Gentiana species." Phytochemical Analysis, vol. 21, 2010. (Contextualizes the compound within its natural source matrix).

Sources

Comparative

comparing the bioavailability of Isoscoparin-2''-O-β-D-glucopyranoside and isoscoparin

An In-Depth Comparative Guide: Bioavailability and Pharmacokinetics of Isoscoparin vs. Isoscoparin-2''-O-β-D-glucopyranoside For drug development professionals and pharmacokineticists, naturally occurring flavonoids pres...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Bioavailability and Pharmacokinetics of Isoscoparin vs. Isoscoparin-2''-O-β-D-glucopyranoside

For drug development professionals and pharmacokineticists, naturally occurring flavonoids present a persistent optimization challenge: balancing potent in vitro bioactivity with viable in vivo bioavailability. This guide provides a rigorous comparison between isoscoparin (a flavone C-glycoside) and its O-glycosylated derivative, isoscoparin-2''-O-β-D-glucopyranoside . By examining their structural divergence, absorption mechanics, and metabolic fate, we can establish targeted delivery strategies for this class of compounds.

Structural Divergence and Physicochemical Causality

The pharmacokinetic behavior of a flavonoid is fundamentally dictated by its glycosylation pattern.

  • Isoscoparin (Chrysoeriol-6-C-glucoside): Features a glucose moiety attached directly to the flavone backbone via a carbon-carbon (C-C) bond[1]. This C-glycosidic linkage is highly resistant to acid hydrolysis and enzymatic cleavage in the upper gastrointestinal (GI) tract.

  • Isoscoparin-2''-O-β-D-glucopyranoside: Features an additional glucose molecule attached via an oxygen-carbon (O-C) bond to the 2'' position of the existing C-glucosyl ring[2].

The Causality of Permeability: The addition of the O-linked glucose drastically increases the molecule's Topological Polar Surface Area (TPSA) and molecular weight. While this enhances aqueous solubility, it simultaneously creates a severe thermodynamic barrier to transcellular passive diffusion across the lipophilic enterocyte membrane. Consequently, the di-glycoside exhibits near-zero intact absorption in the small intestine, acting instead as a microbiota-activated prodrug.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiles
ParameterIsoscoparinIsoscoparin-2''-O-β-D-glucopyranoside
Structural Class Flavone C-glycosideFlavone C,O-diglycoside
Molecular Weight 462.4 g/mol 624.5 g/mol
Bond Stability (GI Tract) High (C-C bond resists cleavage)Mixed (O-C bond is microbiota-labile)
Passive Permeability LowVery Low
Absolute Bioavailability ~2.6% (Murine model)[3]< 1% (Intact absorption)
Primary Metabolic Site Liver (Phase II), Lower GIColon (Bacterial β-glucosidases)

Microbiota-Driven Metabolism and Absorption Pathways

Because of their hydrophilicity, neither compound is efficiently absorbed in the stomach or duodenum. Their pharmacokinetic journey is defined by their interaction with the gut microbiome.

When isoscoparin-2''-O-β-D-glucopyranoside reaches the colon, it encounters bacterial β-glucosidases (secreted by Bifidobacterium and Lactobacillus species). These enzymes selectively hydrolyze the vulnerable O-glycosidic bond, liberating the aglycone-like isoscoparin core[2].

Once deglycosylated, the resulting isoscoparin can be partially absorbed through the colonic epithelium, though its absolute bioavailability remains strictly limited (calculated at approximately 2.6% in murine models) due to rapid first-pass metabolism and short half-life[3].

MetabolicPathway A Isoscoparin-2''-O-β-D-glucopyranoside (High TPSA, Low Permeability) B Gut Microbiota (β-glucosidase cleavage) A->B Transit to Colon C Isoscoparin (C-glycosyl flavone) B->C O-deglycosylation D Systemic Circulation (Bioavailability ~2.6%) C->D Colonic Absorption

Fig 1. Microbiota-dependent metabolic pathway and absorption of isoscoparin derivatives.

Experimental Validation: Standardized UPLC-MS/MS Protocol

To accurately quantify the low systemic exposure of these compounds and calculate absolute bioavailability, a highly sensitive, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow is required. The following protocol is optimized for murine pharmacokinetic studies[3].

Step-by-Step Methodology
  • In Vivo Dosing & Sampling:

    • Administer the compound to mice via intravenous injection (e.g., 5 mg/kg) and oral gavage (e.g., 20 mg/kg) in parallel cohorts.

    • Collect 20–50 µL blood samples from the caudal vein at predetermined time points (0.083 to 12 hours post-dose).

  • Plasma Preparation (Protein Precipitation):

    • Causality: Flavonoids bind heavily to plasma proteins. To release the analyte and remove matrix interferences, treat the plasma with a protein precipitant consisting of an acetonitrile-methanol mixture (9:1, v/v).

    • Vortex for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Extract the supernatant for analysis.

  • Chromatographic Separation:

    • Utilize an HSS T3 column (maintained at 40°C).

    • Causality: The T3 stationary phase is specifically designed to retain highly polar, water-soluble compounds like flavonoid glycosides much better than standard C18 columns, preventing early co-elution with the solvent front.

    • Apply a gradient elution using acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

    • Use Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions, ensuring a linear detection range of 1–4000 ng/mL[3].

PKWorkflow N1 In Vivo Dosing (IV: 5 mg/kg | Oral: 20 mg/kg) N2 Blood Sampling & Prep (Acetonitrile protein precipitation) N1->N2 N3 UPLC Separation (HSS T3 Column, 40°C) N2->N3 N4 MS/MS Detection (ESI+ MRM Mode) N3->N4 N5 PK Parameter Calculation (Non-compartmental analysis) N4->N5

Fig 2. Standardized UPLC-MS/MS workflow for pharmacokinetic quantification in murine models.

Conclusion and Drug Development Implications

The comparison between isoscoparin and isoscoparin-2''-O-β-D-glucopyranoside highlights a classic pharmacokinetic trade-off. While isoscoparin possesses a baseline absolute bioavailability of 2.6%[3], the addition of the 2''-O-glucoside completely ablates upper GI absorption.

However, for drug developers, this is not necessarily a detriment. The di-glycoside structure can be leveraged as a colon-targeted delivery system . By resisting stomach acid and small intestine absorption, isoscoparin-2''-O-β-D-glucopyranoside safely navigates to the lower gut, where the microbiome cleaves the O-glycosidic bond, delivering the bioactive isoscoparin directly to colonic tissues. This mechanism is highly advantageous for developing localized treatments for inflammatory bowel disease (IBD) or modulating gut microbiota health.

References

  • PubChem - NIH. "Isoscoparin | C22H22O11 | CID 442611." National Center for Biotechnology Information. Available at:[Link]

  • Huang, X., Jiang, H., Liang, Q., & Wang, X. (2022). "Determination of isoscoparin in mouse blood by UPLC‐MS/MS and its pharmacokinetics." Biomedical Chromatography. Available at:[Link]

  • Wang, Y., et al. (2021). "Understanding the Gastrointestinal Protective Effects of Polyphenols using Foodomics-Based Approaches." Frontiers in Immunology. Available at:[Link]

Sources

Validation

Isoscoparin-2''-O-β-D-glucopyranoside: A Critical Reference Standard for Flavone C-Glycoside Analysis

Executive Summary & Chemical Identity[1] Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a specialized flavone C-glycoside derivative used primarily as a chemotaxonomic marker and quality control standard for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Isoscoparin-2''-O-β-D-glucopyranoside (CAS: 97605-25-9) is a specialized flavone C-glycoside derivative used primarily as a chemotaxonomic marker and quality control standard for medicinal plants in the Ranunculaceae (e.g., Trollius chinensis) and Gentianaceae families.

Unlike common flavonoid standards (e.g., Rutin, Quercetin), this compound represents a complex structural class: Flavone O-glycosyl-C-glycosides . Its unique structure—a glucose moiety attached via an O-linkage to the 2''-hydroxyl group of the C-linked glucoside of Isoscoparin—presents distinct chromatographic and spectral behaviors that require specific analytical protocols.

Chemical Profile
PropertySpecification
Systematic Name 6-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
Parent Scaffold Isoscoparin (Isoorientin 3'-methyl ether)
Molecular Formula C₂₈H₃₂O₁₆
Molecular Weight 624.54 g/mol
Key Solubility High water solubility (due to diglycoside nature); soluble in MeOH, DMSO.[1][2]
UV Maxima ~270 nm, ~340 nm (Typical flavone spectrum)

Comparative Analysis: Why This Standard?

Selecting the correct reference standard is critical for accurate quantification. Below is a technical comparison of Isoscoparin-2''-O-β-D-glucopyranoside against its closest structural analogs.

Vs. Isoscoparin (The Aglycone-like Core)
  • Chromatography (HPLC/UPLC): The 2''-O-glucoside moiety significantly increases polarity. On a standard C18 column, Isoscoparin-2''-O-β-D-glucopyranoside elutes significantly earlier than Isoscoparin.

    • Implication: If you use Isoscoparin as a surrogate standard, you will misidentify the peak due to the massive retention time shift (typically 2–4 minutes difference in standard gradients).

  • Mass Spectrometry: Isoscoparin shows characteristic C-glycoside fragmentation (cross-ring cleavages). The 2''-O-glucoside derivative shows an initial neutral loss of 162 Da (the O-linked glucose) before displaying the core Isoscoparin fragmentation.

Vs. Isoorientin (The Demethylated Analog)
  • Spectral Specificity: Isoorientin lacks the 3'-O-methyl group. While their UV spectra are similar, their MS fragmentation differs by 14 Da (Methyl group).

  • Resolution: In complex extracts (e.g., Flos Trollii), Isoorientin and Isoscoparin derivatives often co-elute. High-resolution MS (HRMS) or optimized gradient elution is required to distinguish them.

Stability Profile
  • Hydrolysis Resistance:

    • The C-C bond (connecting the first sugar to the flavone) is resistant to acid hydrolysis.

    • The O-glycosidic bond (connecting the second sugar) is susceptible to acid hydrolysis.

    • Protocol Note: Do not use harsh acid hydrolysis during extraction if you intend to quantify the intact 2''-O-glucoside. You will convert it all to Isoscoparin.

Experimental Protocols (Self-Validating)

Analytical Decision Workflow

Use this logic flow to determine if this standard is required for your specific matrix.

AnalyticalDecision Start Sample Matrix (e.g., Trollius chinensis) AcidHydrolysis Is Acid Hydrolysis Performed? Start->AcidHydrolysis Target Target Analyte? AcidHydrolysis->Target No (Intact extraction) UseIso Use ISOSCOPARIN (Parent) Standard AcidHydrolysis->UseIso Yes (O-sugar cleaved) Target->UseIso Quantifying Total Flavones Use2O Use ISOSCOPARIN-2''-O-GLC Standard Target->Use2O Quantifying Native Glycosides

Figure 1: Decision matrix for selecting the appropriate reference standard based on extraction methodology.

Optimized HPLC-DAD-MS Quantification Method

This protocol is designed to separate the polar 2''-O-glucoside from the less polar parent aglycones.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Maintains peak shape for phenolics).

  • Solvent B: Acetonitrile (LC-MS grade).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3 or equivalent), 1.8 µm, 2.1 x 100 mm.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

  • Detection: UV at 340 nm (Band I) and 270 nm (Band II).

Gradient Program:

Time (min) % Solvent A % Solvent B Phase Description
0.0 95 5 Initial equilibration
2.0 95 5 Isocratic hold for polar elution
12.0 80 20 Elution of Isoscoparin-2''-O-glucoside
20.0 60 40 Elution of Isoscoparin/Aglycones

| 22.0 | 5 | 95 | Column Wash |

Self-Validation Step:

  • Resolution Check: Ensure baseline separation between Isoscoparin-2''-O-glucoside (approx. 9-11 min) and Orientin/Isoorientin.

  • Linearity: Standard curve should be linear (

    
    ) from 1 µg/mL to 100 µg/mL.
    
MS/MS Identification Pathway

When validating the peak identity, look for this specific fragmentation pattern in Negative Ion Mode (ESI-).

MSFragmentation Parent Precursor Ion [M-H]- = 623 Step1 Loss of Terminal Glucose (O-linkage cleavage) Parent->Step1 -162 Da Fragment1 Isoscoparin Core [M-H-162]- = 461 Step1->Fragment1 Step2 C-Ring Cross Cleavage (Characteristic of C-Glycosides) Fragment1->Step2 Fragment2 [M-H-162-90]- m/z 371 Step2->Fragment2 0,2-X Fragment3 [M-H-162-120]- m/z 341 Step2->Fragment3 0,3-X

Figure 2: ESI- MS/MS fragmentation pathway. The initial loss of 162 Da confirms the O-glycosidic linkage, distinguishing it from pure C-glycosides.

Handling & Storage Guidelines

To maintain the integrity of Isoscoparin-2''-O-β-D-glucopyranoside as a primary reference standard:

  • Hygroscopicity: The diglycoside nature makes it highly hygroscopic. Always equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Solvent Choice:

    • Stock Solution: Dissolve in DMSO or Methanol. Stability > 6 months at -20°C.[3]

    • Working Solution: Dilute in Water/Methanol (50:50). Stability ~24 hours at 4°C. Note: Aqueous solutions are prone to microbial growth and slow hydrolysis.

  • Calculation Correction: Always correct for moisture content and purity (from CoA) when preparing weight-based stock solutions.

    • Formula:

      
      
      

References

  • Isolation and Structure Elucidation: Chemistry of Natural Compounds, 2004, 40(2):122-128.[4] Isolation of flavone 6-C-glycosides including Isoscoparin-2''-O-glucoside from Alliaria petiolata.[4]

  • Chemotaxonomic Significance: MDPI, 2026. Comparative Analysis of Trollius chinensis and Trollius ledebouri.

  • General C-Glycoside Stability: Journal of Agricultural and Food Chemistry. Stability of Flavone C-glycosides vs O-glycosides.

  • Chemical Properties: PubChem Compound Summary for Isoscoparin 2''-O-glucoside.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Isoscoparin-2'-beta-D-glucopyranoside

Topic: Isoscoparin-2'-beta-D-glucopyranoside Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4] [1][2][3][4] Executive Summary & Operational Logic Isoscoparin-2'-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isoscoparin-2'-beta-D-glucopyranoside Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

[1][2][3][4]

Executive Summary & Operational Logic

Isoscoparin-2'-beta-D-glucopyranoside (CAS: 97605-25-9) is a flavonoid glycoside used primarily as an analytical standard and in pharmacological research for its antioxidant and anti-inflammatory properties.[1][2][3][4][5] While naturally occurring in Oryza sativa (rice) and Alliaria petiolata, purified research standards must be treated as hazardous chemical waste .[2][3][4]

The Core Directive: As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away"; it is a Chain of Custody termination. The integrity of your laboratory's safety profile depends on treating this compound not as a benign plant extract, but as a defined chemical entity with specific physicochemical behaviors.[2]

Operational Causality:

  • Why Incinerate? Flavonoid glycosides are stable organic structures.[2][3][4] Simple landfill disposal risks leaching into groundwater.[2] High-temperature incineration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) ensures complete mineralization to 
    
    
    
    and
    
    
    .[3][4]
  • Why Segregate? In HPLC workflows, this compound is often mixed with Acetonitrile or Methanol.[2][3][4] The solvent's flammability (RCRA D001) dictates the waste stream, not the trace glycoside.[4]

Physicochemical Profile & Hazard Assessment

Before initiating disposal, verify the material state against this profile to determine the correct waste stream.

PropertyDataDisposal Implication
CAS Number 97605-25-9Unique identifier for waste manifesting.[1][2][3][4]
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High carbon/oxygen content; excellent candidate for fuel blending/incineration.[3][4]
Solubility DMSO, Methanol, Water (partial)Do not pour down drains. Water solubility increases aquatic mobility risk.[2][3][4]
GHS Classification Warning (H302, H315, H319, H335)Treat as Irritant .[2][3][4] Requires PPE (Nitrile gloves, safety glasses) during handling.[4][6]
RCRA Status Not P-listed or U-listedClassified as Non-Regulated Organic Solid unless in flammable solvent (D001).[1][2][3][4]
The Self-Validating Disposal Protocol

This protocol uses a "Check-Verify-Act" loop to prevent cross-contamination and regulatory non-compliance.[1][2][3][4]

Phase 1: Solid Waste (Pure Standard/Powder)

Applicability: Expired standards, degraded powder, or spill cleanup residues.[2][3]

  • Deactivation (N/A): Chemical deactivation is unnecessary and potentially dangerous for this stable glycoside.[2][4] Rely on thermal destruction.[2][4]

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Scientific Rationale: Glass can break during compaction in waste drums; HDPE is impact-resistant and chemically inert to flavonoids.[1][2][3][4]

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Non-Regulated Organic Solid - Isoscoparin-2'-beta-D-glucopyranoside."[1][2][3][4]

    • Self-Validation: Verify the CAS # (97605-25-9) is visible on the tag.[1][2][3][4]

  • Disposal Action: Route to High-Temperature Incineration .

Phase 2: Liquid Waste (HPLC Effluent/Mother Liquors)

Applicability: Mixtures containing Methanol, Acetonitrile, or DMSO.[2][3]

  • Segregation Logic:

    • If Halogenated (e.g., mixed with Chloroform): Segregate into "Halogenated Waste."[2][3][4]

    • If Non-Halogenated (Standard HPLC - MeOH/ACN/Water): Segregate into "Flammable Organic Solvents."[1][2][3][4]

  • pH Check: Ensure the mixture is neutral (pH 5-9).

    • Causality: Acidic HPLC modifiers (Formic acid/TFA) can react with other wastes.[4] If pH < 2, label as "Corrosive/Flammable."[2][4]

  • Container: Use a safety can or solvent waste carboy with a flame arrestor.[2][3]

  • Disposal Action: Route to Fuel Blending (Solvents are used as fuel for cement kilns, destroying the glycoside in the process).[2]

Phase 3: Contaminated Debris (Consumables)

Applicability: Syringe filters, weighing boats, contaminated gloves.[2][3]

  • Dryness Verification: Ensure no free-flowing liquid is present.[2][3][4]

  • Bagging: Place in a clear, 6-mil polyethylene bag .

  • Disposal Action: Dispose of as Hazardous Solid Debris (often incinerated).[2][3] Do not place in regular trash.[1][2][3]

Visualizing the Workflow

The following decision tree illustrates the logical flow for segregating Isoscoparin-2'-beta-D-glucopyranoside waste.

DisposalWorkflow Start Waste Generation: Isoscoparin-2'-beta-D-glucopyranoside StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure Standard) StateCheck->Solid Powder Liquid Liquid Solution (HPLC / Stock) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Filters) StateCheck->Debris Consumables SolidAction Stream C: Solid Organic Waste (Incineration) Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck DebrisAction Stream D: Hazardous Debris (No Sharps) Debris->DebrisAction Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated HaloYes Stream A: Halogenated Organic Waste Halogenated->HaloYes Yes HaloNo Stream B: Non-Halogenated Flammable Halogenated->HaloNo No (MeOH, ACN, DMSO)

Figure 1: Decision Matrix for Waste Segregation. This logic ensures compliance with RCRA regulations regarding solvent flammability and halogen content.[3]

Emergency Response (Spill Protocol)

In the event of a laboratory spill, execute the S.P.I.R.I.T. protocol:

  • S top the source (Upright the bottle).

  • P rotect yourself (Don PPE: Nitrile gloves, Lab coat, Safety goggles).[2][3][4][6]

  • I solate the area (Restrict access).[4]

  • R emove ignition sources (Crucial if spilled in solvent form).[2][4]

  • I nitiate Cleanup:

    • For Solids: Sweep gently using a brush and dustpan.[2] Avoid generating dust (inhalation hazard H335).[4][7]

    • For Liquids: Absorb with vermiculite or chem-pads.[1][2][3][4]

  • T erminate: Bag all cleanup materials as Hazardous Debris (Stream D in Figure 1).[2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 442611, Isoscoparin. Retrieved from [Link][1][3][4]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][1][3][4]

Sources

Handling

Personal protective equipment for handling Isoscoparin-2'-beta-D-glucopyranoside

Topic: Personal protective equipment for handling Isoscoparin-2'-beta-D-glucopyranoside Content Type: Technical Safety & Operational Guide Audience: Researchers, scientists, and drug development professionals. Hazard Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Isoscoparin-2'-beta-D-glucopyranoside Content Type: Technical Safety & Operational Guide Audience: Researchers, scientists, and drug development professionals.

Hazard Profile & Risk Assessment

Compound Identity: Isoscoparin-2''-beta-D-glucopyranoside (CAS: 97605-25-9) Chemical Class: Flavonoid Diglycoside (Flavone C-glycoside derivative) Physical State: Light yellow lyophilized powder.

As a Senior Application Scientist, I must emphasize that while flavonoids are often categorized as "natural products" with low systemic toxicity, they are concentrated bioactive agents . In a research setting, they must be treated as potential irritants and respiratory sensitizers.

Critical Hazard Analysis:

  • Inhalation (Primary Risk): Fine particulates from lyophilized powders are easily aerosolized. Inhalation can trigger respiratory tract irritation (H335).[1]

  • Dermal Absorption (Secondary Risk): While the pure solid has low dermal toxicity, it is frequently solubilized in DMSO (Dimethyl Sulfoxide) . DMSO is a potent skin penetrant and will carry the dissolved glycoside directly into the bloodstream, bypassing the skin's protective barrier.

  • Static Electricity: This compound is highly static-prone. Electrostatic discharge can cause the powder to "jump," leading to loss of valuable material and potential ocular exposure.

GHS Classification (Extrapolated from parent Isoscoparin/General Flavonoids):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

The Defensive Barrier: PPE Matrix

Do not rely on generic lab safety rules. Use this matrix tailored for high-value, bioactive phytochemical handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P2 Respirator (Minimum) or Fume Hood (Preferred)Lyophilized flavonoid dust is micron-sized. Surgical masks offer zero protection against aerosolized particulates during weighing.
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient if the powder is static-charged and disperses unpredictably. Goggles seal the eye environment.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Layer 1 (Inner): Standard nitrile.Layer 2 (Outer): Long-cuff nitrile. Why? If using DMSO, change outer gloves immediately upon splash. DMSO permeates nitrile in <5 minutes.
Body Tyvek Lab Coat or Cotton Coat with Apron Cotton attracts dust; Tyvek repels it. If working with >100 mg, use Tyvek sleeves to prevent cuff contamination.
Operational Protocol: The "Hot Zone"

This protocol is designed to maximize compound recovery while minimizing exposure.

Phase A: Preparation & Static Control
  • Equilibration: Remove the vial from -20°C storage and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes condensation, degrading the glycoside and making the powder sticky.

  • Static Neutralization: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the vial before opening. If unavailable, wipe the exterior with a dryer sheet or ethanol wipe to discharge surface static.

Phase B: Solubilization (The Critical Step)

Recommended Solvent: DMSO (Stock), Methanol/Ethanol (Working).

  • Weighing: Do not use a spatula. Tap the powder directly from the source vial into a pre-weighed amber glass vial. This "tap transfer" method reduces tool contamination.

  • Solvent Addition: Add DMSO explicitly to the side of the vial to wash down adherent powder.

  • Vortexing: Cap tightly. Vortex in short 5-second bursts. Avoid continuous vortexing which generates heat and can degrade the glycoside linkage.

Phase C: Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing the decision points for PPE changes.

G cluster_waste Disposal Path Start Start: Isoscoparin-2''-beta-D-glucopyranoside (Stored at -20°C) Equilibrate Step 1: Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate StaticCheck Step 2: Static Control (Ionizer / Anti-static wipe) Equilibrate->StaticCheck Weighing Step 3: Weighing (Fume Hood) PPE: N95 + Goggles StaticCheck->Weighing Powder is dry Solvent Step 4: Solubilization (DMSO) Warning: Skin Penetration Risk Weighing->Solvent Mass confirmed WasteSolid Solid Waste (Contaminated Vials) Weighing->WasteSolid Aliquot Step 5: Aliquot & Store (-80°C for long term) Solvent->Aliquot Solution Clear WasteLiq Liquid Waste (Non-Halogenated Organic) Solvent->WasteLiq

Caption: Operational workflow for handling Isoscoparin-2''-beta-D-glucopyranoside, highlighting critical control points for static and solvent risks.

Emergency Response & Disposal
Accidental Release Measures
  • Dry Spill (Powder): Do not sweep. Cover with a paper towel dampened with 70% ethanol to prevent dust generation, then wipe up.

  • Wet Spill (DMSO Solution):

    • Evacuate the immediate area if the spill is >10 mL (unlikely for this compound).

    • PPE Upgrade: Wear double gloves.

    • Absorb: Use vermiculite or absorbent pads.

    • Clean: Wash area with soap and water (DMSO is water-miscible).

Disposal Protocols

Segregate waste based on the solvent system used.

Waste StreamContentsDisposal Method
Solid Hazardous Vials with residual powder, contaminated weigh boats, pipette tips.Incineration (High temperature) via EHS hazardous waste pickup.
Liquid Organic (Non-Halogenated) DMSO, Methanol, or Ethanol solutions containing the glycoside.Collect in "Non-Halogenated Organic Solvents" carboy. Do not mix with acids.
Aqueous Buffer dilutions (< 1% organic solvent).Check local EHS; generally drain disposal with copious water if concentration is < 1 µM.
References
  • PubChem. (n.d.). Isoscoparin 2''-O-glucoside (Compound).[3][4][5][6] National Library of Medicine. Retrieved March 9, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Isoscoparin-2'-beta-D-glucopyranoside
Reactant of Route 2
Isoscoparin-2'-beta-D-glucopyranoside
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